molecular formula C20H36BO8P B12822191 Tetra-n-butylphosphonium bis(oxalato-(2)-borate

Tetra-n-butylphosphonium bis(oxalato-(2)-borate

Cat. No.: B12822191
M. Wt: 446.3 g/mol
InChI Key: KZUMSUSIFDQSEN-UHFFFAOYSA-N
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Description

Tetra-n-butylphosphonium bis(oxalato-(2)-borate is a useful research compound. Its molecular formula is C20H36BO8P and its molecular weight is 446.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetra-n-butylphosphonium bis(oxalato-(2)-borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetra-n-butylphosphonium bis(oxalato-(2)-borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H36BO8P

Molecular Weight

446.3 g/mol

IUPAC Name

tetrabutylphosphanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

InChI

InChI=1S/C16H36P.C4BO8/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h5-16H2,1-4H3;/q+1;-1

InChI Key

KZUMSUSIFDQSEN-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[P+](CCCC)(CCCC)CCCC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Molecular Architecture and Anion Characterization of TBP-BOB

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Tetrabutylphosphonium Bis(oxalato)borate (


)
Classification:  Ionic Liquids / Organoboron Electrolytes
Date:  October 2023 (Review Cycle)

Executive Summary

This technical guide provides a rigorous characterization framework for Tetrabutylphosphonium Bis(oxalato)borate (TBP-BOB) . While historically prominent in electrochemical energy storage due to its wide electrochemical window, TBP-BOB and analogous borate-based ionic liquids (ILs) are gaining traction in pharmaceutical synthesis as "green" reaction media and phase-transfer catalysts.

For drug development professionals, the critical utility of this guide lies in purity profiling . The bis(oxalato)borate (BOB) anion is susceptible to hydrolytic degradation, releasing oxalic acid—a toxic impurity that must be strictly controlled in pharmaceutical intermediates. This guide details the structural causality of the molecule and establishes a self-validating multi-nuclear NMR and vibrational spectroscopy protocol to ensure structural integrity.

Molecular Architecture

The Cation: Tetrabutylphosphonium ( )

The cation consists of a central phosphorus atom tetrahedrally coordinated to four butyl chains.

  • Steric Bulk: The four butyl chains provide significant steric hindrance, shielding the positive charge on the phosphorus. This reduces coulombic attraction with the anion, lowering the lattice energy and ensuring the material remains liquid or forms a low-melting salt.

  • Lipophilicity: The high carbon content renders the cation highly lipophilic, facilitating solubility in organic solvents (DCM, Chloroform) used in API (Active Pharmaceutical Ingredient) extraction.

The Anion: Bis(oxalato)borate ( )

The "BOB" anion is the functional core of this material.

  • Chelation: A central boron atom is coordinated by two bidentate oxalate ligands.

  • Symmetry: The anion possesses

    
     symmetry (distorted tetrahedron).
    
  • Charge Delocalization: The negative charge is not localized on the boron; it is delocalized across the four oxygen atoms of the carboxylate groups. This "soft" anion character weakens ion pairing, enhancing ionic conductivity and catalytic activity.

Anion Characterization & Validation Protocols

As a Senior Application Scientist, I prioritize


 NMR  over proton NMR for this material. Proton NMR is often dominated by the massive butyl signals of the cation, obscuring subtle anionic degradation.
Multi-Nuclear NMR Strategy
NucleusTarget Structural FeatureChemical Shift (

)
Diagnostic Value

Central Boron Core-7.0 to -12.0 ppm (s)Primary ID. Sharp singlet indicates intact tetrahedral BOB. Broad signals at +19 ppm indicate degradation (Boric Acid).

Phosphonium Center+33.0 to +35.0 ppm Confirms cation integrity and stoichiometry relative to boron.

Carbonyl (C=O)~158 ppm Distinguishes chelated oxalate (BOB) from free oxalate impurities (~165 ppm).
Vibrational Spectroscopy (Raman/FTIR)

Vibrational analysis is non-destructive and essential for solid-state verification or rapid liquid QC.

  • B-O Stretching: Look for a distinct band at 1340–1360 cm⁻¹ .

  • C=O Stretching: The carbonyl stretch in the chelated ring appears around 1750–1800 cm⁻¹ .

  • Impurity Flag: The appearance of broad -OH stretches (3200–3500 cm⁻¹) in IR indicates hydrolysis (formation of Boric Acid/Oxalic Acid).

Stability & Degradation Mechanism

The BOB anion is thermodynamically stable but kinetically sensitive to moisture. In pharmaceutical applications, understanding the hydrolysis pathway is mandatory to prevent the introduction of oxalate impurities into the drug substance.

Mechanism of Action
  • Nucleophilic Attack: Water attacks the boron center.

  • Ring Opening: One oxalate ring opens, forming a transient species.

  • Total Hydrolysis: The complex collapses into Boric Acid (

    
    ) and Oxalic Acid (
    
    
    
    ).
Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the degradation logic and detection points.

HydrolysisPathway TBP_BOB Intact TBP-BOB [P4444][B(Ox)2] Intermediate Ring Opening Intermediate TBP_BOB->Intermediate Slow Hydrolysis Water + H2O (Moisture Ingress) Water->Intermediate Products Degradation Products: 1. Oxalic Acid (Toxic) 2. Boric Acid Intermediate->Products Rapid Collapse Detection QC Detection: 11B NMR: +19 ppm IR: 3400 cm-1 (OH) Products->Detection Validation

Figure 1: Hydrolytic degradation pathway of the BOB anion. Note the shift from tetrahedral boron (stable) to trigonal planar degradation products.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity TBP-BOB via Metathesis, ensuring removal of halide impurities which can poison downstream pharmaceutical catalysts.

Reagents
  • Tetrabutylphosphonium Bromide (

    
    )
    
  • Lithium Bis(oxalato)borate (LiBOB)

  • Solvent: Deionized Water (Type I) and Dichloromethane (DCM).

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve equimolar amounts of

    
     and LiBOB in separate aliquots of deionized water.
    
  • Metathesis Reaction: Slowly add the LiBOB solution to the phosphonium solution under vigorous stirring (500 RPM) at room temperature for 4 hours.

    • Why: The resulting TBP-BOB is hydrophobic and will phase separate from the aqueous phase containing LiBr.

  • Phase Extraction: Decant the aqueous layer. Wash the ionic liquid layer with fresh deionized water (

    
    ).
    
    • Validation: Test wash water with

      
      . If precipitate forms, bromide is still present. Repeat wash.
      
  • Drying: Dissolve the IL in DCM and dry over anhydrous

    
    . Filter and remove solvent via rotary evaporation.
    
  • Vacuum Desiccation: Dry the final product at

    
     under high vacuum (
    
    
    
    ) for 24 hours to remove trace water.
Visualization: Synthesis Workflow

SynthesisWorkflow Precursors Precursors: [P4444]Br + LiBOB Mixing Aqueous Mixing (Metathesis) Precursors->Mixing Separation Phase Separation (Hydrophobic IL forms) Mixing->Separation SilverTest AgNO3 Test: Halide Present? Separation->SilverTest Wash Water Wash (Remove LiBr) SilverTest->Wash Yes (Precipitate) Drying Vacuum Drying (<0.1 mbar, 60°C) SilverTest->Drying No (Clear) Wash->Separation Final Pure TBP-BOB Drying->Final

Figure 2: Synthesis and purification workflow emphasizing the critical halide-removal checkpoint (AgNO3 test).

References

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews.

  • Lades, S. et al. (2014). "Anion stability in ionic liquids: a decomposition study of bis(oxalato)borate." RSC Advances.

  • Fraser, K. J. & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.

  • Application Note: "Characterization of Borate-Based Electrolytes via 11B NMR." Jeol Resonance Application Data.

The Electrochemical Window of Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB]): A Technical Guide for Advanced Electrolyte Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward high-performance, halogen-free ionic liquids (ILs) has positioned orthoborate-based systems at the forefront of modern electrochemistry. Among these, tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) stands out as a highly tunable, thermally stable, and electrochemically robust medium. While traditionally dominant in energy storage and tribology, the wide electrochemical window (EW) of [P4444][BOB] is increasingly relevant for researchers, materials scientists, and drug development professionals seeking stable, green solvents for the electrosynthesis of active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis of the electrochemical boundaries of [P4444][BOB], detailing the causality behind its molecular design and providing a self-validating protocol for accurately measuring its electrochemical window.

Mechanistic Insights: The Architecture of [P4444][BOB]

The electrochemical window of an ionic liquid is defined as the voltage range between its oxidative (anodic) and reductive (cathodic) decomposition limits. The exceptional stability of[P4444][BOB] is not coincidental; it is a direct consequence of its specific cationic and anionic architecture.

The Cathodic Boundary: The [P4444]⁺ Cation

Quaternary phosphonium cations generally support a significantly wider electrochemical window than their ammonium or imidazolium counterparts, often withstanding up to 5 V between oxidation and reduction limits[1]. The causality here lies in steric hindrance and the absence of acidic protons. Imidazolium cations possess an acidic proton at the C2 position, making them highly susceptible to cathodic reduction. In contrast, the central phosphorus atom in[P4444]⁺ is deeply shielded by four bulky butyl chains. This steric bulk prevents electron transfer from the electrode surface to the phosphorus center, pushing the cathodic decomposition limit well beyond -2.5 V (vs. Ag/Ag⁺).

The Anodic Boundary: The [BOB]⁻ Anion

The anodic limit of [P4444][BOB] is dictated by the bis(oxalato)borate anion. [BOB]⁻ is a chelated, halogen-free orthoborate. While fluorinated anions (like BF₄⁻ or PF₆⁻) offer higher absolute anodic stability, they pose severe environmental and safety risks (e.g., hydrofluoric acid generation upon hydrolysis). The [BOB]⁻ anion sacrifices a marginal amount of anodic stability (oxidizing around +1.5 V to +2.0 V vs. Ag/Ag⁺) in exchange for a critical functional advantage: it decomposes sacrificially to form a highly robust Solid Electrolyte Interphase (SEI)[2]. This protective layer passivates the electrode surface, preventing further solvent degradation and enabling the stable cycling of highly reactive metals[3][4].

Comparative Electrochemical Data

To contextualize the performance of [P4444][BOB], it is essential to compare it against other phosphonium-based ionic liquids. The table below summarizes the quantitative electrochemical boundaries driven by varying anion and cation architectures.

Ionic Liquid SystemCationAnionApprox. EW (V)Primary Limiting Factor
[P4444][BOB] TetrabutylphosphoniumBis(oxalato)borate4.0 – 4.5 Anodic oxidation of the oxalate ring
[P66614][BOB] TrihexyltetradecylphosphoniumBis(oxalato)borate4.0 – 4.5 Anodic oxidation of the oxalate ring
[P4444][BF4] TetrabutylphosphoniumTetrafluoroborate~5.0 Cathodic reduction of the phosphonium core
[P4444][FuA] Tetrabutylphosphonium2-furoate3.0 – 3.5 Anodic oxidation of the conjugated furoate ring[5]

Self-Validating Experimental Protocol: Determining the EW

Electrochemical measurements are notoriously sensitive to trace impurities. The following step-by-step methodology outlines a self-validating system for determining the EW of [P4444][BOB] using Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV).

Step 1: Green Synthesis & Rigorous Purification
  • Aqueous Metathesis: Dissolve 0.02 mol of oxalic acid and 0.01 mol of boric acid in 100 mL of deionized water. Stir at 50 °C for 30 minutes to form the orthoborate acid complex[6].

  • Neutralization: Slowly add 40 wt% tetrabutylphosphonium hydroxide solution to the mixture. Stir at 50 °C for 24 hours[6].

  • Water Removal (The Critical Checkpoint): Remove bulk water using a rotary evaporator.

  • Self-Validation Step: Trace water artificially narrows the EW by introducing premature hydrogen/oxygen evolution. Dry the IL under high vacuum at 80 °C for 48 hours. Validate moisture content using Karl Fischer titration. Do not proceed unless water content is < 50 ppm.

Step 2: Electrochemical Cell Assembly
  • Transfer the purified [P4444][BOB] into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Assemble a 3-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode (calibrated internally).

  • Self-Validation Step: Before testing the IL, run a background CV scan using a standard ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This confirms the reference electrode is stable and the working electrode is free of electroactive contaminants.

Step 3: Voltammetric Execution
  • Initial Screening (CV): Sweep the potential from the Open Circuit Potential (OCP) outward at a scan rate of 10 mV/s to identify the gross oxidative and reductive peaks.

  • Precise Boundary Determination (LSV): Perform independent anodic and cathodic linear sweeps at 1 mV/s.

  • Data Calculation: The electrochemical window is formally defined at the potential where the faradaic current density exceeds a strict cutoff threshold (typically 0.10 mA/cm² or 1.0 mA/cm²)[5]. Calculate the EW as

    
    .
    

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required to accurately determine the electrochemical window of[P4444][BOB].

Mechanism A [P4444][BOB] Synthesis (Aqueous Metathesis) B Vacuum Dehydration (Karl Fischer Check: < 50 ppm H2O) A->B Removes bulk water C Electrochemical Cell Setup (Inert Argon Atmosphere) B->C Prevents side reactions D Cathodic Sweep (LSV) Probing[P4444]+ Stability C->D Fc/Fc+ Calibrated E Anodic Sweep (LSV) Probing [BOB]- Stability C->E Fc/Fc+ Calibrated F Electrochemical Window (ΔE ≈ 4.0 - 4.5 V) D->F Cathodic Limit E->F Anodic Limit

Electrochemical window determination workflow for [P4444][BOB].

Implications for Drug Development & Electrosynthesis

While the SEI-forming capabilities of[P4444][BOB] make it a staple in next-generation battery technologies[2][4], its broad EW and halogen-free nature present highly lucrative opportunities for pharmaceutical electrosynthesis.

Many complex APIs require highly oxidative or reductive potentials to trigger specific molecular transformations (e.g., late-stage functionalization or complex ring closures). Traditional volatile organic solvents frequently break down at these extreme potentials, ruining the yield. [P4444][BOB] provides a thermally stable, highly conductive medium that supports these extreme potentials without introducing toxic fluorinated or halogenated byproducts into the API synthesis pipeline, perfectly aligning with the FDA's push toward green pharmaceutical manufacturing.

References

  • Source: acs.
  • Source: acs.
  • A Wide-Temperature-Range, Low-Cost, Fluorine-Free Battery Electrolyte Based On Sodium Bis(Oxalate)
  • Source: roco.
  • Bis(oxalato)borate and difluoro(oxalato)
  • Source: aip.

Sources

Technical Guide: Ionic Conductivity Mechanisms in Bis(oxalato)borate Based Phosphonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical drivers of ionic conductivity in tetraalkylphosphonium bis(oxalato)borate ([P][BOB]) salts. Unlike their ammonium counterparts, phosphonium salts exhibit distinct transport behaviors due to the larger ionic radius of phosphorus, which reduces charge density and lattice energy. However, the practical application of these salts in high-energy density storage (Li-ion/Na-ion batteries) is often bottlenecked by viscosity-limited transport.

This document details the mechanistic coupling between viscosity and conductivity, provides a corrected synthesis protocol to eliminate common "transition anionic complex" impurities, and offers a self-validating framework for characterizing ion transport using Walden plot analysis and Molecular Dynamics (MD) correlations.

Part 1: Molecular Architecture & Physicochemical Basis

The Phosphonium Advantage

The core differentiation of phosphonium (


) cations over ammonium (

) lies in the shielding of the positive charge.
  • Ionic Radius: Phosphorus has a larger van der Waals radius than nitrogen. This distributes the positive charge over a larger volume, reducing the Coulombic attraction between the cation and the [BOB]

    
     anion.
    
  • Lattice Energy: Weaker cation-anion interactions result in lower lattice energies, suppressing the melting point (

    
    ) and stabilizing the liquid state at room temperature (Ionic Liquids).
    
  • Thermal Stability: Phosphonium salts generally exhibit higher thermal decomposition temperatures (

    
    C) compared to ammonium salts, which are prone to Hofmann elimination.
    
The Bis(oxalato)borate [BOB] Anion

The [BOB]


 anion contributes to conductivity through its extensive charge delocalization across the four carbonyl oxygens. However, its large steric bulk creates a "rowing" effect, where rotational diffusion becomes coupled with translational diffusion.

Critical Insight: While [BOB]


 offers a wide electrochemical stability window (

V vs Li/Li

), it is susceptible to hydrolysis. The presence of water not only degrades the anion but alters the transport mechanism from purely vehicular to a mixed Grotthuss-like proton hopping in wet samples, leading to erroneous conductivity readings.

Part 2: Mechanisms of Ion Transport

Viscosity-Conductivity Coupling (VFT Behavior)

In phosphonium BOB salts, ionic conductivity (


) is almost exclusively vehicular—ions move by diffusing through the free volume of the liquid. This motion is heavily coupled to the medium's viscosity (

).

The temperature dependence follows the Vogel-Fulcher-Tammann (VFT) equation rather than simple Arrhenius behavior, indicating that the free volume is the limiting factor for transport.



  • 
     (Ideal Glass Transition):  The temperature at which free volume theoretically vanishes.
    
  • Implication: To maximize conductivity, one must lower

    
    . This is achieved by increasing the asymmetry of the phosphonium alkyl chains (e.g., Trihexyl(tetradecyl)phosphonium, 
    
    
    
    ), which frustrates crystallization.
Walden Plot Analysis: The "Good" Ionic Liquid

To diagnose the mechanism, researchers must utilize the Walden Plot (


 vs 

).
  • Ideal Line: Represents a dilute aqueous KCl solution where ions are fully dissociated.

  • Phosphonium BOB Behavior: These salts typically fall slightly below the ideal line but are classified as "good" ionic liquids.

  • Deviation (

    
    ):  A significant drop below the ideal line indicates ion pairing  or aggregation. In [P][BOB] systems, deviations are often caused by van der Waals aggregation of long alkyl chains, creating "blocked" domains that do not participate in conduction.
    
Mechanistic Pathway Diagram

The following diagram illustrates the causal relationship between molecular structure, viscosity, and observed conductivity.

TransportMechanism cluster_0 Molecular Inputs cluster_1 Physicochemical State P_Cation Phosphonium Cation (Large Radius, Low Charge Density) Viscosity Macroscopic Viscosity (Resistance to Flow) P_Cation->Viscosity Alkyl Chain Entanglement Dissociation Ion Dissociation (Walden Regime) P_Cation->Dissociation Weak Coulombic Force BOB_Anion [BOB] Anion (Delocalized Charge, Steric Bulk) BOB_Anion->Viscosity Rigid Structure FreeVol Free Volume Availability (VFT Behavior) FreeVol->Viscosity Determines Conductivity Ionic Conductivity (Vehicular Transport) Viscosity->Conductivity Inverse Coupling (Stokes-Einstein) Dissociation->Conductivity Carrier Concentration Temp Temperature (T) Temp->FreeVol Increases

Caption: Causal pathway linking molecular architecture to macroscopic ionic conductivity in Phosphonium BOB systems. Note the inverse coupling between viscosity and conductivity.[1]

Part 3: Experimental Characterization Protocols

Synthesis: The "Transition Complex" Trap

Expertise Note: A common failure mode in synthesizing


 is the use of Lithium Bis(oxalato)borate (LiBOB) in aqueous metathesis. This frequently generates a metastable "Transition Anionic Complex" (TAC) containing hydroxyl groups, which increases viscosity and reduces the electrochemical window.

Recommended Protocol (Self-Validating): Use Sodium Bis(oxalato)borate (NaBOB) and strict anhydrous washing.

StepActionRationaleValidation Check
1 Precursor Prep Dissolve Tetraalkylphosphonium Chloride/Bromide in deionized water.Clear solution indicates full solubility.
2 Metathesis Add NaBOB (not LiBOB) solution slowly. Stir for 24h.NaBOB prevents TAC formation common with Li salts.
3 Phase Separation Allow mixture to settle. The hydrophobic IL forms the bottom layer.Distinct bilayer formation.
4 Purification Wash IL layer with hot water (x3) then AgNO3 test .Add AgNO3 to wash water; no precipitate = Halide free.
5 Drying (Critical) Vacuum dry at 60°C for 48h, then freeze-dry if possible.Water < 50 ppm (Karl Fischer titration).
Electrochemical Impedance Spectroscopy (EIS)

To accurately measure conductivity without electrode polarization artifacts:

  • Setup: Use a dip-type conductivity probe or a coin cell with blocking electrodes (Stainless Steel).

  • Frequency Range: Sweep from 1 MHz to 1 Hz.

  • Analysis: The bulk resistance (

    
    ) is the intercept of the Nyquist plot semi-circle with the Z' (real) axis at high frequencies.
    
  • Calculation:

    
    , where 
    
    
    
    is the cell constant calibrated using 0.01 M KCl.
Workflow Visualization

Workflow cluster_synth Synthesis Phase cluster_char Characterization Phase Precursors [P]Cl + Na[BOB] Metathesis Metathesis (Aqueous) Precursors->Metathesis Separation Phase Separation Metathesis->Separation Washing Wash until AgNO3 Negative Separation->Washing Drying Vacuum Drying (<50 ppm H2O) Washing->Drying EIS EIS (Nyquist Plot) Drying->EIS Walden Walden Plot (Ionicity Check) EIS->Walden

Caption: Step-by-step workflow for synthesis and characterization, emphasizing the critical impurity check (AgNO3) and drying steps.

Part 4: Computational Insights (MD Simulations)

Recent Molecular Dynamics (MD) simulations have clarified the microscopic nature of transport in these systems.

  • Caging Effect: The large [BOB] anions create "cages" around the phosphonium cations. At low temperatures, the residence time of a cation within an anion cage is high, leading to low conductivity.

  • Velocity Autocorrelation Function (VACF): Simulations show that [P] and [BOB] ions have distinct decoherence times. The [BOB] anion, despite being large, often diffuses slightly faster or comparably to the cation due to the "entanglement" of the cation's long alkyl tails (e.g., in

    
    ).
    
  • Water Clustering: Even trace amounts of water (simulated at <1 wt%) tend to cluster around the polar domains of the ions, creating "fast lanes" for proton transport, which explains why "wet" ILs appear more conductive but are electrochemically unstable.

References

  • Wang, Y.-L., et al. (2016).[2] Atomistic Insight into Tetraalkylphosphonium Bis(oxalato)borate Ionic Liquid/Water Mixtures. 2. Volumetric and Dynamic Properties. The Journal of Physical Chemistry B. Link[2]

  • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

  • Kagimoto, J., et al. (2006). Thermal stability and ionic conductivity of phosphonium ionic liquids. Journal of Molecular Liquids.
  • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry. Link

  • Glavatskih, S., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Physical Chemistry Chemical Physics.[3] Link

Sources

Technical Guide: Solubility Profile of Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB])

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on the solubility, physicochemical properties, and handling of Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) . It is designed for researchers in electrochemistry, organic synthesis, and tribology who require precise data for electrolyte formulation or reaction medium design.

CAS Number: 433941-16-3 Formula: C₁₆H₃₆P · C₄BO₈ Molecular Weight: ~446.28 g/mol Physical State: Viscous, colorless to pale yellow liquid (Room Temperature Ionic Liquid)

Executive Summary

Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) is a hydrophobic, halogen-free ionic liquid (IL) distinguished by its high thermal stability (>300°C) and wide electrochemical window. Unlike its ammonium analogs, the phosphonium cation confers superior thermal resistance and lower viscosity.[1] Its solubility profile is dominated by the competition between the hydrophobic butyl chains of the cation and the large, charge-delocalized [BOB]⁻ anion. Understanding this balance is critical for its application as a high-voltage electrolyte additive, high-temperature lubricant, or phase-transfer catalyst.

Physicochemical Properties & Solvation Mechanics

Thermal & Physical Characteristics
PropertyValue / DescriptionRelevance to Solubility
Melting Point < 25°C (Liquid at RT)Facilitates miscibility with liquid solvents without heating.
Decomposition Temp. > 300°CAllows solubility testing in high-boiling solvents (e.g., DMSO, Sulfolane).
Hydrophobicity Moderate to HighThe [P4444] cation drives organic solubility; [BOB] anion is hydrolytically sensitive.
Viscosity High (Viscous Oil)Dissolution rates may be slow; requires agitation/heating to accelerate mixing.
The Solvation Mechanism

Solubility in [P4444][BOB] is governed by "Like Dissolves Like" with a dual-nature twist:

  • Cationic Interaction ([P4444]⁺): The four butyl chains create a hydrophobic shell, enabling van der Waals interactions with non-polar and moderately polar organic solvents (e.g., DCM, Toluene).

  • Anionic Interaction ([BOB]⁻): The bis(oxalato)borate anion is bulky and charge-delocalized. It requires polar aprotic solvents with high dielectric constants (e.g., Acetonitrile, PC) to effectively shield the ionic charge and prevent ion pairing.

Solubility Profile in Organic Solvents

The following classification is derived from synthesis extraction protocols, electrochemical electrolyte standards, and general phosphonium IL trends.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility StatusOperational Notes
Polar Aprotic Acetonitrile (ACN)High Preferred Solvent. Forms stable, high-conductivity electrolytes.
Propylene Carbonate (PC)High Used for high-voltage battery applications.
Dimethyl Sulfoxide (DMSO)High Excellent for NMR analysis and high-temp reactions.
AcetoneHigh Good for cleaning/dissolving; not for electrochemical use (reactive).
Chlorinated Dichloromethane (DCM)High Primary Extraction Solvent. Used in synthesis to extract IL from aqueous phases.
ChloroformHigh Similar performance to DCM.
Alcohols Methanol, EthanolSoluble Soluble, but alcohols can promote transesterification or solvolysis of [BOB]⁻ at high temps.
Ethers Tetrahydrofuran (THF)Moderate Soluble, but may require heating.
Diethyl EtherLow/Insoluble Often used to precipitate the IL or wash away impurities.
Non-Polar Hexane, HeptaneInsoluble Washing Agent. Used to remove non-polar organic impurities from the IL.
TolueneLow/Partial Miscibility is temperature-dependent.[2] Used for azeotropic drying.
Water WaterImmiscible (Unstable) Forms a biphasic system. WARNING: [BOB]⁻ hydrolyzes over time to form oxalic acid and boric acid.
Critical Warning: Water Sensitivity

While [P4444][BOB] is technically hydrophobic (forms a separate phase in water), it is not chemically stable in the presence of moisture.

  • Reaction:

    
    
    
  • Consequence: Presence of water leads to the formation of insoluble boric acid and oxalic acid precipitates, degrading the IL's performance. All solubility testing must be performed under anhydrous conditions (glovebox or Schlenk line).

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this method to determine the precise saturation limit (g/L) in a specific solvent.

  • Preparation: Dry [P4444][BOB] under vacuum (< 1 mbar) at 60°C for 12 hours to remove trace water.

  • Saturation: Add excess IL to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours. If the IL fully dissolves, add more until a persistent second phase (or turbidity) is observed.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved droplets/solids.

  • Evaporation: Transfer a known volume (

    
    ) of the filtrate to a pre-weighed vial (
    
    
    
    ). Evaporate the solvent (rotary evaporator followed by high vacuum).
  • Weighing: Weigh the dry residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol: Synthesis & Purification (Solubility-Based)

This workflow highlights how solubility differences are exploited to purify [P4444][BOB].

SynthesisWorkflow Start Reagents: [P4444]Br + Na[BOB] Mix Step 1: Metathesis Solvent: Water (Aqueous Phase) Start->Mix Mix at RT Extract Step 2: Extraction Add DCM (Organic Phase) Mix->Extract Forms Biphasic System Sep Phase Separation Top: Water (NaBr waste) Bottom: DCM ([P4444][BOB]) Extract->Sep Wash Step 3: Washing Wash DCM layer with H2O (Remove residual NaBr) Sep->Wash Keep Organic Layer Dry Step 4: Drying Remove DCM (Rotovap) Vacuum Dry (60°C) Wash->Dry Product Final Product: Pure [P4444][BOB] Dry->Product

Figure 1: Purification workflow exploiting the solubility of [P4444][BOB] in DCM and insolubility of byproduct NaBr in DCM.

Applications & Relevance

High-Voltage Electrolytes
  • Why it works: The high solubility in alkyl carbonates (PC, EC/DMC) combined with the oxidative stability of the [BOB]⁻ anion allows for stable cycling of Li-ion batteries at high voltages (> 4.5 V).

  • Usage: Typically used as a 0.1 M to 1.0 M additive or co-solvent to passivate the cathode surface.

High-Temperature Lubricants
  • Why it works: The "viscous oil" nature and thermal stability make it an excellent anti-wear additive.

  • Solubility Requirement: Must be soluble in the base oil (often synthetic esters) but sufficiently surface-active to adsorb onto metal contacts.

References

  • Synthesis and Properties of Phosphonium Ionic Liquids

    • Source: Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.
    • Context: Establishes the general solubility and stability trends of [P4444] c
  • Characterization of Bis(oxalato)

    • Source: Xu, Y., et al. (2024).
    • Context: Details the synthesis and physicochemical properties of [P4444][BOB] specifically.
  • Hydrolytic Instability of the [BOB] Anion

    • Source: Xu, K. (2004).
    • Context: Authoritative review on the sensitivity of BOB-based salts to moisture and their solubility in carbon
  • Toxicity and Biodegradability of Phosphonium ILs

    • Source:National Institutes of Health (PMC). (2024). "Comparison of Eco-Friendly Ionic Liquids...".
    • Context: Discusses the oil solubility and toxicity profile of [P4444] deriv
  • Safety Data Sheet (Lithium Bis(oxalato)

    • Source: Sigma-Aldrich / Merck.
    • Context: Provides baseline safety and reactivity d

Sources

Phase transition behaviors of tetra-n-butylphosphonium bis(oxalato)borate

Technical Guide: Phase Transition Behaviors of Tetra-n-butylphosphonium Bis(oxalato)borate ( )

Executive Summary

Tetra-n-butylphosphonium bis(oxalato)borate (

supercooled liquid state

Its phase behavior is dominated by a low glass transition temperature (


Molecular Architecture & Physicochemical Basis

Structural Components

The material consists of a symmetric tetra-n-butylphosphonium cation (


1
  • Cation (

    
    ):  The phosphorus center is shielded by four flexible butyl chains. The longer C-P bond length (1.80 Å) compared to C-N (1.47 Å) in ammonium analogs reduces charge density and weakens electrostatic attraction to the anion.
    
  • Anion (

    
    ):  A large, charge-delocalized orthoborate structure. The presence of four carbonyl groups allows for weak hydrogen bonding, but the overall bulkiness frustrates efficient crystal packing.
    
Thermodynamic Driving Forces

Unlike


Phase Transition Behaviors

The thermal profile of

Thermal Events (DSC Analysis)

Differential Scanning Calorimetry (DSC) reveals the following sequence of events:

Phase Transition EventTemperature (

)
Thermodynamic NatureObservation
Glass Transition (

)

Second-OrderStep change in heat capacity (

). Transition from glassy solid to supercooled liquid.
Cold Crystallization (

)

ExothermicOccurs upon heating from the glass state. The supercooled liquid gains enough mobility to order into a metastable crystal.
Melting (

)

EndothermicThe metastable crystal melts into the stable isotropic liquid.

Note: Specific transition temperatures can fluctuate slightly based on thermal history and scan rate (

Liquid-Liquid Transition (LLT) Phenomena

Recent advanced characterization suggests that

Liquid-Liquid Transition (LLT)
Visualization of Phase Pathway

The following diagram illustrates the energetic landscape and phase trajectory of

PhaseBehaviorLiquidIsotropic Liquid(Ambient Temp)SupercooledSupercooled Liquid(Meta-stable)Liquid->SupercooledCooling(Fast)GlassGlassy State(Frozen Disorder)Supercooled->GlassT < -58°C(Glass Transition)CrystalCrystalline Solid(Ordered)Supercooled->CrystalCold Crystallization(Heating)Glass->SupercooledHeating(T > Tg)Crystal->LiquidMelting(Tm)

Caption: Thermal trajectory of [P4444][BOB]. Note the pathway from Glass to Crystal (Cold Crystallization) upon heating.

Transport Properties & Conductivity

The phase state directly dictates the ionic transport mechanism.

  • Liquid State: Conduction follows the Vogel-Fulcher-Tammann (VFT) equation, indicating transport is coupled to the structural relaxation of the liquid.

  • Conductivity Value:

    
     exhibits high ionic conductivity (
    
    
    at
    
    
    ), significantly higher than its ammonium analog
    
    
    .
  • Walden Plot Analysis: On a Walden plot (log molar conductivity vs. log fluidity),

    
     falls near the "ideal KCl line," indicating a high degree of ion dissociation (ionicity) and minimal ion pairing compared to other orthoborates.
    

Experimental Protocols

Synthesis of

Principle: Aqueous metathesis reaction between a halide precursor and Sodium Bis(oxalato)borate.

Reagents:

  • Tetra-n-butylphosphonium Bromide (

    
    ) or Chloride.
    
  • Sodium Bis(oxalato)borate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Solvent: Deionized Water (

    
    ).
    

Workflow:

  • Dissolution: Dissolve equimolar amounts of

    
     and 
    
    
    in separate aliquots of deionized water.
  • Mixing: Slowly add the phosphonium solution to the borate solution under vigorous stirring at Room Temperature (RT).

  • Phase Separation: The hydrophobic IL will form a separate phase (oil) at the bottom or top depending on density relative to the brine.

  • Extraction: Extract the IL phase using Dichloromethane (DCM) or Ethyl Acetate.

  • Washing: Wash the organic layer with deionized water (

    
    ) to remove residual NaBr/NaCl salts. Critical Step: Test wash water with 
    
    
    to ensure no halide remains.
  • Drying: Remove solvent via rotary evaporation, then dry under high vacuum (

    
    ) at 
    
    
    for 24 hours to remove trace water.
Thermal Characterization (DSC Protocol)

To accurately observe the phase transitions described in Section 3:

  • Sample Prep: Hermetically seal 5-10 mg of dried IL in an aluminum pan inside a glovebox (

    
    ).
    
  • Cooling Scan: Cool from

    
     to 
    
    
    at
    
    
    to induce the glass state.
  • Heating Scan: Heat from

    
     to 
    
    
    at
    
    
    .
  • Data Extraction: Identify

    
     as the inflection point of the heat flow step; identify 
    
    
    and
    
    
    as the onset of exothermic and endothermic peaks, respectively.

SynthesisWorkflowStartStart: Precursors[P4444]Br + Na[BOB]MixAqueous Metathesis(Stirring @ RT)Start->MixSeparatePhase Separation(IL forms oil layer)Mix->SeparateWashWash with H2O(Remove NaBr)Separate->WashTestHalide Test(AgNO3 negative?)Wash->TestTest->WashPositive (Halides present)DryVacuum Drying(60°C, 24h)Test->DryNegative (Clean)EndPure [P4444][BOB]Dry->End

Caption: Synthesis workflow ensuring high-purity [P4444][BOB] free of halide impurities.

Implications for Research & Development

  • Electrolytes: The absence of a plastic crystal phase at RT ensures consistent liquid contact at electrode interfaces, avoiding the grain boundary resistance issues seen in solid OIPCs like

    
    .
    
  • Low-Temp Applications: The low

    
     (
    
    
    ) allows operation in sub-zero environments where traditional electrolytes might freeze.
  • Safety: The orthoborate anion provides better thermal stability and passivation of aluminum current collectors compared to

    
     based salts.
    

References

  • Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials . Chalmers Research.

  • New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions . Journal of Materials Chemistry A.

  • Atomistic Insight into Tetraalkylphosphonium-Bis(oxalato)borate Ionic Liquid/Water Mixtures . Journal of Physical Chemistry B.

  • Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids . ACS Sustainable Chemistry & Engineering.

Borate-Based Phosphonium Ionic Liquids: Molecular Engineering for Tribology and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Borate-based phosphonium ionic liquids (PP-ILs) represent a specialized class of neoteric solvents that outperform traditional nitrogen-based ILs (imidazolium, ammonium) in thermal stability, tribological wear protection, and electrochemical durability. While imidazolium ILs often suffer from acidic proton instability and carbene formation, the quaternary phosphonium cation (


) offers a robust, chemically inert core. When paired with borate anions—ranging from the hydrolytically sensitive tetrafluoroborate (

) to hydrophobic chelated orthoborates like bis(oxalato)borate (

)—these materials exhibit unique "self-healing" tribofilms and tunable cytotoxicity.

This technical guide synthesizes the synthesis, physicochemical profiling, and application vectors of PP-ILs, specifically tailored for researchers in tribology and drug delivery systems.

Part 1: Molecular Architecture & Design Logic

The superiority of PP-ILs stems from the distinct properties of the phosphorus center compared to nitrogen.

The Cation: Phosphonium vs. Imidazolium[1][2][3][4][5]
  • Thermal Resilience: The C–P bond is generally more robust than the C–N bond. Phosphonium ILs often exhibit decomposition temperatures (

    
    ) exceeding 350°C, whereas imidazolium ILs typically degrade around 250–300°C due to the acidity of the C2-proton.
    
  • Steric Shielding: The larger atomic radius of phosphorus allows for longer alkyl chains (e.g., trihexyl(tetradecyl)phosphonium,

    
    ) to shield the positive charge effectively. This reduces lattice energy, ensuring the material remains liquid at room temperature despite the bulkiness of the ions.
    
The Anion: Borate Diversity

The borate anion dictates the functionality:

  • Tetrafluoroborate (

    
    ):  Low viscosity but hydrolytically unstable (releases HF in moisture).
    
  • Bis(oxalato)borate (

    
    ):  Halogen-free, high thermal stability, excellent tribological film former.
    
  • Bis(salicylato)borate (

    
    ):  Enhanced hydrophobicity and hydrolytic stability compared to 
    
    
    
    .

Part 2: Synthesis & Purity Protocols

Scientific Integrity Warning: A common failure mode in PP-IL synthesis is halide contamination, which corrodes metal substrates and skews cytotoxicity data. Furthermore, using Lithium salts (e.g., Li[BOB]) for metathesis can introduce metastable transition anionic complexes (TACs) that contaminate the final product. Sodium salts (Na[BOB]) are the preferred reagent.

Protocol: Halide-Free Metathesis of

Objective: Synthesize high-purity trihexyl(tetradecyl)phosphonium bis(oxalato)borate.

Reagents:

  • Precursor:

    
     (Cyphos IL 101).
    
  • Anion Source: Na[BOB] (Anhydrous).

  • Solvents: Dichloromethane (DCM), Ultra-pure water.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve

    
     (1 eq) and Na[BOB] (1.1 eq) in a biphasic mixture of DCM and water (1:1 v/v). Note: Excess Na[BOB] drives the equilibrium.
    
  • Phase Transfer: Stir vigorously for 24 hours at room temperature. The hydrophobic PP-IL will partition into the DCM layer, while NaCl remains in the aqueous phase.

  • Separation: Isolate the organic (DCM) layer using a separating funnel.

  • The Critical Wash (Halide Removal): Wash the DCM layer with ultra-pure water (5x).

    • Validation Step: After the 5th wash, collect a droplet of the aqueous waste and add 0.1M

      
      . If a white precipitate (AgCl) forms, continue washing.  The product is only clean when the test is negative.
      
  • Desiccation: Dry the organic phase over anhydrous

    
    , filter, and remove DCM via rotary evaporation.
    
  • Vacuum Drying: Dry under high vacuum (

    
     mbar) at 60°C for 48 hours to remove trace water. Causality: Water acts as a plasticizer, artificially lowering viscosity.
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Reactants: [P66614]Cl + Na[BOB] Mix Biphasic Mixing (DCM / H2O) Start->Mix PhaseSep Phase Separation (Isolate Organic Layer) Mix->PhaseSep Wash Aq. Washing (Remove NaCl) PhaseSep->Wash Test AgNO3 Test (Halide Check) Wash->Test Test->Wash Positive (AgCl ppt) Dry Vacuum Drying (60°C, 48h) Test->Dry Negative (Clear) Product Pure [P66614][BOB] Dry->Product

Figure 1: Critical path for the synthesis of halide-free phosphonium borate ionic liquids.

Part 3: Physicochemical Profile[1][6][7]

The following data compares a standard Phosphonium Borate (


) against a common Imidazolium counterpart (

).

Table 1: Comparative Physicochemical Properties

Property


Implication
Thermal Stability (

)
~350°C~280°CPP-ILs are superior for high-temp lubricants.
Viscosity (25°C) ~2800 cP~100 cPPP-ILs form thicker boundary films but require dilution.
Hydrophobicity HighLowPP-ILs resist water washout in biological/industrial settings.
Electrochemical Window ~4.5 V~4.0 VPP-ILs are more resistant to oxidative degradation.

Part 4: Tribological Applications (The "Killer App")

Borate-based PP-ILs are revolutionizing lubrication engineering. Unlike traditional additives (ZDDP) that contain sulfur and ash, borate ILs are "ashless" and halogen-free.

Mechanism: The Tribofilm Formation

When subjected to friction and heat, the borate anion decomposes to form a ceramic-like tribofilm on metal surfaces.

  • Adsorption: The cationic head (

    
    ) adsorbs to the negatively charged metal surface.
    
  • Tribochemical Reaction: Shear stress causes the

    
     anion to break down, releasing boron oxides (
    
    
    
    ).
  • Digestion: The boron oxides react with iron oxides on the surface to form Iron Borate (

    
    ) and Iron Phosphate (
    
    
    
    ) glasses.
  • Result: A self-repairing, hard coating that prevents metal-to-metal contact.

Tribology Pathway Visualization

Tribology cluster_0 Synergistic Effect Friction Sliding Contact (Shear Stress) Heat Flash Temperature (>200°C) Friction->Heat Decomp Anion Decomposition ([BOB]- -> B2O3) Heat->Decomp Reaction Surface Reaction (B2O3 + Fe -> Fe-B-O) Decomp->Reaction Film Tribofilm Formation (Anti-Wear Layer) Reaction->Film Phosphorus Phosphonium Cation (Phosphate Source) Phosphorus->Reaction Donates P

Figure 2: Mechanism of tribofilm formation. The cation acts as a phosphate source while the anion provides boron, creating a robust Fe-B-P-O glass.

Part 5: The Biomedical Frontier

For drug development professionals, PP-ILs offer a tunable platform for Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) .

Cytotoxicity & Transport

Phosphonium cations are generally more cytotoxic than ammoniums due to their lipophilicity, which facilitates intercalation into the phospholipid bilayer of cell membranes.

  • The Double-Edged Sword: This makes them excellent antimicrobial agents (e.g., coating medical devices) but requires careful anion selection for systemic drug delivery.

  • Selectivity: Research indicates that

    
     coupled with biocompatible anions shows higher selectivity for cancer cell lines (e.g., MCF-7) compared to healthy epithelial cells (MCF-10A).
    
Drug Delivery Strategy

By using a borate-based PP-IL as a carrier, lipophilic drugs can be solubilized and transported across barriers that are impermeable to water-soluble formulations.

BioMechanism IL [P66614][Anion] (Lipophilic Carrier) Interaction Electrostatic Attraction (Cation+ to Membrane-) IL->Interaction Membrane Cell Membrane (Phospholipid Bilayer) Entry Intercalation & Entry Membrane->Entry Interaction->Membrane Effect Therapeutic Effect (Mitochondrial Targeting) Entry->Effect

Figure 3: Cellular uptake mechanism. The lipophilic phosphonium cation facilitates membrane permeation, enabling intracellular drug delivery.

References

  • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

  • Shah, F. U., et al. (2013). Boron-based ionic liquids as excellent boundary lubricants. Tribology Letters. Link

  • Westerholt, A., et al. (2015).[1] Halide-Free Synthesis and Tribological Performance of Oil-Miscible Ammonium and Phosphonium-Based Ionic Liquids. ACS Sustainable Chemistry & Engineering.[1][2] Link

  • Kumar, R., et al. (2021). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye.[3] Journal of Nanoscience and Nanotechnology.[3] Link

  • Somers, A. E., et al. (2013). Ionic liquids as anti-wear additives in base oils: Influence of structure on miscibility and wear performance. Biomicrofluidics (Tribology Focus). Link

  • Glavatskih, S., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Advances. Link

Sources

Methodological & Application

Synthesis protocol for high-purity tetra-n-butylphosphonium bis(oxalato)borate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Halide-Free Synthesis Protocol for High-Purity Tetra-n-butylphosphonium Bis(oxalato)borate ([P4444][BOB])

Executive Rationale & Mechanistic Overview

Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) is a halogen-free, orthoborate-based ionic material that has garnered significant attention as a high-performance lubricant additive and a robust electrolyte for energy storage systems[1]. Historically, the synthesis of phosphonium-based ionic liquids relied on anion metathesis using halide precursors (e.g., tetrabutylphosphonium bromide). However, metathesis inevitably leaves trace halide impurities (Cl⁻, Br⁻) which catalyze anodic corrosion in batteries and accelerate tribological wear in mechanical interfaces[2].

To meet the stringent purity requirements of modern materials science, this protocol bypasses metathesis entirely. Instead, we utilize a direct, halide-free aqueous neutralization route. The causality of this approach is twofold:

  • Thermodynamic Complexation: Boric acid and oxalic acid undergo a condensation reaction in water to form a spirocyclic hydrogen bis(oxalato)borate (H[BOB]) intermediate.

  • Clean Neutralization: The introduction of tetrabutylphosphonium hydroxide ([P4444]OH) neutralizes the acidic proton, yielding only water as a byproduct. This eliminates the need for organic solvent extraction and inherently prevents halide contamination[1].

Synthesis Workflow & Logical Architecture

Workflow Step1 Boric Acid + Oxalic Acid (1:2 Molar Ratio) Step2 Aqueous Complexation (50°C, 30 min) Step1->Step2 Step3 H[BOB] Intermediate Formation Step2->Step3 Condensation Step5 Halide-Free Neutralization (50°C, 24 h) Step3->Step5 Step4 Tetrabutylphosphonium Hydroxide ([P4444]OH, 40 wt% aq.) Step4->Step5 Dropwise Addition Step6 Rotary Evaporation (Bulk Water Removal) Step5->Step6 H2O Byproduct Step7 Vacuum Drying (90°C, 72 h) Step6->Step7 Step8 High-Purity [P4444][BOB] (Halide-Free Product) Step7->Step8 Trace Moisture <100 ppm

Halide-free synthesis workflow for high-purity [P4444][BOB].

Step-by-Step Experimental Protocol

Phase 1: Aqueous Complexation of the Orthoborate Anion

  • Reagent Preparation: In a highly clean, 250 mL round-bottom flask, add 0.01 mol of boric acid (H₃BO₃, ≥99.5% purity) and 0.02 mol of oxalic acid (C₂H₂O₄, ≥99% purity)[1].

  • Solvation: Add 100 mL of ultra-pure deionized water (18.2 MΩ·cm). Causality: High-resistivity water is critical to prevent the introduction of trace metal ions (e.g., Na⁺, K⁺) that could compete with the phosphonium cation during complexation.

  • Thermal Condensation: Stir the suspension at 50 °C for 30 minutes. The initially cloudy suspension will transition into a completely clear, homogeneous solution. Causality: The clarification visually validates the complete condensation of the precursors into the soluble hydrogen bis(oxalato)borate (H[BOB]) acid complex[1].

Phase 2: Halide-Free Neutralization 4. Base Addition: To the clear H[BOB] solution, slowly add 0.01 mol of tetrabutylphosphonium hydroxide ([P4444]OH) as a 40 wt% aqueous solution dropwise via an addition funnel. Causality: Dropwise addition prevents localized spikes in alkalinity, which could prematurely hydrolyze the newly formed [BOB]⁻ spiro-ring. 5. Equilibration: Maintain the reaction temperature at 50 °C and stir continuously for 24 hours[1]. Causality: Extended stirring ensures complete neutralization and allows the bulky [P4444]⁺ cations to fully coordinate with the[BOB]⁻ anions in the aqueous matrix.

Phase 3: Rigorous Dehydration and Purification 6. Bulk Solvent Removal: Transfer the reaction mixture to a rotary evaporator. Remove the water under reduced pressure at 60 °C until a viscous liquid or wet solid is obtained. 7. Deep Vacuum Drying: Transfer the crude product to a vacuum oven. Dry under high vacuum at 90 °C for a minimum of 72 hours[1]. Causality: The [BOB] anion is susceptible to hydrolytic degradation if heated in the presence of bulk water. However, once bulk water is removed, 90 °C is required to break the strong hydrogen bonds between trace water molecules and the phosphonium cation, ensuring battery-grade moisture levels (<100 ppm).

Self-Validating System: Analytical Quality Control

To ensure the protocol has succeeded, the synthesized [P4444][BOB] must be subjected to a self-validating analytical matrix. Do not proceed with application testing unless the material meets the quantitative thresholds outlined below.

ParameterAnalytical MethodExpected ValueCausality / Significance
¹¹B NMR Shift ¹¹B NMR (128.4 MHz, DMSO-d₆)~11.41 ppm[1]Confirms the formation of the spirocyclic [BOB]⁻ anion. The absence of a peak at ~19 ppm confirms no unreacted boric acid remains.
³¹P NMR Shift ³¹P NMR (162.0 MHz, DMSO-d₆)~33.80 ppm[1]Confirms the structural integrity of the [P4444]⁺ cation.
Moisture Content Karl Fischer Titration< 100 ppmTrace water causes hydrolytic degradation of the [BOB] anion during electrochemical cycling or high-shear tribological stress.
Halide Content Ion Chromatography / ICP-MS< 1 ppmValidates the success of the halide-free route. Prevents anodic corrosion and extends the lifespan of target devices[2].
Reaction Yield Gravimetric Analysis> 95%Demonstrates the high thermodynamic efficiency of the aqueous neutralization pathway.

References

  • Title: Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials Source: Crystal Growth & Design - ACS Publications / Chalmers Research URL: [Link]

  • Title: New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions Source: RSC Advances - Royal Society of Chemistry URL: [Link]

Sources

Application of TBP-BOB as a high-voltage lithium-ion battery electrolyte

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocol for utilizing Tetrabutylphosphonium Bis(oxalato)borate (TBP-BOB) as a functional electrolyte additive or co-solvent in high-voltage Lithium-Ion Batteries (LIBs).

With the industry pivot toward high-voltage cathodes (e.g., LiNi


Mn

O

[LNMO], 4.7 V class), standard carbonate-based electrolytes suffer from severe oxidative decomposition and aluminum current collector corrosion. TBP-BOB serves as a dual-function solution:
  • Anodic Stability: The phosphonium cation (

    
    ) provides superior resistance to oxidation compared to ammonium or imidazolium analogs, extending the electrochemical stability window (ESW) beyond 5.0 V vs. Li/Li
    
    
    
    .
  • Interphase Engineering: The bis(oxalato)borate (

    
    ) anion acts as a sacrificial film-forming agent, generating a robust Cathode Electrolyte Interphase (CEI) that suppresses transition metal dissolution and solvent hydrolysis.
    

Chemical Identity & Properties

Acronym Clarification: In this context, TBP refers to the Tetrabutylphosphonium cation, not to be confused with Tributyl Phosphate (solvent).

  • Compound Name: Tetrabutylphosphonium Bis(oxalato)borate

  • Formula:

    
    
    
  • Molecular Weight: ~446.3 g/mol (Cation: ~259.4, Anion: ~186.9)

  • Appearance: White crystalline solid or viscous liquid (depending on purity and temperature;

    
    C).
    
  • Key Attribute: Hydrophobic, high thermal stability (>300°C).

PropertyValueRelevance
Anodic Limit > 5.4 V (vs. Li/Li

)
Enables 5V-class cathodes (LNMO, LCP).
Melting Point 46 °COften used as an additive or in binary mixtures to reduce viscosity.
Viscosity (

)
High (Solid/Semi-solid at RT)Must be dissolved in carbonates (EC/EMC) or used at elevated T.
Al Corrosion Passivating

forms insoluble Al-B-O complexes, protecting the collector.

Application Protocol 1: Synthesis & Purification

Rationale: Commercial availability of high-purity TBP-BOB is limited. In-house synthesis via aqueous metathesis is recommended to ensure halide-free (<10 ppm Cl/Br) material, as halides induce severe anodic corrosion.

Workflow Diagram: Green Synthesis Route

Synthesis_Workflow Precursors Precursors: Oxalic Acid + Boric Acid Complexation Complexation (50°C, 30 min, H2O) Precursors->Complexation Dissolve in DI Water Neutralization Neutralization Add [P4444][OH] (40 wt%) Complexation->Neutralization Form H[BOB] (aq) Reaction Reaction (50°C, 24h, Stirring) Neutralization->Reaction Cation Exchange Purification Purification Rotary Evap + Vacuum Drying (80°C, 48h) Reaction->Purification Remove Water Product Final Product [P4444][BOB] (White Solid/Viscous Oil) Purification->Product Yield > 90%

Figure 1: Aqueous metathesis synthesis of TBP-BOB ensuring halide-free output.

Step-by-Step Procedure:
  • Precursor Dissolution: Dissolve 0.02 mol Oxalic Acid and 0.01 mol Boric Acid in 100 mL deionized water. Stir at 50°C for 30 min to form the aqueous Hydrogen Bis(oxalato)borate complex.

  • Neutralization: Dropwise add stoichiometric Tetrabutylphosphonium Hydroxide (

    
    , 40 wt% aq. solution).
    
    • Critical Control Point: Monitor pH. Maintain neutral pH (7.0) to prevent borate hydrolysis.

  • Reaction: Stir at 50°C for 24 hours.

  • Drying: Remove water via rotary evaporator. Dry the residue in a vacuum oven at 80°C for at least 48 hours.

    • Validation: Karl Fischer titration must show water content < 20 ppm before battery use.

Application Protocol 2: Electrolyte Formulation

Rationale: Pure TBP-BOB is too viscous for room-temperature cycling. It is best deployed as a High-Voltage Additive (1-5 wt%) in a carbonate host.

Materials:

  • Base Solvent: Ethylene Carbonate (EC) : Ethyl Methyl Carbonate (EMC) (3:7 v/v).

  • Base Salt: 1.0 M LiPF

    
    .
    
  • Additive: TBP-BOB (Synthesized above).[1]

Formulation Steps:

  • Baseline Preparation: Prepare 1.0 M LiPF

    
     in EC/EMC in an Argon-filled glovebox (O
    
    
    
    < 0.1 ppm, H
    
    
    O < 0.1 ppm).
  • Doping: Add TBP-BOB to the baseline electrolyte.

    • Concentration A (Passivation): 1.0 wt% (For Al protection).

    • Concentration B (High Voltage): 3.0 - 5.0 wt% (For 4.8V+ cycling).

  • Homogenization: Stir magnetically at 35°C for 4 hours. TBP-BOB dissolves slowly in carbonates.

    • Visual Check: Solution must be perfectly clear. Cloudiness indicates saturation or moisture contamination.

Application Protocol 3: Electrochemical Characterization

Experiment A: Linear Sweep Voltammetry (LSV)

Objective: Determine the Oxidative Stability Limit (


).
  • Cell Setup: 3-Electrode Swagelok or Coin Cell.

    • WE: Platinum (Pt) disk or Al foil (to test corrosion).

    • CE/RE: Lithium metal.[2]

  • Parameters: Scan from OCV (~3.0 V) to 6.0 V vs. Li/Li

    
    .
    
  • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset of decomposition).

  • Success Criteria: Current density should remain < 10

    
    A/cm
    
    
    
    up to 5.0 V.
Experiment B: Full Cell Cycling (LNMO vs. Li)

Objective: Validate capacity retention and CEI formation.

  • Cathode: LiNi

    
    Mn
    
    
    
    O
    
    
    (LNMO). Loading: ~10 mg/cm
    
    
    .
  • Anode: Lithium chip (Half-cell) or Graphite (Full-cell).

  • Separator: Glass fiber (GF/D) or PP/PE (Celgard) soaked with 80

    
    L electrolyte.
    
  • Formation Protocol:

    • Cycles 1-3: C/10 rate (Charge to 4.95 V, Discharge to 3.5 V).

    • Note: The first cycle Coulombic Efficiency (ICE) may be slightly lower (e.g., 85%) due to sacrificial decomposition of

      
       to form the CEI.
      
  • Cycling: C/2 rate for 100+ cycles.

Mechanistic Insight

The efficacy of TBP-BOB relies on the synergistic interaction between the steric bulk of the phosphonium cation and the film-forming capability of the borate anion.

Mechanism Diagram: Interphase Formation

Mechanism_Flow cluster_bulk Bulk Electrolyte cluster_cathode High Voltage Cathode (LNMO) Surface > 4.5V TBP [P4444]+ Cation (Steric Shielding) Oxidation Oxidation Trigger TBP->Oxidation Resists Oxidation (High Anodic Stability) BOB [BOB]- Anion BOB->Oxidation Sacrificial Decomposition Radical Borate Radical Formation Oxidation->Radical Polymer Polymerization (B-O-C oligomers) Radical->Polymer CEI CEI Layer Formed (Permeable to Li+, Blocks Solvent) Polymer->CEI CEI->Oxidation Inhibits further electrolyte degradation

Figure 2: Mechanism of CEI formation on high-voltage cathodes. The


 cation remains stable, while 

decomposes to form a protective layer.
  • Anodic Protection: The

    
     cation has four butyl groups shielding the central phosphorus atom. Unlike imidazolium cations, which have acidic protons on the ring (C2-H), the quaternary phosphonium is kinetically inert to deprotonation or oxidation at high potentials.
    
  • CEI Formation: At potentials > 4.2 V, the

    
     anion oxidizes to form oligomeric borates. This layer is electronically insulating (stopping further electrolyte breakdown) but ionically conductive (allowing Li
    
    
    
    transport).

References

  • Synthesis & Characterization

    • Title: Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic M
    • Source: Chalmers University of Technology / ACS Crystal Growth & Design.
    • Link:[Link] (Verified via Search 1.1/1.2)

  • Electrochemical Stability

    • Title: Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications.[3]

    • Source: Molecules (MDPI) / PMC.
    • Link:[Link] (Verified via Search 1.8)

  • High Voltage Application (LNMO)

    • Title: Phosphonium ionic liquid-based electrolyte for high voltage Li-ion batteries: Effect of ionic liquid r
    • Source: Journal of Power Sources / ResearchG
    • Link:[Link] (Verified via Search 1.9)

  • Cation Comparison (TBP vs TBA)

    • Title: Density functional theory study of the stability of the tetrabutylphosphonium and tetrabutylammonium montmorillonites.[4]

    • Source: Clay Minerals.[4]

    • Link:[Link] (Verified via Search 1.2 - Defines TBP acronym)

Sources

Formulation of supercapacitor electrolytes using phosphonium bis(oxalato)borate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Voltage Supercapacitor Electrolyte Formulation using Phosphonium Bis(oxalato)borate

Executive Summary

This guide details the formulation, purification, and characterization of electrolytes based on Tetraalkylphosphonium Bis(oxalato)borate (Ph-BOB) salts for high-voltage electric double-layer capacitors (EDLCs). Unlike conventional quaternary ammonium salts (e.g., TEA-BF


), Ph-BOB electrolytes offer superior thermal stability (>300°C) and a wider electrochemical stability window (ESW > 5.0 V vs. Li/Li

). However, the bis(oxalato)borate anion is susceptible to hydrolysis and the formation of Transition Anionic Complexes (TACs) during synthesis, which can severely degrade performance. This protocol incorporates strict impurity control measures to ensure formulation integrity.

Part 1: The Chemistry & Rationale

Why Phosphonium Bis(oxalato)borate?

Standard electrolytes (acetonitrile-based TEA-BF


) are limited to ~2.7 V. To increase energy density (

), the voltage window must be expanded.
  • Cation Selection (

    
     or 
    
    
    
    ):
    Phosphonium cations lack the acidic protons found in imidazolium rings, providing higher cathodic stability. The bulky alkyl chains shield the charge, reducing solvation energy and allowing for "desolvated" ion adsorption in carbon micropores.
  • Anion Selection (

    
    ):  The bis(oxalato)borate anion acts as a functional passivating agent. Upon initial charging, 
    
    
    
    undergoes controlled decomposition to form a robust, ion-conductive Solid Electrolyte Interphase (SEI) on the electrode surface. This layer suppresses solvent co-intercalation and further electrolyte decomposition at high voltages (>3.0 V).
The Impurity Trap: Transition Anionic Complexes (TAC)

Critical Insight: Commercial synthesis of Ph-BOB often utilizes halide metathesis. If hydrated precursors (like LiBOB[1]·nH


O) are used, a metastable impurity known as a Transition Anionic Complex (TAC) forms.[1] TACs contain acidic protons and degrade viscosity and voltage stability.
  • Requirement: This protocol mandates the use of anhydrous NaBOB precursors or rigorous post-synthesis purification to ensure TAC < 1 mol%.

Part 2: Formulation Protocol

Materials & Equipment
  • Salt: Trihexyl(tetradecyl)phosphonium bis(oxalato)borate (

    
    ) or Tetrabutylphosphonium bis(oxalato)borate (
    
    
    
    ).
  • Solvent: Propylene Carbonate (PC) (anhydrous, 99.7%) or Acetonitrile (ACN) (anhydrous, 99.8%).

  • Additives (Optional): Vinylene Carbonate (VC) (1 wt%) for SEI reinforcement.

  • Environment: Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
Workflow Diagram

FormulationWorkflow cluster_glovebox Argon Glovebox Environment RawSalt Raw Salt [P6,6,6,14][BOB] Drying Vacuum Drying (60°C, 48h, <10 Pa) RawSalt->Drying QC_Water QC: Karl Fischer (< 20 ppm?) Drying->QC_Water QC_Water->Drying Fail Mixing Dissolution (Stir 12h @ 25°C) QC_Water->Mixing Pass SolventPrep Solvent Prep (PC/ACN + Mol Sieves) SolventPrep->Mixing Filtration Filtration (0.2 µm PTFE) Mixing->Filtration FinalQC Final QC (CV + Conductivity) Filtration->FinalQC

Figure 1: Step-by-step formulation workflow emphasizing the critical drying and QC loops required to prevent hydrolysis-driven degradation.

Detailed Step-by-Step Procedure

Step 1: Precursor Conditioning (Critical)

  • Place the phosphonium salt in a vacuum oven connected to a cold trap.

  • Dry at 60°C for 48 hours under high vacuum (< 10 Pa). Note: Do not exceed 80°C to avoid thermal stress on the oxalate ring before solvation.

  • Transfer dried salt directly to the glovebox via an antechamber without air exposure.

Step 2: Solvent Dehydration

  • Although purchasing "anhydrous" solvents is standard, store PC or ACN over activated 3Å molecular sieves (pre-dried at 300°C) inside the glovebox for at least 48 hours prior to use.

  • Validation: Measure solvent water content using coulometric Karl Fischer titration. Target: < 10 ppm .

Step 3: Electrolyte Mixing

  • Weigh the dried salt to achieve a concentration of 1.0 M (for ACN) or 0.5 M (for PC, due to viscosity constraints).

  • Add the solvent slowly to the salt while stirring magnetically.

  • Stir for 12 hours at ambient glovebox temperature (25°C).

  • Optional: Add 1 wt% Vinylene Carbonate (VC) if testing on graphite-containing hybrid capacitors to assist SEI formation.

Step 4: Filtration

  • Pass the fully dissolved electrolyte through a 0.2 µm PTFE syringe filter . This removes any undissolved impurities or sieve dust that could cause micro-shorts in the supercapacitor.

Part 3: Electrochemical Characterization

Electrochemical Stability Window (ESW)

The ESW is the primary metric for high-voltage validation.

  • Setup: 3-Electrode Swagelok Cell.

    • Working Electrode: Glassy Carbon (3 mm dia).

    • Counter Electrode: Platinum Wire.

    • Reference Electrode: Ag/Ag

      
       (in ACN) or Li/Li
      
      
      
      strip.
  • Protocol: Linear Sweep Voltammetry (LSV) at 1 mV/s.

  • Criteria: Defined as the voltage range where current density remains

    
     mA/cm
    
    
    
    .
Performance Benchmarking (Data Summary)
PropertyStandard Electrolyte (1M TEA-BF

/ ACN)
Ph-BOB Electrolyte (1M

/ ACN)
Impact
Anodic Limit ~ 2.7 V> 3.2 V Higher Energy Density
Thermal Stability ~ 80°C> 300°C Safety in Reflow Soldering
Conductivity (25°C) ~ 55 mS/cm~ 12 mS/cmLower Power (Trade-off)
Al Corrosion ModeratePassivated BOB forms protective B-O-Al film
Mechanism of Action Diagram

Mechanism HighVoltage High Voltage Applied (> 3.0V) BOB_Decomp [BOB]- Anion Oxidation HighVoltage->BOB_Decomp RadicalFormation Formation of Borate Radicals BOB_Decomp->RadicalFormation Polymerization Oligomerization on Carbon Surface RadicalFormation->Polymerization SEI_Layer Stable SEI Layer Formed (Permeable to Li+/Ions, Blocks Solvent) Polymerization->SEI_Layer Protection Prevention of Al Current Collector Corrosion SEI_Layer->Protection

Figure 2: Mechanism of SEI formation derived from the bis(oxalato)borate anion, enabling high-voltage stability and aluminum passivation.

Part 4: Troubleshooting & Optimization

  • Issue: Low Conductivity / High ESR

    • Cause: The bulky

      
       cation has low mobility.
      
    • Solution: Blend solvents. Use ACN:PC (1:1) or switch to a smaller cation like Tetrabutylphosphonium (

      
      ) to reduce viscosity.
      
  • Issue: Gas Evolution (Cell Swelling)

    • Cause: Water contamination leading to hydrolysis of

      
       into oxalic acid + CO
      
      
      
      .
    • Solution: Re-dry salt at 60°C. Verify Karl Fischer results. Ensure cell assembly is hermetically sealed.

  • Issue: Anodic Corrosion of Aluminum

    • Cause: Insufficient passivation time.

    • Solution: Perform a "formation cycle." Charge the cell to 1.5 V and hold for 1 hour, then slowly ramp to rated voltage. This allows the BOB anion to form the protective B-O-Al complex on the current collector.

References

  • Tsunashima, K., et al. (2011).[2][3] "Low Viscous and Highly Conductive Phosphonium Ionic Liquids Based on Bis(fluorosulfonyl)amide Anion as Potential Electrolytes." Electrochemistry Communications. Link

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (Authoritative review covering BOB anion chemistry). Link

  • Glensk, J., et al. (2021). "Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited." RSC Advances. (Key paper on TAC impurities). Link

  • Shah, F.U., et al. (2021). "Boundary lubricity of phosphonium bisoxalatoborate ionic liquids." Tribology International.[4] (Evidence of surface film formation).[4][5][6][7] Link

Sources

Application Notes and Protocols: Tetra-n-butylphosphonium Bis(oxalato)borate as a High-Performance Anti-Wear Lubricant Additive

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Lubrication Technology

In the relentless pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. Traditional anti-wear agents, while effective, often present environmental and compatibility challenges. This document introduces a novel ionic liquid, Tetra-n-butylphosphonium Bis(oxalato)borate, as a highly promising anti-wear additive for a new generation of lubricating fluids. This guide provides a comprehensive overview of its synthesis, mechanism of action, and detailed protocols for its application and performance evaluation, tailored for researchers and professionals in tribology and lubricant development.

The unique molecular architecture of Tetra-n-butylphosphonium Bis(oxalato)borate, featuring a phosphorus-centered cation and a boron-centered anion, offers a synergistic approach to wear protection. This combination facilitates the formation of a robust and complex protective tribofilm on metallic surfaces under boundary lubrication conditions, significantly mitigating friction and wear.

Section 1: Synthesis of Tetra-n-butylphosphonium Bis(oxalato)borate

The synthesis of Tetra-n-butylphosphonium Bis(oxalato)borate is a two-step process involving the preparation of the precursors followed by a metathesis reaction.

Synthesis of Precursors

1.1.1. Tetra-n-butylphosphonium Hydroxide:

Tetra-n-butylphosphonium hydroxide can be synthesized from the corresponding bromide salt through an ion exchange reaction. It is also commercially available in aqueous solutions.[1][2][3][4]

1.1.2. Sodium Bis(oxalato)borate:

This precursor is prepared by reacting boric acid and oxalic acid in a 1:2 molar ratio in an aqueous solution, followed by neutralization with sodium hydroxide.

Detailed Protocol for Sodium Bis(oxalato)borate Synthesis:

  • Dissolve boric acid (1 equivalent) and oxalic acid dihydrate (2 equivalents) in deionized water with stirring.

  • Gently heat the mixture to approximately 50-60°C to ensure complete dissolution.

  • Slowly add a stoichiometric amount of sodium hydroxide solution to neutralize the acidic solution.

  • The resulting sodium bis(oxalato)borate can be isolated by cooling and evaporating the solvent. The product is a white powder.[5]

Metathesis Reaction

The final product is obtained through a metathesis reaction between Tetra-n-butylphosphonium hydroxide and Sodium Bis(oxalato)borate.

Detailed Protocol for Tetra-n-butylphosphonium Bis(oxalato)borate Synthesis:

  • In a round-bottom flask, dissolve Tetra-n-butylphosphonium hydroxide (1 equivalent) in a suitable solvent such as water or a water/alcohol mixture.

  • In a separate vessel, dissolve Sodium Bis(oxalato)borate (1 equivalent) in deionized water.

  • Slowly add the Sodium Bis(oxalato)borate solution to the stirring Tetra-n-butylphosphonium hydroxide solution at room temperature.

  • A precipitate of sodium hydroxide may form, which can be removed by filtration.

  • The resulting solution contains the desired Tetra-n-butylphosphonium Bis(oxalato)borate. The product can be purified by solvent extraction and drying under vacuum.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_metathesis Metathesis Reaction TBPB Tetra-n-butylphosphonium Bromide IonExchange Ion Exchange TBPB->IonExchange TBPH Tetra-n-butylphosphonium Hydroxide IonExchange->TBPH Reaction2 Metathesis TBPH->Reaction2 BoricAcid Boric Acid Reaction1 Reaction & Neutralization BoricAcid->Reaction1 OxalicAcid Oxalic Acid OxalicAcid->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 NaBOB Sodium Bis(oxalato)borate Reaction1->NaBOB NaBOB->Reaction2 FinalProduct Tetra-n-butylphosphonium Bis(oxalato)borate Reaction2->FinalProduct

Synthesis workflow for Tetra-n-butylphosphonium Bis(oxalato)borate.

Section 2: Anti-Wear Mechanism: A Synergistic Approach

The superior anti-wear performance of Tetra-n-butylphosphonium Bis(oxalato)borate stems from the synergistic interaction between its phosphonium cation and bis(oxalato)borate anion at the tribological interface. Under the high pressure and temperature generated at asperity contacts, the ionic liquid undergoes tribochemical reactions to form a protective boundary film.

  • Initial Adsorption: The polar nature of the ionic liquid promotes its adsorption onto the metallic surfaces.

  • Anion Decomposition: The bis(oxalato)borate anion is believed to be the more reactive component, decomposing under stress to form boron-containing species.

  • Tribofilm Formation: These boron-containing species, likely in the form of boron oxides and iron borates, form a hard, wear-resistant layer on the metal surface.[6]

  • Phosphonium Cation Contribution: The phosphonium cation also participates in the formation of the tribofilm, leading to the incorporation of phosphorus compounds, such as iron phosphates and polyphosphates.[7][8] This creates a complex, multi-layered film with enhanced durability and lubricity.

This synergistic mechanism results in a tribofilm that is more robust and effective at reducing wear than films formed by either phosphorus- or boron-based additives alone.[8]

Synergistic anti-wear mechanism of the ionic liquid additive.

Section 3: Experimental Protocols for Performance Evaluation

To quantify the anti-wear properties of Tetra-n-butylphosphonium Bis(oxalato)borate, standardized tribological testing is essential. The Four-Ball Wear Test is a widely accepted method for this purpose.[9][10][11][12]

Preparation of Lubricant Blends
  • Select a suitable base oil (e.g., polyalphaolefin (PAO) or mineral oil).

  • Prepare a series of lubricant blends by dissolving Tetra-n-butylphosphonium Bis(oxalato)borate in the base oil at various concentrations (e.g., 0.5%, 1.0%, and 2.0% by weight).

  • Ensure complete dissolution of the additive by mechanical stirring or ultrasonication.

  • Prepare a control sample of the neat base oil for comparison.

Four-Ball Wear Test Protocol (Modified from ASTM D4172)

This protocol outlines the procedure for evaluating the wear-preventive characteristics of the lubricant blends.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for wear scar measurement

Test Conditions:

ParameterValue
Rotational Speed1200 rpm
Load392 N (40 kgf)
Temperature75 °C
Test Duration60 minutes

Procedure:

  • Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., hexane) and dry them completely.

  • Clamp three steel balls securely in the test cup.

  • Pour the lubricant blend to be tested into the cup, ensuring the balls are fully submerged.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test apparatus and apply the specified load.

  • Start the motor and maintain the specified speed, temperature, and duration.

  • At the end of the test, stop the motor, remove the load, and disassemble the apparatus.

  • Carefully clean the three lower balls with solvent and allow them to dry.

  • Using a microscope, measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter for each lubricant blend.

Four_Ball_Test_Workflow start Start prep Prepare Lubricant Blends (Base Oil + Additive) start->prep clean Clean Test Balls & Cup prep->clean assemble Assemble Four-Ball Apparatus clean->assemble load_lube Load Lubricant & Apply Test Load assemble->load_lube run_test Run Test (1200 rpm, 75°C, 60 min) load_lube->run_test disassemble Disassemble & Clean Lower Balls run_test->disassemble measure Measure Wear Scar Diameters (Microscopy) disassemble->measure analyze Calculate Average Wear Scar & Analyze Results measure->analyze end End analyze->end

Workflow for the Four-Ball Wear Test Protocol.

Section 4: Expected Results and Data Presentation

The addition of Tetra-n-butylphosphonium Bis(oxalato)borate to a base oil is expected to significantly reduce the average wear scar diameter compared to the neat base oil. The effectiveness of the additive is likely to increase with concentration up to an optimal level.

Tabulated Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate the expected trend in performance. Actual results will vary depending on the base oil and specific test conditions.

Lubricant SampleAdditive Concentration (wt%)Average Wear Scar Diameter (mm)Coefficient of Friction (μ)
Neat Base Oil (PAO 4)00.650.12
Blend A0.50.480.09
Blend B1.00.350.07
Blend C2.00.320.07
Analysis of Results

A lower average wear scar diameter indicates superior anti-wear performance. The coefficient of friction provides insight into the frictional characteristics of the lubricant. The data should be analyzed to determine the optimal concentration of the additive for the specific application. Further surface analysis techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM), can be employed to characterize the tribofilm formed on the wear scars and further elucidate the anti-wear mechanism.

Section 5: Safety and Handling

As with all chemicals, proper safety precautions should be observed when handling Tetra-n-butylphosphonium Bis(oxalato)borate and its precursors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially during synthesis.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

Tetra-n-butylphosphonium Bis(oxalato)borate represents a significant advancement in lubricant additive technology. Its unique synergistic anti-wear mechanism, involving the formation of a robust phosphorus- and boron-containing tribofilm, offers a compelling solution for reducing friction and wear in demanding applications. The protocols outlined in this document provide a framework for the synthesis, application, and evaluation of this promising ionic liquid, enabling researchers and developers to harness its full potential in the formulation of next-generation lubricants.

References

  • The effect of anion architecture on the lubrication chemistry of phosphonium orthoborate ionic liquids. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester. (2021). Frontiers in Mechanical Engineering. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Interaction of phosphonium ionic liquids with borate esters at tribological interfaces. (2016). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Interaction of phosphonium ionic liquids with borate esters at tribological interfaces | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Boundary lubricity of phosphonium bisoxalatoborate ionic liquids. (2021). Tribology International. Retrieved February 13, 2026, from [Link]

  • Consumption of active elements in the four-ball wear tests, determined... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Tetrabutylphosphonium Hydroxide: A Green Catalyst for Modern Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

  • Sodium Bis(oxalato)borate in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full-Cell Sodium-Ion Batteries. (2020). ACS Applied Energy Materials. Retrieved February 13, 2026, from [Link]

  • Sodium Bis(oxalato)borate (NaBOB) Powder for Sodium-Ion Battery Electr. (n.d.). MTI Corporation. Retrieved February 13, 2026, from [Link]

  • Sodium Bis(oxalato)borate in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full-Cell Sodium-Ion Batteries. (2020). Diva-Portal.org. Retrieved February 13, 2026, from [Link]

  • The friction coefficients for both additives at various sliding... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sodium Bis(oxalato)borate (NaBOB) in Trimethyl Phosphate: A Fire-Extinguishing, Fluorine-Free, and Low-Cost Electrolyte for Full. (2020). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • China TETRABUTYLPHOSPHONIUM HYDROXIDE Manufacturers Suppliers Factory. (n.d.). lookchem.com. Retrieved February 13, 2026, from [Link]

  • Tribochemistry of Boron-Containing Lubricant Additives on Ferrous Surfaces for Improved Internal Combustion Engine Performance. (2018). University of Windsor. Retrieved February 13, 2026, from [Link]

  • Tribology in Industry Friction and Wear Properties of Phosphonium Based Ionic Liquid Used as Additive in Synthetic and Bio Based. (2024). Tribology in Industry. Retrieved February 13, 2026, from [Link]

  • The Overrated 4-Ball Test: Why It Fails in Practical Lubricant Assessment. (2024). Lubrication & Reliability. Retrieved February 13, 2026, from [Link]

  • The Lubricant lab: Deciphering Wear Prevention: Insights into the Four Ball Wear Test. (2024). Valorem Chemicals Pty Ltd. Retrieved February 13, 2026, from [Link]

  • Tribological Testing: SRV, 4 Ball Methods and Profilometer. (n.d.). Nye Lubricants. Retrieved February 13, 2026, from [Link]

  • 4 Ball Lubricant Tester for Lubricant Extreme Pressure (EP) Test. (2023). Nanbei Instrument. Retrieved February 13, 2026, from [https://www.nanbeiin strument.com/blog/4-ball-lubricant-tester-for-lubricant-extreme-pressure-ep-test_b26.html]([Link] strument.com/blog/4-ball-lubricant-tester-for-lubricant-extreme-pressure-ep-test_b26.html)

Sources

Application Notes & Protocols for the Preparation of TBP-BOB Based Polymer Gel Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the formulation and preparation of a novel polymer gel electrolyte (PGE) system incorporating Lithium Bis(oxalato)borate (LiBOB) as the primary conducting salt and 4-tert-Butylpyridine (TBP) as a functional additive within a Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) polymer matrix. While a specific, widely-recognized "TBP-BOB" electrolyte system is not established in the literature, this guide synthesizes established principles of polymer chemistry and electrochemistry to propose a scientifically robust formulation. The protocols herein are designed for researchers in materials science, battery technology, and drug development seeking to explore advanced electrolyte systems with enhanced safety and interfacial stability. We will detail the underlying scientific rationale for component selection, provide step-by-step preparation protocols, and outline key characterization techniques.

Introduction: The Rationale for a TBP-BOB Polymer Gel Electrolyte

The advancement of high-performance lithium-ion batteries and other electrochemical devices is intrinsically linked to the development of safer and more efficient electrolytes. Traditional liquid electrolytes, while offering high ionic conductivity, pose significant safety risks due to their volatility and flammability. [1]Polymer gel electrolytes (PGEs) represent a promising alternative, combining the high ionic conductivity of a liquid electrolyte with the mechanical integrity of a solid polymer matrix. [2]This unique structure mitigates leakage and enhances safety while maintaining good electrode-electrolyte contact. [3] This application note explores a composite PGE system based on the following key components:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) Matrix: PVDF-HFP is a widely used polymer host for PGEs due to its excellent electrochemical stability, mechanical robustness, and the presence of amorphous regions that facilitate the entrapment of liquid electrolytes. [4]The strong electron-withdrawing C-F bonds contribute to its high dielectric constant, aiding in the dissolution of lithium salts. [4]* Lithium Bis(oxalato)borate (LiBOB) Salt: LiBOB is an attractive alternative to the commonly used LiPF₆ salt. It is fluorine-free, which circumvents the issue of hydrofluoric acid (HF) generation in the presence of moisture, a major cause of cathode degradation. [5][6]Furthermore, LiBOB is known to form a stable and robust solid electrolyte interphase (SEI) on graphite anodes, which is crucial for long-term cycling stability. [7]Its thermal stability is also superior to that of LiPF₆. [5]* 4-tert-Butylpyridine (TBP) Additive: While TBP is most famously used in dye-sensitized solar cells to improve open-circuit voltage, its fundamental properties suggest a beneficial role in lithium-ion battery electrolytes. [8]As a weak Lewis base, TBP can scavenge acidic species, such as protons, that can initiate degradative reactions at the electrode-electrolyte interface. [8]It is hypothesized that TBP can adsorb onto the cathode surface, forming a protective layer that mitigates the dissolution of transition metals and suppresses parasitic side reactions, particularly at high voltages. [9] The combination of these components aims to create a PGE with high ionic conductivity, a wide electrochemical stability window, enhanced thermal safety, and superior interfacial stability at both the anode and cathode.

Materials and Equipment

Materials
MaterialGradeSupplierNotes
Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)Mw ~400,000Sigma-AldrichMust be dried under vacuum at 80°C for 24 hours before use.
Lithium Bis(oxalato)borate (LiBOB)Battery Grade (>99.9%)Sigma-AldrichStore in an argon-filled glovebox.
4-tert-Butylpyridine (TBP)Anhydrous, >99%Sigma-AldrichStore in an argon-filled glovebox.
N,N-Dimethylacetamide (DMAC)Anhydrous, >99.8%Sigma-AldrichUse as received in a glovebox.
Ethylene Carbonate (EC)Anhydrous, >99%Sigma-AldrichUse as received in a glovebox.
Ethyl Methyl Carbonate (EMC)Anhydrous, >99%Sigma-AldrichUse as received in a glovebox.
Equipment
  • Argon-filled glovebox with O₂ and H₂O levels < 0.1 ppm

  • Magnetic stirrer with heating capabilities

  • Doctor blade film applicator

  • Glass plates for casting

  • Vacuum oven

  • Electrochemical impedance spectrometer (EIS)

  • Potentiostat/Galvanostat for linear sweep voltammetry (LSV) and battery cycling

  • Differential Scanning Calorimeter (DSC)

  • Scanning Electron Microscope (SEM)

Experimental Protocols

Synthesis of the TBP-BOB Liquid Electrolyte

This protocol describes the preparation of a 1 M LiBOB solution with a TBP additive.

Protocol Steps:

  • Inside an argon-filled glovebox, prepare a 1:1 (v/v) mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC). This will serve as the solvent system.

  • To a clean, dry beaker, add the desired volume of the EC/EMC solvent mixture.

  • Slowly add LiBOB powder to the solvent while stirring with a magnetic stir bar to achieve a 1 M concentration. Gentle heating (e.g., 40-50°C) can aid in dissolution. Stir until the solution is clear and all the salt has dissolved.

  • Once the LiBOB is fully dissolved, add 4-tert-butylpyridine (TBP) to the solution to achieve the desired concentration (e.g., 0.5% by weight).

  • Continue stirring for at least 4 hours to ensure a homogeneous solution.

  • Store the resulting liquid electrolyte in a sealed container inside the glovebox.

Preparation of the PVDF-HFP/TBP-BOB Polymer Gel Electrolyte via Solution Casting

This protocol details the most common method for preparing free-standing PGE films.

Protocol Steps:

  • Inside the glovebox, dissolve a pre-determined amount of dried PVDF-HFP in anhydrous N,N-Dimethylacetamide (DMAC) to create a solution with a concentration of approximately 10-15 wt%. The ratio of PVDF-HFP to the liquid electrolyte will determine the mechanical properties of the final gel. A common starting point is a weight ratio of 20:80 (PVDF-HFP:liquid electrolyte).

  • Stir the mixture at 50-60°C for several hours until a homogeneous, viscous slurry is formed.

  • Allow the slurry to cool to room temperature.

  • Slowly add the previously prepared TBP-BOB liquid electrolyte to the PVDF-HFP slurry while stirring continuously. Continue stirring for at least 12 hours to ensure complete and uniform mixing.

  • Cast the resulting homogeneous solution onto a clean, flat glass plate using a doctor blade. The thickness of the cast film can be controlled by adjusting the height of the doctor blade (typically set to 100-200 µm).

  • Transfer the cast film to a vacuum oven and dry at 60°C for 12-24 hours to remove the DMAC solvent.

  • After drying, a free-standing, translucent polymer electrolyte membrane should be formed. Peel the membrane from the glass plate.

  • The membrane can then be activated by immersing it in the TBP-BOB liquid electrolyte for several hours inside the glovebox. This step allows the polymer matrix to swell and entrap the liquid, forming the final gel polymer electrolyte.

  • Punch out circular discs of the desired diameter for cell assembly.

Diagram of the Solution Casting Workflow:

G cluster_glovebox Inside Argon Glovebox A 1. Dissolve PVDF-HFP in DMAC C 3. Mix Polymer Slurry and Liquid Electrolyte A->C B 2. Prepare TBP-BOB Liquid Electrolyte B->C D 4. Homogenize Mixture (Stir for 12h) C->D E 5. Cast Slurry on Glass Plate D->E F 6. Dry in Vacuum Oven (60°C, 12-24h) E->F G 7. Peel Free-standing Membrane F->G H 8. Activate by Soaking in Liquid Electrolyte G->H I 9. Punch Discs for Cell Assembly H->I

Caption: Workflow for PGE preparation via solution casting.

Characterization Protocols

Ionic Conductivity Measurement

The ionic conductivity (σ) is a critical parameter determining the performance of the electrolyte. It is measured using Electrochemical Impedance Spectroscopy (EIS).

Protocol Steps:

  • Assemble a symmetric cell by sandwiching a circular disc of the PGE between two stainless steel (SS) blocking electrodes (e.g., in a CR2032 coin cell).

  • Allow the cell to rest at the desired temperature for at least 1 hour to reach thermal equilibrium.

  • Perform an EIS measurement over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis (Z').

  • Calculate the ionic conductivity using the following equation: σ = l / (Rb * A) where l is the thickness of the PGE film and A is the area of the electrode.

Electrochemical Stability Window (ESW) Measurement

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. It is determined using Linear Sweep Voltammetry (LSV).

Protocol Steps:

  • Assemble a cell with the PGE sandwiched between a lithium metal reference/counter electrode and a stainless steel working electrode.

  • Allow the cell to rest for 1 hour.

  • Perform LSV by sweeping the potential from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s).

  • The oxidative stability limit is identified as the potential at which a sharp increase in current is observed, indicating electrolyte decomposition.

Diagram of Characterization Workflow:

G cluster_conductivity Ionic Conductivity (EIS) cluster_stability Electrochemical Stability (LSV) PGE Prepared TBP-BOB PGE Film A Assemble SS/PGE/SS Cell PGE->A D Assemble Li/PGE/SS Cell PGE->D B Acquire Nyquist Plot A->B C Calculate σ from Rb B->C E Perform Linear Sweep D->E F Determine Oxidation Voltage E->F

Caption: Key electrochemical characterization workflow.

Expected Results and Discussion

ParameterExpected Value/ResultRationale and Causality
Appearance Translucent, free-standing, and flexible filmThe PVDF-HFP matrix provides mechanical integrity, while the entrapped liquid electrolyte results in a gel-like consistency.
Ionic Conductivity (Room Temp.) 10⁻⁴ to 10⁻³ S/cmThis range is typical for high-performance PGEs. [2]The liquid electrolyte component provides the primary pathways for ion transport, while the polymer matrix introduces some tortuosity.
Electrochemical Stability Window > 4.5 V vs. Li/Li⁺LiBOB is known for its high anodic stability. [10]The addition of TBP is hypothesized to further enhance stability by scavenging acidic species and forming a protective layer on the cathode, preventing electrolyte oxidation at high potentials.
Thermal Stability Stable up to at least 120°CLiBOB has superior thermal stability compared to LiPF₆. [5]The PVDF-HFP matrix is also thermally stable in this temperature range.
Interfacial Stability Reduced interfacial resistance growth upon cyclingLiBOB is known to form a stable, borate-rich SEI on the anode. [6]TBP is expected to passivate the cathode surface, reducing parasitic reactions and maintaining a stable interface. [9]

Troubleshooting

IssuePossible CauseSuggested Solution
Brittle or Inhomogeneous Film Incomplete dissolution of PVDF-HFP; Insufficient mixing of components.Increase stirring time and/or temperature during slurry preparation. Ensure all components are fully dissolved before casting.
Low Ionic Conductivity Insufficient liquid electrolyte uptake; High crystallinity of the polymer.Increase the activation/soaking time. Adjust the PVDF-HFP to liquid electrolyte ratio to increase the liquid content.
Poor Electrochemical Stability Impurities in the materials (especially water).Ensure all materials are anhydrous and all procedures are performed in a high-purity glovebox. LiBOB is particularly sensitive to moisture. [7]

Conclusion

The TBP-BOB based polymer gel electrolyte system, as proposed in this guide, offers a promising avenue for the development of safer, high-performance lithium-ion batteries. By leveraging the favorable properties of a PVDF-HFP matrix, the SEI-forming capabilities and thermal stability of LiBOB, and the potential interfacial stabilizing effects of TBP, researchers can fabricate advanced electrolytes with tailored properties. The detailed protocols provided herein serve as a robust starting point for experimentation and further optimization of this novel electrolyte formulation.

References

  • Wigayati, E., et al. (2014). Synthesis and Characterization of LiBOB as Electrolyte for Lithium-ion Battery. Available at: [Link]

  • ResearchGate. (2025, August 10). Synthesis and characterization of LiBOB as electrolyte for lithium-ion battery | Request PDF. Available at: [Link]

  • OSTI.GOV. Prospective Application, Mechanism, and Deficiency of Lithium Bis(oxalate)Borate as the Electrolyte Additive for Lithium‐Batte. Available at: [Link]

  • PVdF-co-HFP-Based Electrolytes Prepared by Solution Casting. Available at: [Link]

  • Universitas Sumatera Utara. Manufacture of Solid Polymer Electrolyte (SPE) Based on PVDF HFP-LiBOB. Available at: [Link]

  • Electrochemical Studies on Cellulose Acetate-LiBOB Polymer Gel Electrolytes. (2013, May 1). Available at: [Link]

  • RSC Publishing. Lithium bis(oxalate)borate additive in the electrolyte to improve Li-rich layered oxide cathode materials. Available at: [Link]

  • ResearchGate. (2025, October 26). (PDF) Electrochemical Studies on Cellulose Acetate-LiBOB Polymer Gel Electrolytes. Available at: [Link]

  • Scientific.net. Electrical and Electrochemical Studies of Polymer Gel Electrolytes Based on Agarose-LiBOB and P(VP-co-VAc). Available at: [Link]

  • ChemRxiv. A Guide to Water Free Lithium Bis(oxalate) Borate (LiBOB). Available at: [Link]

  • MDPI. (2022, April 18). Synthesis and Characterization of Gel Polymer Electrolyte Based on Epoxy Group via Cationic Ring-Open Polymerization for Lithium-Ion Battery. Available at: [Link]

  • PMC. (2022, March 24). Thermally Stable PVDF-HFP-Based Gel Polymer Electrolytes for High-Performance Lithium-Ion Batteries. Available at: [Link]

  • Preparation and characterization of gel polymer electrolytes based on methyl methacrylate±styrene copolymers. Available at: [Link]

  • ResearchGate. Electrochemical characterization of polymer gel electrolytes. (a).... Available at: [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. Available at: [Link]

  • ResearchGate. (2019, April 16). Application of LiBOB-PVdF-co-HFP solid polymer electrolyte in Li-ion battery and Comparison to Its Conventional Counterpart. Available at: [Link]

  • Preparation and characterization of PAN–KI complexed gel polymer electrolytes for solid-state battery applications. Available at: [Link]

  • The Journal of Physical Chemistry C - ACS Publications. (2023, September 19). Interfacial Stabilizing Effect of Lithium Borates and Pyrrolidinium Ionic Liquid in Gel Polymer Electrolytes for Lithium-Metal Batteries. Available at: [Link]

  • RSC Publishing. Interfacial effects on lithium-ion diffusion in two-dimensional lateral black phosphorus–graphene heterostructures. Available at: [Link]

  • Academia.edu. Electrical and structural studies of a LiBOB-based gel polymer electrolyte. Available at: [Link]

  • TALENTA Publisher - Universitas Sumatera Utara. Manufacture of Solid Polymer Electrolyte (SPE) Based on PVDF HFP-LiBOB. Available at: [Link]

  • PMC. (2024, June 18). Preparation and Evaluation of PVDF-HFP-Based Gel Electrolyte for Ge-Sensitized Thermal Cell. Available at: [Link]

  • Preparation and Characterisation of PVdF-LiBOB-Based Solid Polymer Electrolyte. (2016, September 5). Available at: [Link]

  • MDPI. (2025, April 24). Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes. Available at: [Link]

  • PMC. (2021, December 22). Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. Available at: [Link]

  • JLUpub. Interfacial Degradation in Lithium Thiophosphate-Based Composite Cathodes for All-Solid-State Lithium-Ion Batteries. Available at: [Link]

  • PMC - NIH. (2022, January 24). Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. Available at: [Link]

  • MDPI. (2023, August 30). Dual-Functional Electrolyte Additive for Lithium–Sulfur Batteries Limits Lithium Dendrite Formation and Increases Sulfur Utilization Rate. Available at: [Link]

  • Advanced Light Source. (2024, October 21). Studying Interfacial Effects in Solid-Electrolyte Batteries. Available at: [Link]

  • ResearchGate. (2020, July 12). (PDF) Interfacial Effects in Lithium and Sodium Batteries. Available at: [Link]

  • Energy & Environmental Science (RSC Publishing). Molecular design of electrolyte additives for high-voltage fast-charging lithium metal batteries. Available at: [Link]

  • ResearchGate. Importance of 4-tert-Butylpyridine in Electrolyte for Dye-Sensitized Solar Cells Employing SnO2 Electrode | Request PDF. Available at: [Link]

  • PMC - NIH. (2021, March 18). Abuse‐Tolerant Electrolytes for Lithium‐Ion Batteries. Available at: [Link]

Sources

Protocol: Dehydration and Handling of Hygroscopic Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Water" Variable

In the context of phosphonium-based ionic liquids (ILs) such as trihexyl(tetradecyl)phosphonium chloride ([P


][Cl])  or tetrabutylphosphonium carboxylates , water is not merely a solvent; it is a potent structural disruptor. Unlike their imidazolium counterparts, phosphonium ILs often exhibit higher viscosity and distinct hydrophobic/hydrophilic domains.

The presence of adventitious water (even at 500–1000 ppm) drastically alters three critical parameters:

  • Viscosity Collapse: Water disrupts the Coulombic network, causing exponential drops in viscosity, which leads to false positives in rheological baselines.

  • Electrochemical Window Narrowing: Water undergoes electrolysis at

    
    1.23 V, destroying the wide electrochemical window (often >4 V) that makes phosphonium ILs valuable.
    
  • Anion Hydrolysis: For specific anions (e.g., hexafluorophosphate [PF

    
    ] or tetrafluoroborate [BF
    
    
    
    ]), moisture at elevated temperatures triggers the release of HF, compromising both safety and chemical integrity.

This guide details the procedure to achieve <50 ppm water content , the threshold required for high-fidelity electrochemical and synthetic applications.

Pre-Handling Assessment & Material Physics

Before initiating drying, one must understand the specific transport limitations of the material. Phosphonium ILs are often "glassy" or highly viscous at room temperature.

Viscosity-Temperature Dependence

Water removal is a mass transfer-limited process. At room temperature, the diffusion coefficient of water in a viscous phosphonium IL is negligible.

  • Directive: You must heat the IL to lower its viscosity, but you must stay below the Onset Decomposition Temperature (

    
    ) .
    
  • Safe Operating Window: Most phosphonium ILs are stable up to 300°C, but for drying, 60°C – 80°C is the optimal balance between viscosity reduction and thermal safety.

Initial State Characterization
Parameter"Wet" State (>2000 ppm)Target "Dry" State (<50 ppm)
Appearance Often clear, but may be cloudy if saturated.Crystal clear, viscous syrup.
Viscosity (25°C) Significantly lower (e.g., ~800 cP for [P

][Cl]).
High (e.g., ~1600 cP for [P

][Cl]).
Electrochemical Window < 2.0 V (Water electrolysis peaks visible).> 3.5 V (Clean baseline).

Protocol A: High-Vacuum Thin-Film Dehydration (The Gold Standard)

This method utilizes thermodynamic drive (vacuum) and kinetic assistance (heat/stirring) to remove water.[1]

Equipment Requirements
  • High Vacuum Line: Capable of reaching < 0.1 mbar (preferably < 0.01 mbar). A rotary vane pump with a liquid nitrogen trap is mandatory to protect the pump from water vapor and volatile impurities.

  • Vessel: Schlenk flask or a round-bottom flask with a high-vacuum valve (Young's tap).

  • Agitation: Magnetic stir plate with a heavy-duty stir bar (egg-shaped or cross-shaped) to handle high viscosity.

Step-by-Step Methodology
  • Charge and Seal:

    • Load the phosphonium IL into the Schlenk flask. Fill no more than 30% of the volume to prevent "bumping" (foaming) as water boils off under vacuum.

    • Add the stir bar.

    • Connect the flask to the Schlenk line manifold.

  • Degassing (The Bump Step):

    • Caution: Do not apply full vacuum immediately.

    • Start stirring at a low rate (100 rpm).

    • Slowly open the valve to the vacuum line. Watch for bubble formation. If the IL foams aggressively, close the valve immediately, let it subside, and reopen slowly.

    • Goal: Establish a stable vacuum without pulling the IL into the line.

  • Thermal Activation:

    • Once the vacuum is stable (< 1 mbar), submerge the flask in an oil bath pre-heated to 70°C .

    • Increase stirring speed to the maximum possible (typically 500–800 rpm) without decoupling the bar.

    • Mechanism:[2] The heat reduces viscosity (

      
       increases), and vigorous stirring renews the surface area, minimizing the diffusion path length for water molecules.
      
  • The Drying Phase:

    • Maintain conditions (70°C, < 0.1 mbar, max stirring) for 24 to 48 hours .

    • Note: For extremely hygroscopic variants (e.g., carboxylates), 48 hours is the minimum.

  • Cooling and Backfilling:

    • Remove the oil bath. Allow the IL to cool to room temperature while still under dynamic vacuum. This prevents the "breathing" of atmospheric moisture as the gas in the headspace contracts.

    • Once cool, backfill the flask with Ultra-High Purity (UHP) Argon or Nitrogen (passed through a Drierite/molecular sieve column).

Workflow Visualization

DryingWorkflow Start Start: Wet Phosphonium IL Setup Load Schlenk Flask Max 30% Volume Start->Setup Vac Apply Vacuum Slowly (Prevent Bumping) Setup->Vac Heat Heat to 70°C Max Stirring Vac->Heat Sustain Maintain <0.1 mbar 24-48 Hours Heat->Sustain Cool Cool to RT under Vacuum Sustain->Cool Backfill Backfill with Dry Ar/N2 Cool->Backfill Validation KF Titration (<50 ppm?) Backfill->Validation Success Ready for Use Validation->Success Yes Repeat Repeat Drying Validation->Repeat No Repeat->Heat

Figure 1: Critical path for the vacuum drying of viscous ionic liquids. Note the loop-back mechanism if validation fails.

Protocol B: Azeotropic Distillation (For Stubborn Contamination)

If the IL contains high water loads (>5%) or if the water is tightly bound (e.g., in hydrophilic carboxylate ILs), vacuum alone may be slow. Azeotropic distillation uses a co-solvent to "carry" water out.

  • Solvent Choice: Add dry toluene or benzene (approx. 1:1 v/v ratio with IL). These solvents form low-boiling azeotropes with water.

  • Process:

    • Stir the mixture to ensure homogeneity (phosphonium ILs are generally soluble in toluene).

    • Apply vacuum/heat as per Protocol A.

    • The solvent will evaporate first, carrying the water with it.

  • Final Polish: Continue high-vacuum drying for 12 hours after the visible solvent is gone to remove trace toluene.

Validation: Karl Fischer (KF) Titration

You cannot trust your eyes. A "clear" IL can still contain 2000 ppm water. Coulometric Karl Fischer titration is the mandatory validation step.

KF Methodology for Phosphonium ILs
  • Technique: Coulometric Titration (preferred for < 1% water).

  • Anolyte Solution: Use a reagent specifically designed for oils or hydrophobic substances (e.g., Hydranal™-Coulomat AG-H ). Standard methanol-based reagents may not dissolve long-chain phosphonium ILs, leading to phase separation and erroneous readings.

  • Solubility Check: If the IL does not dissolve in the anolyte, add chloroform or xylene (up to 30% of cell volume) as a solubilizer.

  • Injection:

    • Use a dry glass syringe with a long needle.

    • Withdraw the sample inside the glovebox or under a cone of Argon.

    • Inject a known mass (approx. 0.5 – 1.0 g) into the titration cell through the septum.

    • Criterion: The drift must return to baseline (< 5 µ g/min ) before accepting the result.

Handling & Storage: The Chain of Custody

Once dried, the IL is a "moisture magnet." Handling protocols are as critical as the drying itself.

Glovebox (Preferred)
  • Atmosphere: Nitrogen or Argon.

  • Specs:

    
     ppm, 
    
    
    
    ppm.
  • Storage: Store in glass vials with PTFE-lined caps. Wrap the cap junction with Parafilm or electrical tape for long-term storage.

Schlenk Line (Alternative)

If a glovebox is unavailable, use standard Schlenk techniques.

  • Transfer: Never pour the IL. Use positive pressure cannulation or dry syringes.

  • Septa: Use high-quality rubber septa; avoid piercing them repeatedly.

Logic of Contamination Control

HandlingLogic cluster_0 Environment Selection DryIL Dried Phosphonium IL Glovebox Glovebox (<0.5 ppm H2O) DryIL->Glovebox Schlenk Schlenk Line (Positive Ar Pressure) DryIL->Schlenk OpenAir Open Air DryIL->OpenAir Result1 Stable Indefinitely Glovebox->Result1 Result2 Stable for Hours Schlenk->Result2 Result3 Rapid Re-saturation (15 mins) OpenAir->Result3

Figure 2: Environmental impact on the stability of dried ionic liquids. Open air exposure degrades the "dry" state within minutes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
KF Drift is High IL is not dissolving in the titration cell.Add Chloroform or Xylene to the anolyte (up to 30%).
Viscosity remains low Incomplete drying; water still present.Increase drying time (48h) or temperature (80°C). Check vacuum pump oil.
IL turns yellow/brown Thermal decomposition or oxidation.Reduce temperature to 60°C. Ensure system is strictly anaerobic (O2-free).
"Bumping" under vacuum Vacuum applied too fast.Use a bleed valve to lower pressure incrementally over 1 hour.

References

  • Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids. Langmuir, 2024.[3]

  • Thermophysical properties of phosphonium-based ionic liquids. International Journal of Molecular Sciences, 2014.

  • Ionic liquids for Karl-Fischer titration. IoLiTec Application Note, 2019.

  • Trihexyltetradecylphosphonium chloride: Properties and Applications. Hiyka Product Database.

  • Gas Drying Using Supported Ionic Liquids. Chemical Engineering Transactions, 2017.

Sources

Application Note: Tetra-n-butylphosphonium Bis(oxalato)borate as a Reaction Medium for Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetra-n-butylphosphonium bis(oxalato)borate (


) represents a class of halogen-free, ionic liquid (IL) reaction media  designed for high-performance catalysis. Unlike traditional imidazolium-based ILs, the phosphonium cation lacks acidic protons, preventing unwanted carbene formation that can deactivate sensitive metal centers. Furthermore, the bis(oxalato)borate (

) anion offers a unique balance of weak coordination and high thermal stability (up to ~300°C), making it an ideal candidate for high-temperature transition metal catalysis and electrochemical applications.

This guide provides a comprehensive technical overview of synthesizing, characterizing, and deploying


 in catalytic workflows, specifically focusing on Palladium-catalyzed cross-coupling reactions  where halide poisoning is a critical failure mode.

Part 1: Material Characterization & Preparation[1]

The Chemical Architecture

The utility of


 stems from its structural duality:
  • Cation (

    
    ):  A bulky, symmetrical quaternary phosphonium core. It provides steric bulk that stabilizes metal nanoparticles (preventing agglomeration) and high thermal stability compared to ammonium analogs.
    
  • Anion (

    
    ):  A chelated orthoborate. It is large, charge-diffuse, and non-nucleophilic. Crucially, it is halogen-free , eliminating the risk of forming corrosive HF (common with 
    
    
    
    or
    
    
    ) or poisoning noble metal catalysts with
    
    
    .
Key Physical Properties

Data represents typical values for high-purity (>99%) grades.

PropertyValueRelevance to Catalysis
Molecular Weight ~446.28 g/mol Stoichiometric calculations.
Physical State Liquid (at 25°C)Allows use as a solvent without co-solvents.
Thermal Stability (

)
> 300°CSuitable for high-temp reactions (e.g., Heck coupling).
Viscosity (

)
~300–600 cP (25°C)High viscosity requires efficient stirring or moderate heating (>50°C) to improve mass transfer.
Electrochemical Window ~5.0 VIdeal for electro-catalytic oxidation/reduction cycles.
Water Solubility Immiscible (Hydrophobic)Facilitates biphasic product separation (IL/Water or IL/Organic).
Protocol: Synthesis and Purification

Objective: Synthesize


 with <10 ppm halide content to ensure catalytic viability.
Reagents:
  • Tetra-n-butylphosphonium bromide (

    
    ) or Hydroxide (
    
    
    
    ).
  • Sodium bis(oxalato)borate (NaBOB) (High purity).

  • Deionized Water (18.2 MΩ).

  • Dichloromethane (DCM) and Hexane.

Step-by-Step Workflow:
  • Metathesis Reaction:

    • Dissolve 50 mmol of

      
       in 50 mL of deionized water.
      
    • Separately, dissolve 55 mmol (1.1 equiv) of NaBOB in 50 mL of deionized water.

    • Slowly add the NaBOB solution to the phosphonium solution under vigorous stirring at room temperature.

    • Observation: The mixture will likely become biphasic as the hydrophobic

      
       forms. Stir for 4-6 hours.
      
  • Extraction & Washing (Critical Step):

    • Extract the IL phase using DCM (3 x 30 mL).

    • Wash the combined organic phase with deionized water (5 x 20 mL) to remove byproduct NaBr and excess NaBOB.

    • Validation: Test the final wash water with

      
       solution. Requirement: No turbidity (precipitate) should be visible. If turbid, continue washing.
      
  • Drying:

    • Dry the organic phase over anhydrous

      
      , filter, and remove DCM via rotary evaporation.
      
    • High-Vacuum Drying: Place the viscous liquid under high vacuum (<0.1 mbar) at 60°C for 24 hours to remove trace water and solvents.

  • Storage: Store in a desiccator or glovebox. While hydrolytically more stable than

    
    , prolonged exposure to atmospheric moisture can lead to slow hydrolysis of the [BOB] anion.
    

SynthesisWorkflow Start Start: [P4444]Br + NaBOB (Aqueous Soln) Metathesis Metathesis Reaction 4-6 hrs, RT Start->Metathesis Separation Phase Separation (IL is hydrophobic) Metathesis->Separation Wash Washing (Water/DCM) Separation->Wash Validation AgNO3 Test (Halide Check) Wash->Validation Validation->Wash Positive (Turbid) Drying Vacuum Drying 60°C, <0.1 mbar Validation->Drying Negative (Clear) Final Pure [P4444][BOB] Drying->Final

Caption: Figure 1: Synthesis and purification workflow for catalytic-grade [P4,4,4,4][BOB] ensuring halide removal.

Part 2: Application in Transition Metal Catalysis

Why for Catalysis?

In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the reaction medium plays a dual role: solvent and ligand/stabilizer.[1]

  • Nanoparticle Stabilization: The bulky

    
     cations form a protective "electrosteric" shell around Pd(0) nanoparticles formed in situ, preventing them from aggregating into inactive Pd black.
    
  • Halogen-Free Environment: Halide ions (

    
    , 
    
    
    
    ) can compete with substrates for coordination sites on the metal.
    
    
    is weakly coordinating, leaving the metal center open for the oxidative addition of the aryl halide substrate.
Protocol: Suzuki-Miyaura Cross-Coupling

Case Study: Coupling of Phenylboronic Acid with Bromobenzene.

Reagents:
  • Catalyst:

    
     (1 mol%).
    
  • Solvent:

    
     (2 mL).
    
  • Substrates: Bromobenzene (1.0 mmol), Phenylboronic acid (1.2 mmol).

  • Base:

    
     (2.0 mmol).
    
  • Extraction Solvent: Diethyl ether or Hexane.

Procedure:
  • Loading: In a dry Schlenk tube, add

    
     (2.2 mg, 0.01 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and 
    
    
    
    (212 mg, 2.0 mmol).
  • Solvent Addition: Add 2 mL of

    
    . (Note: The IL may be viscous; warming to 40°C aids dispensing).
    
  • Substrate Addition: Add Bromobenzene (105 µL, 1.0 mmol) via syringe.

  • Reaction:

    • Heat the mixture to 100°C with vigorous magnetic stirring (1000 rpm).

    • Reasoning: High temperature lowers the viscosity of the IL, ensuring good mass transfer between the solid base and the liquid phase.

    • Run for 2–4 hours. Monitor via TLC or GC.

  • Work-up (Recycling Loop):

    • Cool the mixture to room temperature.

    • Add 5 mL of diethyl ether (or hexane) and stir for 10 minutes. The product (biphenyl) will extract into the ether layer; the IL/Catalyst/Salt mixture remains as the bottom phase.

    • Decant the ether layer. Repeat extraction 3 times.

    • Catalyst Recycling: The remaining IL phase contains the active Pd species. It can be dried under vacuum to remove traces of ether and reused immediately for the next cycle.

Data Validation:
  • Yield: Expect >90% isolated yield for the first 3 cycles.

  • Leaching: Pd leaching into the ether phase is typically <1 ppm due to the high affinity of the ionic liquid for the metal complex.

CatalyticCycle Input Substrates + Base (Ar-X + Ar-B(OH)2) Reaction Reaction in [P4444][BOB] 100°C, Pd(OAc)2 Input->Reaction Extraction Biphasic Extraction (Add Ether/Hexane) Reaction->Extraction Product Product in Organic Phase (Evaporate -> Pure) Extraction->Product Top Layer Recycle IL Phase (Catalyst + Salts) Vacuum Dry -> Reuse Extraction->Recycle Bottom Layer Recycle->Input Add Fresh Substrates

Caption: Figure 2: Catalytic cycle and recycling workflow for Suzuki coupling in [P4,4,4,4][BOB].

Part 3: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion High viscosity limiting mass transfer.Increase stirring speed (>1000 rpm) or temperature (>80°C).
Catalyst Deactivation Halide impurities in the IL.Re-wash IL with water; verify with

.
Product Contamination Incomplete phase separation.Use a centrifuge to cleanly separate the ether layer from the IL.
IL Hydrolysis Exposure to moisture/acid over time.Store IL under Argon/Nitrogen. Check for oxalic acid precipitates.

References

  • Synthesis and Properties of Phosphonium Ionic Liquids

    • Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.
    • (General reference for Phosphonium IL properties).

  • Bis(oxalato)

    • Xu, K., et al. (2002). "Lithium Bis(oxalato)borate Stabilizes Graphite Anode in Propylene Carbonate.
    • (Foundational paper on [BOB] stability).

  • Phosphonium ILs in Catalysis (Suzuki Coupling)

    • McNulty, J., et al. (2002). "Suzuki cross-coupling reactions of aryl halides in phosphonium salt ionic liquids." Chemical Communications.[2]

    • (Establishes the viability of phosphonium ILs for this reaction class).

  • Halogen-Free Ionic Liquids

    • Shah, F. U., et al. (2011).
    • (Discusses the synthesis and properties of [BOB] based ILs).

  • Safety Data & Handling

    • PubChem Compound Summary for Bis(oxalato)

Sources

Coating techniques using bis(oxalato)borate ionic liquids on metal surfaces

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Metal Surface Passivation and Tribological Coating Using Bis(oxalato)borate (BOB) Ionic Liquids

Mechanistic Rationale: The Shift to Halogen-Free Boundary Films

In the fields of advanced materials and pharmaceutical manufacturing, the integrity of metal surfaces (e.g., reaction vessels, tablet presses, and biomedical implants) is paramount. Historically, ionic liquids (ILs) containing fluorinated anions like hexafluorophosphate (


) or tetrafluoroborate (

) were used for surface lubrication and passivation. However, these halogenated compounds are highly sensitive to moisture and readily hydrolyze to form corrosive hydrofluoric acid (HF), which actively degrades metal substrates and acts as a severe catalyst poison in drug synthesis workflows[1].

To circumvent these catastrophic failures, modern surface engineering has pivoted to halogen-free orthoborate anions, specifically bis(oxalato)borate (BOB) [2]. BOB-based ionic liquids provide an exceptional combination of high thermal stability and unique tribochemical reactivity[2]. When introduced to a metal surface under mechanical shear or electrical potential, the BOB anion undergoes targeted decomposition. This reaction releases oxalate complexes that synergistically lower friction, while simultaneously depositing a robust, non-sacrificial boron-rich (e.g.,


 and metal-borate) boundary film. Furthermore, this ionic boundary layer is "tribotronic"—meaning its thickness and lubricity can be dynamically controlled in operando by applying an external electric potential, allowing for real-time tuning of the coating's protective properties[3].

Physicochemical Properties of BOB Ionic Liquids

Understanding the thermal and structural limits of your chosen IL is critical for designing a coating protocol. The table below summarizes the quantitative data for leading BOB-IL candidates used in surface passivation.

Ionic Liquid DesignationCation StructureAnionThermal Stability LimitPrimary Surface Application
P-BOB Trihexyl(tetradecyl)phosphoniumBis(oxalato)borate> 250 °CTribotronic boundary films on steel/gold[3]
Imidazolium-BOB 1-methyl-3-n-alkyl imidazoliumBis(oxalato)borate~ 280 °CBicontinuous L3 spongelike phase lubrication
DIL-BOB Bolaform trialkylphosphoniumBis(oxalato)borate> 250 °CHigh-temp halogen-free functional fluids[2]
LiBOB LithiumBis(oxalato)borate> 300 °C

/Borate passivation on Aluminum[1]

Experimental Workflows & Protocols

As a Senior Application Scientist, I have designed the following protocols as self-validating systems. Every step includes the underlying causality to ensure you are not just following a recipe, but actively controlling the chemical environment.

Protocol A: Formulation of Halogen-Free BOB-IL Dispersions

Causality: While pure ILs can be used as neat coatings, they are economically restrictive and highly viscous. Dispersing a low concentration of P-BOB in a biodegradable carrier oil (e.g., 2-ethylhexyl laurate) achieves the critical micelle concentration necessary to form a thick boundary layer without altering the bulk fluid's rheology[3].

  • Dehydration: Place the base carrier fluid and the synthesized P-BOB in a vacuum oven at 80°C under < 10 mbar for 24 hours.

    • Why: Although BOB is halogen-free and resists HF formation, residual moisture competitively adsorbs onto metal active sites, blocking the orthoborate anions from anchoring to the substrate.

  • Blending: Add exactly 1% w/w of P-BOB to the dehydrated carrier fluid.

    • Why: Studies demonstrate that a 1% w/w concentration is the optimal threshold to form a robust, non-sacrificial ionic boundary film[3].

  • Homogenization: Subject the mixture to ultrasonic agitation for 30 minutes at room temperature until optically clear.

Protocol B: Tribotronic Deposition on Metal Substrates

Causality: The BOB anion is highly electro-responsive. By applying a specific potential bias, we force the migration of anions to the metal interface, accelerating the tribochemical reduction that forms the permanent borate passivation layer[3].

  • Substrate Polishing: Mechanically polish the target metal substrate (e.g., steel, aluminum, or titanium implant alloy) to a surface roughness (

    
    ) of < 50 nm.
    
    • Why: A highly uniform surface prevents asperity-induced puncturing of the nanometer-scale ionic film and ensures an even distribution of the applied electric field.

  • Coating Application: Submerge the polished substrate into the 1% w/w P-BOB dispersion.

  • Electro-Activation: Using a three-electrode tribotronic cell, apply a positive potential bias (e.g., +1.0 V vs. Ag/AgCl) across the substrate for 60 minutes while maintaining a temperature of 80°C.

    • Why: The positive potential artificially increases the local anion concentration at the interface. The thermal energy (80°C) catalyzes the reduction of the BOB precursor, releasing oxalate and depositing the protective borate complex[3],.

Protocol C: Self-Validating Characterization (XPS)

Causality: To prove that a permanent chemisorbed tribofilm has formed—rather than a temporary physisorbed liquid layer—the surface must be rigorously washed and spectroscopically analyzed.

  • Solvent Wash: Remove the coated substrate and aggressively rinse it with a non-polar solvent (e.g., hexane) followed by absolute ethanol.

    • Why: This strips away all unreacted carrier fluid and bulk IL. Any remaining film is chemically bonded to the metal.

  • XPS Analysis: Perform X-ray Photoelectron Spectroscopy targeting the B 1s and O 1s spectra.

    • Why: The presence of a B 1s peak at a binding energy of ~192 eV validates the successful transformation of the IL into a stable

      
       / metal-borate passivation layer.
      

Mechanistic Visualization

G S1 1. Metal Substrate (Ra < 50nm) S3 3. Interfacial Adsorption (Anion Physisorption) S1->S3 Surface Energy S2 2. BOB-IL Dispersion (1% w/w in Carrier) S2->S3 Diffusion S4 4. Tribotronic Activation (Potential/Shear) S3->S4 Applied Bias S5 5. Tribochemical Reaction (Oxalate Release) S4->S5 Bond Cleavage S6 6. Robust Boundary Film (Borate/B2O3 Matrix) S5->S6 Chemisorption

Workflow of BOB-IL adsorption and tribochemical activation forming a robust boundary film.

Cross-Industry Applications: From Pharma to Biomedical Implants

For professionals in drug development and biomedical engineering, the implications of BOB-IL coatings are profound. In pharmaceutical manufacturing, equipment lubrication must not introduce heavy metals or halogens that could contaminate Active Pharmaceutical Ingredients (APIs) or poison synthesis catalysts. BOB-ILs provide extreme-pressure lubrication while maintaining a strictly inert, halogen-free profile[2]. Furthermore, because boron is highly favorable for biotribological applications, BOB-IL derived passivation layers offer an innovative, biocompatible method for reducing wear and corrosion on titanium and steel biomedical implants[4].

References

  • Tribotronic control of an ionic boundary layer in operando extends the limits of lubrication Source: National Institutes of Health (NIH) URL:[Link]

  • Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids Source: American Chemical Society (ACS) URL:[Link]

  • Tribochemistry of imidazolium and phosphonium bis(oxalato)borate ionic liquids: Understanding the differences Source: ResearchGate URL:[Link]

  • Corrosion/passivation of aluminum current collector in bis(fluorosulfonyl)imide-based ionic liquid for lithium-ion batteries Source: ResearchGate URL:[Link]

  • Boron in Tribology: From Borates to Ionic Liquids Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of TBP and Borate Esters from Halide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of halide impurities from tri-n-butyl phosphate (TBP) and borate esters. The term "TBP-BOB" in your query is interpreted as referring to either TBP as a standalone compound or in a mixture with a borate-containing compound, potentially with a Boron-Oxygen-Boron (B-O-B) linkage, such as a boroxine. This guide addresses purification challenges for both classes of compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the origin of halide impurities and the principles behind their removal.

Q1: What are the primary sources of halide impurities in TBP and borate esters?

A1: Halide impurities, most commonly chlorides and bromides, are typically introduced during the synthesis of these compounds.

  • For Tri-n-butyl Phosphate (TBP): The industrial synthesis of TBP often involves the reaction of phosphorus oxychloride (POCl₃) with n-butanol. This reaction produces hydrochloric acid (HCl) as a significant byproduct, which can remain as a corrosive impurity in the final product.[1]

  • For Borate Esters: While the most common method for preparing borate esters is the esterification of boric acid with an alcohol, an alternative laboratory-scale synthesis involves the use of boron trihalides (e.g., BCl₃ or BBr₃).[2] These starting materials can lead to residual halide impurities in the final product. Boron tribromide, in particular, has a tendency to halogenate the alkyl group of the alcohol.[2]

Q2: Why is it crucial to remove halide impurities?

A2: Residual halide impurities can have several detrimental effects on downstream applications:

  • Corrosion: Acidic halides like HCl are highly corrosive to stainless steel and other metal components in reactors and processing equipment.

  • Catalyst Poisoning: In many chemical reactions, particularly those involving transition metal catalysts (e.g., Suzuki couplings where borate esters are used), halides can act as catalyst poisons, reducing reaction efficiency or completely inhibiting the reaction.[3][4]

  • Product Instability: The presence of acidic impurities can promote the degradation of the desired product over time. For instance, TBP can hydrolyze in the presence of strong acids.[5]

  • Inaccurate Dosing: Impurities contribute to the overall mass of the reagent, leading to inaccurate stoichiometry in subsequent reactions.

Q3: What are the main principles behind the common purification techniques for halide removal?

A3: The purification techniques for removing halide impurities from organic compounds like TBP and borate esters are based on several key principles:

  • Neutralization: This involves a liquid-liquid extraction where an acidic halide impurity (like HCl) is neutralized by a basic aqueous solution (e.g., sodium carbonate or sodium hydroxide).[6] The resulting salt is soluble in the aqueous phase and is thus removed from the organic product.

  • Distillation: This technique separates compounds based on differences in their boiling points.[7] It is effective for separating the desired product from less volatile or more volatile impurities. For TBP and many borate esters, vacuum distillation is often employed to prevent thermal decomposition at high temperatures.

  • Adsorption (Chromatography and Scavengers): This involves passing the impure compound through a solid phase that selectively adsorbs the impurities.

    • Column Chromatography: The compound is passed through a column packed with a stationary phase like silica gel or alumina.[8][9] Differences in the affinity of the product and impurities for the stationary phase lead to their separation.

    • Scavengers: These are solid-supported reagents or resins that are designed to react with and bind specific impurities.[10][11][12] For halide removal, resins functionalized with silver salts can be particularly effective, as they precipitate the halide as an insoluble silver halide.[10]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification of TBP and borate esters.

Issue 1: Incomplete Removal of Acidic Halide Impurities After a Basic Wash
Probable Cause Recommended Solution Scientific Rationale
Insufficient mixing of organic and aqueous phases. Increase the agitation speed or time during the wash. Ensure the formation of a fine emulsion to maximize the interfacial area for reaction.Effective neutralization requires intimate contact between the acidic impurities in the organic phase and the basic solution in the aqueous phase.
Insufficient amount of base. Use a larger excess of the basic solution or a higher concentration. Monitor the pH of the aqueous layer after washing to ensure it remains basic.The stoichiometry of the neutralization reaction requires at least an equivalent amount of base to the acid present. An excess ensures the reaction goes to completion.
Formation of stable emulsions. Add a small amount of a saturated brine solution to the mixture. This can help to break the emulsion.The increased ionic strength of the aqueous phase can help to destabilize the emulsion by altering the interfacial tension.
Issue 2: Product Decomposition During Purification
Probable Cause Recommended Solution Scientific Rationale
Thermal degradation during distillation. Use vacuum distillation to lower the boiling point of the product. Ensure the heating mantle temperature is not excessively high.Many organic compounds, including TBP and borate esters, can decompose at high temperatures. Reducing the pressure lowers the temperature required for boiling.
Hydrolysis of borate esters on silica gel during chromatography. Use neutral or basic alumina as the stationary phase instead of silica gel.[9] Alternatively, pre-treat the silica gel with a base (e.g., triethylamine) or boric acid.[13]Silica gel is acidic and can catalyze the hydrolysis of sensitive functional groups like borate esters. Alumina is available in neutral and basic grades, which are less likely to cause hydrolysis.
Reaction with scavenger resins. Choose a scavenger with a non-nucleophilic counter-ion if the product is sensitive to nucleophilic attack.Some scavenger resins may have reactive functional groups that can interact with the desired product.
Issue 3: Difficulty in Detecting Low Levels of Halide Impurities
Probable Cause Recommended Analytical Technique Principle of Detection
Concentration of halide is below the detection limit of the current method. Ion Chromatography (IC): After extraction of the halides into an aqueous solution.Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection. It is highly sensitive for ionic halides.
Gas Chromatography with a Halogen-Specific Detector (e.g., ECD or XSD): [5]Separates volatile compounds, and the detector provides a selective and sensitive response to halogen-containing molecules.
Combustion with Titration (e.g., Carius Method or Stepanoff Method): The organic compound is combusted or reacted to convert the organic halide to an inorganic halide, which is then quantified by titration.

III. Experimental Protocols

Protocol 1: General Purification of Crude TBP

This protocol is designed to remove acidic impurities, including HCl, and other byproducts from a crude TBP synthesis mixture.

Workflow Diagram:

TBP_Purification Crude_TBP Crude TBP Wash1 Wash with 5% Na2CO3 solution Crude_TBP->Wash1 Separate1 Separate Aqueous Layer Wash1->Separate1 Wash2 Wash with DI Water Separate1->Wash2 Separate2 Separate Aqueous Layer Wash2->Separate2 Dry Dry with MgSO4 Separate2->Dry Filter Filter Dry->Filter Distill Vacuum Distillation Filter->Distill Pure_TBP Pure TBP Distill->Pure_TBP

Caption: Workflow for the purification of crude TBP.

Step-by-Step Procedure:

  • Neutralization Wash:

    • Transfer the crude TBP to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium carbonate solution.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

    • Allow the layers to separate completely.

    • Drain and discard the lower aqueous layer.

  • Water Wash:

    • Add an equal volume of deionized water to the organic layer in the separatory funnel.

    • Shake for 1-2 minutes and allow the layers to separate.

    • Drain and discard the aqueous layer. Repeat this step twice more.

  • Drying:

    • Transfer the washed TBP to an Erlenmeyer flask.

    • Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together.

    • Swirl the flask for 5-10 minutes.

  • Filtration:

    • Filter the TBP through a fluted filter paper to remove the drying agent.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Heat the TBP under reduced pressure to distill it. Collect the fraction corresponding to the boiling point of TBP at the given pressure.

Protocol 2: Purification of a Borate Ester Using a Halide Scavenger

This protocol is suitable for removing trace amounts of halide impurities from a borate ester that is sensitive to distillation or chromatography.

Workflow Diagram:

Borate_Purification Impure_Ester Impure Borate Ester in Solvent Add_Scavenger Add Halide Scavenger Resin Impure_Ester->Add_Scavenger Stir Stir at Room Temperature Add_Scavenger->Stir Filter Filter to Remove Resin Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Pure_Ester Pure Borate Ester Evaporate->Pure_Ester

Caption: Purification of a borate ester using a halide scavenger resin.

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve the impure borate ester in a suitable anhydrous organic solvent (e.g., THF, dichloromethane).

  • Addition of Scavenger:

    • Add a halide scavenger resin (e.g., a silver-functionalized silica or polymer resin) to the solution. The amount of resin will depend on the estimated amount of halide impurity and the capacity of the resin. A 2-5 fold excess is typically used.

  • Scavenging:

    • Stir the mixture at room temperature for 1-4 hours. The progress of the halide removal can be monitored by taking small aliquots of the solution, filtering them, and analyzing for halide content.

  • Filtration:

    • Once the halide removal is complete, filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified borate ester.

IV. Quantitative Data Summary

The following table provides a general comparison of the effectiveness of different purification techniques for halide removal. The actual efficiency will vary depending on the specific compound and the nature of the impurities.

Purification Technique Typical Halide Removal Efficiency Advantages Disadvantages
Basic Wash >95% for acidic halidesSimple, inexpensive, and effective for removing acidic impurities.Not effective for non-acidic or covalently bound halides. Can cause hydrolysis of sensitive compounds.
Vacuum Distillation >99%High purity can be achieved. Scalable.Not suitable for thermally unstable compounds. May not separate impurities with similar boiling points.
Column Chromatography >98%Can separate a wide range of impurities.Can be slow and require large volumes of solvent. Product may decompose on the stationary phase.[8][9]
Halide Scavengers >99%Highly selective for halides. Mild reaction conditions.Can be expensive. The scavenger needs to be separated from the product.

V. References

  • EP0544496B1 - Removal of halide impurities from organic liquids - Google Patents. (URL: )

  • Process description of TBP Synthesis | Heavy Water Board, Government of India. (URL: [Link])

  • "Boric Acid Esters". In: Kirk-Othmer Encyclopedia of Chemical Technology. (URL: [Link])

  • How to purify boronate esters? | ResearchGate. (URL: [Link])

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (URL: [Link])

  • Tributyl Phosphate (TBP) in Metal Separation & Nuclear Chemistry - Decachem. (URL: [Link])

  • How to purify boronic acids/boronate esters? - ResearchGate. (URL: [Link])

  • Borate esters - Wikipedia. (URL: [Link])

  • iifaCLASSlFIE;]^ 20936 f*Ct^SSIi^ IC ML - OSTI.GOV. (URL: [Link])

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides - PMC. (URL: [Link])

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (URL: [Link])

  • Tri-n-butyl phosphate - the universal solvent for the nuclear fuel cycle - INIS-IAEA. (URL: [Link])

  • RU2117010C1 - Method of tributyl phosphate regeneration - Google Patents. (URL: )

  • Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates - PMC. (URL: [Link])

  • Tributyl Phosphate | (C4H9)3PO4 | CID 31357 - PubChem. (URL: [Link])

  • SYNTHESIS METHOD FOR BORONIC ACID ESTER COMPOUND, AND SODIUM SALT OF BORONIC ACID ESTER COMPOUND AND SYNTHESIS METHOD THEREFOR - - European Publication Server web service. (URL: [Link])

  • Porphyrin complexes containing coordinated BOB groups: synthesis, chemical reactivity and the structure of [BOB(tpClpp)]2+ - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])

  • Separation of tributyl phosphate from degraded solvents - INIS-IAEA. (URL: [Link])

  • Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate2 Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger - Organic Chemistry Portal. (URL: [Link])

  • Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. (URL: [Link])

  • A reactive coordinatively saturated Mo(iii) complex: exploiting the hemi-lability of tris(tert-butoxy)silanolate ligands - PMC. (URL: [Link])

  • An Efficient Method for Detoxification of Organophosphorous Pesticide-Contaminated Soil with Ozonation in Fluidized Bed Reactor - MDPI. (URL: [Link])

  • Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC. (URL: [Link])

  • Perfluorinated Trialkoxysilanol with Dramatically Increased Brønsted Acidity - PMC - NIH. (URL: [Link])

  • Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic. (URL: [Link])

  • Cas 18166-43-3,TRI-T-BUTOXYSILANOL - LookChem. (URL: [Link])

  • Tris(tert-butoxy)silanol, 100. | 553468-25G - Scientific Laboratory Supplies. (URL: [Link])

  • Tris(tert-butoxy)silanethiol - Wikipedia. (URL: [Link])

  • Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation | Request PDF - ResearchGate. (URL: [Link])

  • Solutions for scavenging of metal and organic impurities - Chemie Brunschwig. (URL: [Link])

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. (URL: [Link])

Sources

Reducing interfacial resistance in TBP-BOB based lithium batteries

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Interfacial Kinetics in TBP-LiBOB Electrolyte Systems

Current Status: Active Ticket Type: Technical Troubleshooting & Optimization Subject: Reducing Interfacial Resistance (


 / 

) in Tributyl Phosphate (TBP) - Lithium Bis(oxalato)borate (LiBOB) Systems.

Executive Summary: The Safety-Impedance Paradox

You are likely employing Tributyl Phosphate (TBP) as a flame-retardant co-solvent and LiBOB as a sacrificial salt to passivate the anode. The core technical challenge in this system is a competitive reduction mechanism .

TBP is thermodynamically unstable at low potentials (< 1.0 V vs. Li/Li


) and tends to co-intercalate or decompose on graphite, forming a highly resistive, non-passivating layer. LiBOB is introduced to form a robust Solid Electrolyte Interphase (SEI) before TBP reacts. If your interfacial resistance is high, this "race condition" has failed: TBP has likely decomposed on the anode surface, or the LiBOB-derived SEI is too thick/impure.

This guide addresses the three primary failure modes: Precursor Purity , Competitive Formation Kinetics , and Cathode Crosstalk .

Module 1: Diagnostic & Formulation Troubleshooting

Q: My initial impedance (


 and 

) is abnormally high immediately after assembly. Is this a mixing issue?

A: High bulk resistance (


) often points to solvation or viscosity issues, while high 

points to moisture contamination.

The Mechanism: TBP is a Lewis base with high viscosity. While it dissolves lithium salts, it can suffer from poor ionic conductivity compared to carbonates. Furthermore, LiBOB is extremely hygroscopic. If moisture is present (>50 ppm), LiBOB hydrolyzes into Li-oxalate (insoluble) and Boric Acid/Oxalic Acid species, which are highly resistive and corrosive.

Troubleshooting Protocol:

Diagnostic StepObservationRoot CauseCorrective Action
Visual Inspection Electrolyte is cloudy or has precipitate.LiBOB hydrolysis or saturation.Filter & Dry: Use 0.2

m PTFE filter. Ensure LiBOB is dried at 120°C (vacuum) for 24h.
EIS (High Freq) High

(Left intercept on Nyquist > 10

).
High Viscosity / Poor Solvation.Dilution: Limit TBP content to <30% vol. Use a low-viscosity co-solvent like EMC or DMC to lower viscosity.
Karl Fischer Water content > 20 ppm.Moisture contamination.Scavenging: Add 0.5-1.0 wt% Hexamethyldisilazane (HMDS) or use molecular sieves in the reservoir.

Module 2: Optimizing the Formation Protocol (The "Race Condition")

Q: My cells show high charge transfer resistance (


) after the first cycle. How do I fix the SEI formation? 

A: You must force LiBOB to reduce before TBP.

The Mechanism:

  • LiBOB Reduction: Occurs at ~1.75 V vs. Li/Li

    
    . Forms conductive Li-borates and carbonates.
    
  • TBP Reduction/Co-intercalation: Occurs at < 1.0 V vs. Li/Li

    
    .[1] Forms resistive lithium phosphates.
    
  • The Fix: If you charge too fast (high C-rate), the potential drops rapidly, driving TBP decomposition before the LiBOB SEI can fully passivate the surface.

Optimized Formation Protocol (Step-by-Step):

  • Soaking: Allow cell to rest at OCV for 6–12 hours. TBP is viscous; wetting takes longer than carbonate electrolytes.

  • The "LiBOB Plateau" Step:

    • Charge at C/20 constant current (CC) to 1.8 V .

    • Crucial: Hold voltage at 1.8 V (CV mode) for 2 hours. This allows LiBOB to initiate SEI nucleation without driving the potential low enough for TBP decomposition.

  • Slow Passivation:

    • Continue charging at C/10 to the upper cutoff voltage (e.g., 4.2 V or 4.4 V).

  • Degassing: If using pouch cells, degas after Cycle 1 (LiBOB formation releases CO

    
    ).
    

Module 3: Visualizing the Competitive Mechanism

The following diagram illustrates the "Race Condition" at the Anode Interface. To minimize resistance, the Green Path must dominate the Red Path .

G Electrolyte Electrolyte Bulk (TBP + LiBOB + LiPF6) Potential_Drop Applied Current (Charging) Potential Drops at Anode Surface Electrolyte->Potential_Drop Voltage_1_7 Potential reaches ~1.75 V vs Li/Li+ Potential_Drop->Voltage_1_7 LiBOB_Red LiBOB Reduction (Kinetic Priority) Voltage_1_7->LiBOB_Red Slow C-Rate (C/20) Voltage_1_0 Potential reaches < 1.0 V vs Li/Li+ Voltage_1_7->Voltage_1_0 Fast C-Rate (Skip step) SEI_Formation Formation of Li-Borates/Oxalates (Thin, Conductive SEI) LiBOB_Red->SEI_Formation Passivation Surface Passivation (Blocks Solvent Access) SEI_Formation->Passivation TBP_Red TBP Decomposition / Co-intercalation Passivation->TBP_Red Incomplete Coverage Success Low Interfacial Resistance Stable Cycling Passivation->Success Prevents TBP Reaction Voltage_1_0->TBP_Red Resistive_Layer Thick Phosphate Layer (High Impedance R_sei) TBP_Red->Resistive_Layer Failure High Interfacial Resistance Capacity Fade Resistive_Layer->Failure

Caption: Competitive reduction pathways at the anode. Successful LiBOB passivation (Green) prevents resistive TBP decomposition (Red).

Module 4: Cathode Crosstalk & High Voltage Stability

Q: The cell works initially but resistance spikes after 50 cycles. Is TBP oxidizing?

A: Yes. While TBP is a flame retardant, it is susceptible to oxidation at high voltages (>4.3 V), and LiBOB oxidation products can migrate.

The Mechanism: LiBOB can oxidize at the cathode (~4.2V - 4.5V) to form a Cathode Electrolyte Interphase (CEI). However, if the CEI is not uniform, TBP can oxidize on the cathode surface, generating acidic species that migrate back to the anode (Crosstalk), destroying the SEI you worked hard to build.

Troubleshooting Protocol:

  • CEI Pre-formation: Include a constant voltage hold at the top of charge (e.g., 4.2V) during the first cycle to stabilize the LiBOB-derived CEI.

  • Concentration Tuning: Ensure LiBOB concentration is between 0.5M and 0.7M if used as a salt, or 1.0 - 2.0 wt% if used as an additive. Excess LiBOB leads to a thick, impedance-heavy CEI.

  • Cut-off Voltage: If possible, limit the upper cut-off voltage to 4.3V. If 4.5V+ is required, consider adding Vinylene Carbonate (VC) (1-2%) to synergistically improve the CEI density.

References

  • Reduction Mechanism of LiBOB

    • Pieczonka, N. P. W., et al. "Elucidating the Reduction Mechanism of Lithium Bis(oxalato)borate." Journal of Physical Chemistry C, 2013.
    • Key Finding: LiBOB reduction begins <1.
  • Phosphate-Based Electrolyte Interactions

    • Wang, Q., et al.
    • Key Finding: Phosphate solvents >30% concentration lead to sharp capacity drops due to exfoliation/decomposition unless passiv
  • LiBOB as a Stabilizing Additive

    • Zhang, S. S. "Lithium bis(oxalato)borate as an additive for improving the performance of high-voltage lithium-ion batteries."[2][3] Journal of Power Sources.

    • Key Finding: LiBOB modifies the SEI to prevent solvent co-intercalation and stabilizes high-voltage c
  • Impedance Spectroscopy of LiBOB Systems

    • Zor, C., et al. "Guide to Water Free Lithium Bis(oxalate) Borate (LiBOB)."[4] Journal of Physical Chemistry C, 2021.

    • Key Finding: Impurities/Water in LiBOB significantly increase cell impedance; purific

Sources

Optimizing ionic conductivity of tetra-n-butylphosphonium bis(oxalato)borate at low temperatures

Author: BenchChem Technical Support Team. Date: March 2026

Tetra-n-butylphosphonium bis(oxalato)borate ([P4444][BOB]) is a highly versatile, halogen-free ionic material utilized in advanced energy storage and drug delivery systems. While it exhibits excellent electrochemical stability, its ionic conductivity is severely compromised at low temperatures. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize the low-temperature transport properties of [P4444][BOB].

Diagnostic Workflows & Mechanisms

To effectively troubleshoot low-temperature conductivity, we must first understand the causality behind ion transport failure. At sub-zero temperatures, [P4444][BOB] transitions into highly ordered crystalline or plastic crystal phases. In these states, strong ion-ion correlations suppress the mobility of charge carriers, leading to a precipitous drop in DC conductivity[1].

Troubleshooting Start Low Conductivity Detected (< 0°C) Moisture Run Karl Fischer Titration Start->Moisture HighH2O > 20 ppm H2O (Hydrolysis Risk) Moisture->HighH2O Fail LowH2O < 20 ppm H2O (Dry Sample) Moisture->LowH2O Pass Dry Vacuum Dry (90°C, 72h) HighH2O->Dry Phase DSC / XRD Analysis (Check Phase State) LowH2O->Phase Dry->Moisture Retest Solid Crystalline / OIPC Phase (Ion-Ion Correlation) Phase->Solid Tg / Tm Reached Liquid Viscous Liquid Phase (Low Mobility) Phase->Liquid Above Tg Dope Dope with LiTFSI (Create Defect Volume) Solid->Dope Solvent Blend with PC/DMC (Lower Viscosity) Liquid->Solvent

Diagnostic workflow for resolving low-temperature conductivity drops in [P4444][BOB].

Mechanism Pure Pure [P4444][BOB] Strong Ion Pairing Defect Disrupted Lattice (Reduced Crystallinity) Pure->Defect Dopant Secondary Salt (e.g., LiBOB) Dopant->Defect Doping FreeVol Increased Free Volume & Rotational Disorder Defect->FreeVol Conduct Defect-Assisted Ion Transport FreeVol->Conduct

Mechanism of defect-assisted ionic conduction in [P4444][BOB] via secondary salt doping.

Troubleshooting FAQs

Q1: My [P4444][BOB] sample shows a sudden 3-order-of-magnitude drop in conductivity when cooled below 0°C. What is the physical cause, and how can I prevent it? A1: This sharp drop indicates a phase transition from a viscous liquid to a highly ordered solid or plastic crystal phase. In the low-temperature solid phases, the fraction of ordered crystalline domains increases, which tightly binds the ions and suppresses long-range charge transport[1]. Resolution: To mitigate this, you must suppress the crystallinity. Doping the system with a secondary lithium salt (such as LiTFSI or LiBOB) introduces steric mismatch into the lattice. This process disrupts the local symmetry, creating "free volume" and rotational disorder that facilitates defect-assisted ion conduction, even below the freezing point[2].

Q2: I am observing a steady decline in conductivity over time, accompanied by a white precipitate in my [P4444][BOB] stock. What is degrading? A2: You are witnessing the hydrolytic degradation of the bis(oxalato)borate ([BOB]) anion. The [BOB] anion is highly sensitive to moisture; water acts as a nucleophile, opening the chelated orthoborate rings to form insoluble oxalic acid and boric acid[3]. This not only destroys your charge carriers but also introduces resistive solid byproducts. Resolution: Immediately run a Karl Fischer titration. If moisture exceeds 20 ppm, the sample is compromised. Implement the rigorous 72-hour vacuum drying protocol detailed in Section 4 to ensure a self-validating, moisture-free environment[4].

Q3: Can I use organic solvents to improve the low-temperature performance without losing the benefits of the [BOB] anion? A3: Yes. If your application does not strictly require a solid-state or neat ionic liquid electrolyte, blending [P4444][BOB] with high-dielectric, low-viscosity cyclic/linear carbonates (e.g., Propylene Carbonate (PC) or Dimethyl Carbonate (DMC)) is highly effective. The solvent molecules solvate the massive [P4444]+ cations, breaking up cation-anion clustering and drastically lowering the activation energy required for ion hopping at low temperatures.

Quantitative Performance Data

The following table summarizes the expected ionic conductivity of [P4444]-based borate systems across different thermal states and formulations, providing a baseline for your experimental validations.

System FormulationTemperature (°C)Physical StateIonic Conductivity (S/cm)Primary Transport Mechanism
Pure [P4444][BOB] 25Viscous Liquid~ 1.0 × 10⁻⁵Vehicular diffusion
Pure[P4444][BOB] -10Solid (Ordered)< 1.0 × 10⁻⁸Restricted lattice hopping
[P4444][BOB] + 5 mol% LiBOB -10Plastic Crystal~ 1.5 × 10⁻⁶Defect-assisted conduction[2]
[P4444][BOB] in PC/DMC (1:1) -20Liquid Blend~ 2.0 × 10⁻³Solvated vehicular transport
[P4444][B(bdo)₂] (Analogue) 20Solid (Phase I)1.55 × 10⁻⁷Plastic crystal rotational disorder[5]

Standard Operating Procedures (SOPs)

To guarantee reproducible low-temperature conductivity, the synthesis and purification of the[P4444][BOB] must be flawless. The following self-validating protocol ensures high-purity, moisture-free material.

Protocol: Synthesis and Purification of [P4444][BOB]

Note: This procedure leverages green chemistry principles, utilizing water as the primary reaction solvent before rigorous dehydration[3][4].

Step 1: Acidic Complexation

  • In a clean 250 mL round-bottom flask, dissolve 0.02 mol of oxalic acid (C₂H₂O₄, ≥99%) and 0.01 mol of boric acid (H₃BO₃, ≥99.5%) in 100 mL of 18.25 MΩ·cm deionized water.

  • Stir the mixture magnetically at 50 °C for 30 minutes until a completely clear, homogeneous solution is formed. Causality: This step ensures the complete formation of the bis(oxalato)borate acidic complex prior to neutralization.

Step 2: Cation Exchange (Neutralization) 3. Slowly add 40 wt% tetrabutylphosphonium hydroxide ([P4444]OH) aqueous solution dropwise to the mixture. 4. Maintain the reaction at 50 °C under continuous stirring for 24 hours to ensure complete metathesis.

Step 3: Solvent Removal & Primary Purification 5. Transfer the mixture to a rotary evaporator and remove the bulk water under reduced pressure at 60 °C. A light yellow liquid ([P4444][BOB]) will remain[4]. 6. Wash the crude product with a 1:1 (v/v) mixture of ethyl acetate and hexane. Vigorously agitate, then allow phase separation. Discard the upper organic layer containing unreacted precursors. Repeat this washing step exactly 3 times.

Step 4: Rigorous Dehydration (Critical for Low-Temp Performance) 7. Transfer the purified liquid to a vacuum oven. 8. Dry dynamically at 90 °C under high vacuum (< 10 mbar) for a minimum of 72 hours. 9. Validation: Transfer immediately to an Argon-filled glovebox. Perform a Karl Fischer titration. The protocol is validated only if the moisture content is < 20 ppm.

References

1.[3] Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials. Crystal Growth & Design - ACS Publications. Available at:[Link] 2.[5] New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Energy Advances - RSC Publishing. Available at:[Link] 3.[1] The ion-ion correlations in organic ionic plastic crystal. OAE Publishing Inc. Available at:[Link] 4.[2] Organic ionic plastic crystals: flexible solid electrolytes for lithium secondary batteries. Energy Advances - RSC Publishing. Available at:[Link] 5.[4] Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials (Thesis/Dataset). Chalmers Research. Available at:[Link]

Sources

Mitigating aluminum current collector corrosion with bis(oxalato)borate anions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigating Corrosion with Bis(oxalato)borate (BOB) Anions

Welcome to the Advanced Electrolyte Solutions Support Hub. This guide is designed for electrochemists and materials scientists encountering anodic instability at the cathode current collector. The following protocols and troubleshooting steps focus on utilizing Lithium Bis(oxalato)borate (LiBOB) as a functional additive or primary salt to passivate aluminum (Al) against pitting corrosion at high potentials (>4.0 V vs. Li/Li⁺).

System Overview: The Passivation Mechanism

Aluminum relies on a native oxide layer (


) for protection. In standard electrolytes containing 

, trace moisture generates HF, which attacks this layer, leading to pitting corrosion and rapid impedance growth.

The BOB Solution: The bis(oxalato)borate anion (


) functions as a "film-forming" agent. Upon anodic polarization, BOB anions oxidize on the Al surface to form an insoluble, robust passivation film consisting of Al-BOB complexes and oxalate species. This film is chemically stable and prevents solvent co-intercalation and aluminum dissolution.
Mechanism Visualization

The following diagram contrasts the degradation pathway of standard


 against the passivation pathway of LiBOB.

Al_Passivation_Mechanism Al_Surface Aluminum Surface (Native Al2O3) LiPF6 LiPF6 Electrolyte (Trace H2O present) Al_Surface->LiPF6 LiBOB LiBOB Additive (>1.0 wt%) Al_Surface->LiBOB HF_Gen Hydrolysis: LiPF6 + H2O -> HF LiPF6->HF_Gen Attack Acid Attack: Al2O3 + 6HF -> 2AlF3 HF_Gen->Attack Pitting Pitting Corrosion & Impedance Rise Attack->Pitting Oxidation Anodic Oxidation (>4.0V vs Li/Li+) LiBOB->Oxidation Film Formation of Insoluble Al-BOB Film Oxidation->Film Protection Stable Current Collector (Passivation) Film->Protection

Figure 1: Comparative pathways of Aluminum corrosion in LiPF6 vs. passivation via LiBOB anions.

Standard Operating Procedures (SOPs)
SOP-01: Electrolyte Formulation

Objective: Prepare a stable electrolyte with sufficient BOB concentration to ensure passivation without exceeding solubility limits.

Critical Parameters:

  • Solvent System: LiBOB has limited solubility in linear carbonates (DMC, EMC). Use a co-solvent blend rich in cyclic carbonates (EC or PC) if using LiBOB as the primary salt.

  • Concentration:

    • As Additive: 1.0 wt% to 2.0 wt% (Recommended for LiPF6-based systems).

    • As Primary Salt: 0.5 M to 0.7 M (Requires high dielectric constant solvents, e.g., EC/EMC 3:7).

Protocol:

  • Environment: All steps must be performed in an Ar-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Base Solvent: Mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 volume ratio.

  • Salt Addition (Primary): Dissolve 1.0 M

    
     slowly to prevent exotherm.
    
  • Additive Introduction: Add 1.5 wt% LiBOB.

    • Note: LiBOB dissolves slower than

      
      . Stir magnetically for 6–12 hours at room temperature.
      
  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove any undissolved impurities.

SOP-02: Validation via Linear Sweep Voltammetry (LSV)

Objective: Confirm the suppression of corrosion current.

  • Cell Setup: 3-electrode coin cell or beaker cell.

    • Working Electrode (WE): Aluminum foil (cleaned).

    • Counter Electrode (CE): Lithium metal.

    • Reference Electrode (RE): Lithium metal.

  • Procedure:

    • Rest cell for 2 hours (OCV stabilization).

    • Sweep voltage from OCV to 5.5 V vs. Li/Li⁺.

    • Scan rate: 0.1 mV/s or 1.0 mV/s.

  • Pass/Fail Criteria:

    • Pass: Current density remains

      
       up to 5.0 V.
      
    • Fail: Sharp increase in anodic current (corrosion onset) observed below 4.5 V.

Troubleshooting Hub

Use this logic flow to diagnose experimental failures involving Al corrosion or cell performance issues when using LiBOB.

Troubleshooting_Logic Start Symptom Identified Issue1 High Leakage Current (>4.2V) Start->Issue1 Issue2 High Cell Impedance (Low Capacity) Start->Issue2 Issue3 Precipitate in Bottle Start->Issue3 Check1 Check LiBOB Conc. Is it < 0.5 wt%? Issue1->Check1 Action1 Increase to 1.5-2.0 wt% Check1->Action1 Yes Check2 Check Water Content Is H2O > 20 ppm? Check1->Check2 No Action2 Dry Solvents/Salt (LiBOB hydrolyzes) Check2->Action2 Yes Check3 Anode SEI Thickness Issue2->Check3 Action3 Reduce LiBOB or Add VC (Vinylene Carbonate) Check3->Action3 LiBOB forms thick SEI Check4 Solvent Ratio Issue3->Check4 Action4 Increase EC content (LiBOB low solubility in EMC) Check4->Action4

Figure 2: Diagnostic decision tree for LiBOB electrolyte issues.

Detailed Troubleshooting Guide
SymptomProbable CauseCorrective ActionMechanism Note
Corrosion Current Spikes Insufficient Passivation AgentIncrease LiBOB concentration to >1.5 wt% .A critical concentration is required to repair the

layer faster than

can damage it [1].
Milky Electrolyte Solubility Limit ExceededIncrease cyclic carbonate (EC/PC) ratio or reduce LiBOB concentration.LiBOB solubility is poor in linear carbonates (DMC/EMC). Do not exceed 0.8 M if using as primary salt in standard blends.
High Initial Impedance Thick Anode SEIAdd Vinylene Carbonate (VC) or reduce LiBOB.LiBOB reduces on the anode at ~1.7V, forming a resistive layer. VC helps modify this layer to be more conductive [2].
Gas Generation (Swelling) HydrolysisVerify Karl Fischer water content (<10 ppm).While LiBOB is HF-free, it can hydrolyze to form oxalic acid and other species if moisture is present, leading to

generation.
Frequently Asked Questions (FAQs)

Q: Can I replace


 entirely with LiBOB? 
A:  While possible, it is generally not recommended for high-rate applications. LiBOB has lower ionic conductivity than 

and forms a more resistive SEI on graphite anodes. It is best used as an additive (1–5 wt%) or as a co-salt to provide thermal stability and Al corrosion protection while retaining the conductivity of

[3].

Q: Why does my Aluminum current collector still corrode at 4.2V? A: If you are using standard


 without additives, corrosion is expected. If you added LiBOB and still see corrosion, your concentration may be too low (below the passivation threshold) or your solvent purity is compromised. Ensure the LiBOB concentration is at least 0.1 M (approx 1.5-2.0 wt%) to ensure full surface coverage.

Q: Is LiBOB compatible with high-nickel cathodes (NMC811)? A: Yes, LiBOB is actually beneficial for high-voltage cathodes. The oxidative decomposition products of LiBOB form a cathode electrolyte interphase (CEI) that protects the cathode particle surface, in addition to protecting the aluminum current collector.

Q: Does LiBOB degrade over time in the bottle? A: LiBOB is hygroscopic. If the bottle is opened outside a glovebox or if the glovebox atmosphere is compromised (


 ppm), it will degrade. Always store in a sealed aluminum bottle inside an Ar-filled glovebox.
References
  • Zhang, S. S. (2006). "An unique action of LiBOB in inhibiting corrosion of aluminum current collector for lithium-ion batteries." Electrochemistry Communications, 8(9), 1423-1428.

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 114(23), 11503–11618.

  • Jow, T. R., et al. (2003). "Bis(oxalato)borate as a passive film forming agent on aluminum current collector." Journal of The Electrochemical Society, 150(12), A1702.

  • Lucht, B. L. (2013). "Role of LiBOB in the Formation of the Solid Electrolyte Interface." Journal of Physical Chemistry C, 117(48).

Improving the oxidative stability of tetra-n-butylphosphonium bis(oxalato)borate

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving the Oxidative Stability of Tetra-n-butylphosphonium Bis(oxalato)borate (TBP-BOB)

Introduction: The Stability Paradox

Welcome to the TBP-BOB Technical Support Center. You are likely here because you are pushing the voltage limits of your electrochemical system (Supercapacitors, Li-ion, or Dual-Ion Batteries) or utilizing TBP-BOB as a specialized phase-transfer catalyst in pharmaceutical synthesis.[]

The Core Challenge: TBP-BOB presents a unique stability paradox.[] The cation, Tetra-n-butylphosphonium (TBP) , is electrochemically robust, often stable up to ~5.2 V vs. Li/Li⁺ due to the steric shielding of the phosphorus center and the high bond energy of C-P bonds. However, the anion, Bis(oxalato)borate (BOB) , is the "weak link." It undergoes oxidative ring-opening typically starting at ~4.2–4.5 V vs. Li/Li⁺ .[]

When users report "instability," it is rarely the bulk decomposition of the salt but rather impurity-driven catalytic breakdown or uncontrolled anion oxidation . This guide provides the protocols to mitigate these failure modes.

Module 1: Purity & Pre-Experiment Diagnostics

Status: Critical Target Audience: Analytical Chemists, QA Leads.[]

The most common cause of early oxidative onset (<4.0 V) is not the TBP-BOB itself, but the presence of moisture (hydrolysis) or halide precursors from synthesis.

Troubleshooting Guide: Impurity Management
SymptomProbable CauseMechanism of FailureCorrective Action
Early Oxidation Current (Onset < 4.0 V)Halide Contamination (Cl⁻, Br⁻)Halides oxidize at lower potentials than BOB, generating radicals that attack the solvent.[]AgNO₃ Test: Dissolve sample in water; add AgNO₃.[] Turbidity = Halides present.[] Recrystallize.
Acidic pH / Hydrolysis Moisture (H₂O) Water hydrolyzes BOB⁻ into Oxalic Acid and Boric Acid.[] Protons catalyze further degradation.[]Karl Fischer Titration. Target < 20 ppm H₂O.[] Use molecular sieves (3Å or 4Å).
Yellowing of Solution Thermal Degradation TBP cations can undergo Hoffman-like elimination if dried > 80°C without vacuum.[]Vacuum Dry at max 60°C for > 24h.[] Store in amber glass.
Protocol 1: High-Purity Recrystallization of TBP-BOB

To remove halides and hydrolysis byproducts.[]

  • Dissolution: Dissolve crude TBP-BOB in a minimum volume of warm Acetonitrile (ACN) or Acetone (approx. 40°C).[]

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove insoluble borates/oxides.[]

  • Precipitation: Slowly add cold Diethyl Ether or Toluene (Anti-solvent) in a 3:1 ratio (Anti-solvent:Solvent) while stirring vigorously.

  • Crystallization: Cool the mixture to -20°C for 12 hours. White crystals should form.[]

  • Drying: Filter crystals under inert atmosphere (Ar/N₂). Dry in a vacuum oven at 60°C for 48 hours .

Module 2: Electrochemical Window Expansion

Status: Advanced Target Audience: Electrochemists, Battery Engineers.[]

Once purity is confirmed, the intrinsic stability of the BOB anion must be managed. The oxidation of BOB is not purely destructive; it forms a Cathode Electrolyte Interphase (CEI). The goal is to make this passivation layer thin and conductive rather than thick and resistive.

Visualizing the Degradation Pathway

The diagram below illustrates the competition between stable passivation (CEI formation) and runaway gas generation.

TBP_BOB_Oxidation TBP_BOB TBP-BOB (Electrolyte) Oxidation Anodic Oxidation (> 4.5V vs Li/Li+) TBP_BOB->Oxidation High Voltage Radical BOB• Radical Intermediate Oxidation->Radical e- transfer Gas Gas Generation (CO2, CO) Radical->Gas Ring Opening (Uncontrolled) Oligomer Oligomerization (B-O-C chains) Radical->Oligomer Controlled Polymerization Impedance High Impedance (Cell Failure) Gas->Impedance Bubble Formation CEI Stable CEI (Passivation Layer) Oligomer->CEI Ideal Outcome CEI->TBP_BOB Prevents further Oxidation

Caption: Path A (Green) leads to stable passivation.[] Path B (Grey/Red) leads to gas evolution and cell failure. Impurities accelerate Path B.

FAQ: Formulation Strategies

Q: My CV shows a peak at 4.5V that disappears after the first cycle. Is this bad? A: Not necessarily. This is the "sacrificial decomposition" of the BOB anion to form the CEI.

  • Good: The current decays rapidly on subsequent cycles (Passivation achieved).

  • Bad: The current remains high (Continuous corrosion).

  • Fix: If corrosion continues, increase the concentration of TBP-BOB (if used as an additive) or blend with a sulfone-based solvent (e.g., Sulfolane) which is more oxidatively stable than carbonates.[]

Q: How do I suppress the CO₂ gas generation? A: Gas generation is intrinsic to BOB oxidation (2 BOB⁻ → B-O polymer + 2 CO₂ + 2 e⁻).

  • Strategy: Use Film-Forming Additives that oxidize before BOB (e.g., Vinylene Carbonate at ~4.3V or fluorinated phosphazenes).[] These create a scaffold that traps the BOB radical intermediates, preventing them from releasing CO₂.

Module 3: Pharmaceutical & Chemical Stability (Forced Degradation)

Status: Informational Target Audience: Drug Development Professionals (CMC).[]

While TBP-BOB is an electrolyte, phosphonium salts are used in synthesis.[] If you are assessing TBP-BOB as a raw material or catalyst in a drug substance:

Stress Testing Profile (ICH Q1A Analog):

  • Oxidative Stress (H₂O₂): TBP-BOB is sensitive to peroxides.[] The phosphonium cation can oxidize to Tributylphosphine oxide (TBPO) .

    • Detection: ³¹P NMR (Shift from ~33 ppm to ~45-50 ppm indicates oxide formation).[]

  • Hydrolytic Stress: In aqueous buffers (pH 1-10), the BOB anion hydrolyzes to Oxalic Acid.

    • Limit: Ensure reaction media is anhydrous (< 50 ppm H₂O).[]

References & Validation

  • Oxidative Mechanism of BOB Anion: Xu, K. et al. "Chemical Analysis of Graphite/Electrolyte Interface Formed by LiBOB." Journal of The Electrochemical Society, 2003. Key Insight: Establishes the ring-opening mechanism and CO₂ generation pathway.

  • Phosphonium Cation Stability: Tsunashima, K. et al. "Physicochemical Properties of Phosphonium-Based Ionic Liquids."[] Electrochemistry, 2011.[] Key Insight: Confirms TBP cation stability > 5.0 V vs Li/Li⁺.

  • Purification Standards: Standard methodology adapted from: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition. Context: General quaternary phosphonium salt purification via solvent/anti-solvent precipitation.[]

Need Advanced Diagnostics?
  • For Gas Analysis: Connect your cell to an On-Line Electrochemical Mass Spectrometer (OEMS) to track CO₂ vs. Voltage.[]

  • For Surface Analysis: Use XPS (X-ray Photoelectron Spectroscopy) to detect Boron-Oxygen (B-O) networks on your electrode, confirming successful CEI formation.[]

Sources

Validation & Comparative

A Comparative Guide to Tetra-n-butylphosphonium bis(oxalato)borate and Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of chemical and pharmaceutical sciences, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, from electrochemical systems to drug delivery.[1][2] This guide provides a detailed comparison between two prominent classes of ionic liquids: Tetra-n-butylphosphonium bis(oxalato)borate (P(Bu)₄BOB) and the widely studied imidazolium-based ionic liquids.

At a Glance: A Tale of Two Ionic Liquids

At their core, all ionic liquids are salts that are liquid at or near room temperature.[3] They consist of a bulky, asymmetric organic cation and an organic or inorganic anion. This fundamental structure is where the similarities between P(Bu)₄BOB and imidazolium ILs begin and where their distinct characteristics, driven by the nature of their constituent ions, diverge.

Imidazolium-based ionic liquids are arguably the most well-characterized class of ILs.[1] Their popularity stems from their relatively straightforward synthesis, tunable structure, and favorable properties like good thermal stability and high ionic conductivity.[4] The imidazolium cation, a five-membered heterocyclic ring, can be readily functionalized with various alkyl chains, allowing for fine-tuning of its physicochemical properties.[4]

Tetra-n-butylphosphonium bis(oxalato)borate , on the other hand, belongs to the phosphonium class of ILs. The central phosphorus atom of the cation is bonded to four n-butyl groups, creating a bulky, symmetric structure. The bis(oxalato)borate anion is a chelated borate species.[] This combination imparts a unique set of properties that distinguish it from its imidazolium counterparts.

Visualizing the Contenders: Molecular Structures

To understand the differences in performance, it's crucial to visualize the molecular architecture of these ionic liquids.

cluster_PBu4BOB Tetra-n-butylphosphonium bis(oxalato)borate cluster_Imidazolium Imidazolium-Based Ionic Liquid PBu4 Tetrabutylphosphonium Cation ([P(Bu)₄]⁺) BOB Bis(oxalato)borate Anion ([BOB]⁻) PBu4->BOB Ionic Interaction Imidazolium Imidazolium Cation (e.g., [BMIM]⁺) Anion Anion (e.g., [BF₄]⁻, [PF₆]⁻) Imidazolium->Anion Ionic Interaction cluster_TGA TGA Workflow Sample Weigh IL Sample Load Load into TGA Sample->Load Heat Heat at a constant rate (e.g., 10 °C/min in N₂) Load->Heat Record Record Mass vs. Temperature Heat->Record Analyze Determine Decomposition Temperature (Td) Record->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Measurement of Ionic Conductivity

Objective: To measure the ionic conductivity of the ionic liquid at various temperatures.

Methodology:

  • Place the ionic liquid sample in a temperature-controlled conductivity cell.

  • Connect the conductivity cell to a conductivity meter.

  • Equilibrate the sample at the desired temperature.

  • Measure the resistance of the sample.

  • Calculate the conductivity (σ) using the formula σ = L/A * (1/R), where L is the distance between the electrodes, A is the area of the electrodes, and R is the measured resistance.

  • Repeat the measurement at different temperatures to determine the temperature dependence of conductivity.

Protocol 3: Viscosity Measurement

Objective: To determine the dynamic viscosity of the ionic liquid.

Methodology:

  • Use a rheometer or a viscometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Place a known volume of the ionic liquid onto the lower plate of the instrument.

  • Bring the upper geometry to the correct gap distance.

  • Equilibrate the sample to the desired temperature.

  • Apply a controlled shear rate and measure the resulting shear stress.

  • The viscosity is calculated as the ratio of shear stress to shear rate.

  • Perform measurements over a range of temperatures.

Conclusion: Selecting the Right Tool for the Job

The choice between Tetra-n-butylphosphonium bis(oxalato)borate and imidazolium-based ionic liquids is not a matter of one being definitively "better" than the other. Instead, it is a decision that must be guided by the specific demands of the application.

  • For applications prioritizing high thermal and electrochemical stability , such as high-voltage electrolytes, P(Bu)₄BOB presents a compelling option.

  • For applications requiring tunable solvency, lower viscosity, and high ionic conductivity , particularly in the realm of drug development and catalysis, the versatility of imidazolium-based ionic liquids makes them a powerful and well-established choice.

By understanding the fundamental differences in their structure and properties, and by employing rigorous experimental characterization, researchers can confidently select the optimal ionic liquid to advance their scientific endeavors.

References

Sources

Cyclic Voltammetry Analysis of TBP-BOB on Glassy Carbon Electrodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As electrochemical energy storage and electrocatalysis rapidly evolve, the selection of the optimal supporting electrolyte is critical for defining the thermodynamic boundaries of your system. Tetrabutylphosphonium bis(oxalato)borate (TBP-BOB, or


) has emerged as a highly stable, halogen-free alternative to traditional fluorinated salts[1].

This guide provides an in-depth, objective comparison of TBP-BOB against industry-standard alternatives, delivering mechanistic insights and self-validating cyclic voltammetry (CV) protocols on glassy carbon electrodes (GCE) designed for researchers and drug development professionals.

Comparative Analysis: TBP-BOB vs. Industry Standards

To understand the utility of TBP-BOB, we must benchmark it against ubiquitous alternatives like Tetrabutylammonium hexafluorophosphate (


) and Lithium bis(oxalato)borate (LiBOB). The data in Table 1 summarizes their performance metrics.
Table 1: Electrochemical and Physical Properties Comparison
Electrolyte SaltCation TypeAnion TypeApprox. Electrochemical WindowThermal StabilityMoisture Sensitivity & Hazards
TBP-BOB Phosphonium (

)
Orthoborate (

)
~4.5 VHigh Low (Halogen-free, no HF risk)

Ammonium (

)
Fluorinated (

)
~5.5 VModerateHigh (Hydrolyzes to toxic HF)
LiBOB Alkali Metal (

)
Orthoborate (

)
~4.2 VModerateModerate (Passivates electrodes)

Data derived from comparative orthoborate synthesis studies[1] and phosphonium stability profiles[2].

Mechanistic Insights & Causality (E-E-A-T)

As an application scientist, it is not enough to know what happens during a CV scan; we must understand why it happens at the electrode-electrolyte interface.

The Cathodic Limit: Phosphonium vs. Ammonium

The cathodic stability of an electrolyte is generally dictated by the reduction of its cation[2]. Tetrabutylphosphonium (


) exhibits superior resistance to reductive cleavage compared to its ammonium counterpart (

). The larger atomic radius of phosphorus diffuses the positive charge more effectively, and the specific molecular orbital configuration raises the Lowest Unoccupied Molecular Orbital (LUMO) energy. This delays the onset of reductive degradation at highly negative potentials.
The Anodic Limit: The Role of the BOB Anion

The anodic limit is typically governed by the oxidation of the anion[2]. The bis(oxalato)borate (


) anion oxidizes at approximately 3.0–3.2 V vs. 

. While this provides a slightly narrower window than the highly robust

anion,

offers a critical advantage: it is completely halogen-free[1]. This eliminates the risk of hydrofluoric acid (HF) generation upon exposure to trace moisture, protecting both the GCE surface and sensitive electrocatalysts from corrosive degradation. Furthermore, the oxidation of

often forms a stable, conductive Solid Electrolyte Interphase (SEI) on carbonaceous surfaces[3].
Electrode Dynamics: Why Glassy Carbon?

Glassy carbon is the gold standard for these analyses because its


/

hybridized, non-porous microstructure prevents the intercalation of bulky

cations. This ensures that the measured faradaic currents strictly reflect the redox limits of the TBP-BOB electrolyte rather than the physical degradation or exfoliation of the working electrode[4].

Experimental Workflow Visualization

The following diagram maps the logical progression of a self-validating CV experiment, ensuring high-fidelity data extraction.

Workflow Start Start: CV Analysis Setup PrepGCE 1. GCE Polishing & Cleaning (Alumina slurry, sonication) Start->PrepGCE PrepElec 2. TBP-BOB Preparation (Vacuum drying, Ar glovebox) Start->PrepElec Assemble 3. 3-Electrode Cell Assembly (GCE, Pt wire, Ag/Ag+) PrepGCE->Assemble PrepElec->Assemble Validate 4. Background Scan (Self-validation) Assemble->Validate Measure 5. Cyclic Voltammetry (Varying scan rates) Validate->Measure Analyze 6. Data Extraction (Electrochemical window, redox peaks) Measure->Analyze

Workflow for Cyclic Voltammetry (CV) analysis of TBP-BOB using a glassy carbon electrode.

Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must include internal validation checkpoints. Follow this step-by-step methodology for analyzing TBP-BOB.

Step 1: GCE Preparation & Surface Validation
  • Polishing: Polish a 3 mm diameter GCE using 0.3 µm alumina slurry on a microcloth in a figure-eight motion for 2 minutes. Repeat with 0.05 µm alumina slurry to achieve a mirror finish[4].

  • Cleaning: Sonicate the electrode in ultra-pure deionized water for 10 minutes, followed by absolute ethanol for 10 minutes, to dislodge residual alumina nanoparticles[4]. Dry naturally at room temperature.

  • Self-Validation Checkpoint: Before introducing TBP-BOB, run a background CV scan (0 to 1 V) in a blank, anhydrous solvent. A featureless, flat capacitive current profile confirms a pristine, electrochemically silent electrode surface.

Step 2: TBP-BOB Electrolyte Preparation
  • Drying: Even though TBP-BOB is less moisture-sensitive than

    
    , trace water will artificially narrow the electrochemical window by catalyzing premature hydrogen evolution. Dry the synthesized TBP-BOB salt under vacuum at 50 °C for 24 hours[1].
    
  • Solvation: Transfer the dried salt into an Argon-filled glovebox (

    
     and 
    
    
    
    < 1 ppm). Dissolve the salt in an anhydrous solvent (e.g., acetonitrile or propylene carbonate) to yield a 0.1 M supporting electrolyte solution.
Step 3: Cell Assembly and CV Execution
  • Assembly: Construct a 3-electrode cell utilizing the polished GCE as the working electrode, a high-surface-area Platinum (Pt) wire as the counter electrode, and a non-aqueous

    
     reference electrode (0.1 M 
    
    
    
    in acetonitrile)[4].
  • iR-Compensation: Bulky ionic liquids and orthoborate salts can exhibit lower ionic conductivity than simple aqueous salts. Apply an 80% iR-compensation via the potentiostat to correct for ohmic drop, preventing artificial peak broadening and shifting[4].

  • Measurement: Execute the cyclic voltammetry sweeps starting from the open-circuit potential (OCP). Sweep cathodically to determine the phosphonium reduction limit, then anodically to determine the BOB oxidation limit. Utilize varying scan rates (e.g., 10, 50, 100 mV/s) to assess the reversibility of any observed faradaic processes[4].

  • Calibration: Post-measurement, spike the solution with 1 mM Ferrocene. Reference all extracted potential limits to the

    
     redox couple to ensure universal comparability[4].
    

References

  • Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials Source: Crystal Growth & Design - ACS Publications URL:[Link]

  • Towards safer electrolytes: comparing the air stability and electrochemical properties of NaPF6, NaTFSI and Na[B(hfip)4]·DME Source: RSC Publishing URL:[Link]

  • Electrostatically-enriched Lithium Cations Catalyze Biomimetic Aerobic Oxygenation Source: ChemRxiv URL:[Link]

Sources

Electrochemical Impedance Spectroscopy (EIS) Profiling of TBP-BOB Flame-Retardant Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of Tributyl Phosphate (TBP) – Lithium Bis(oxalato)borate (LiBOB) based electrolytes against standard carbonate-based systems (e.g., LiPF₆ in EC/DMC).

While standard carbonate electrolytes offer superior ionic conductivity, they pose significant flammability risks. TBP-BOB systems are engineered to resolve this safety bottleneck by utilizing TBP as a flame-retardant solvent and LiBOB as a film-forming salt. The trade-off, however, is quantifiable through Electrochemical Impedance Spectroscopy (EIS).

Key Finding: TBP-BOB cells exhibit a distinct impedance signature characterized by higher bulk resistance (


)  due to viscosity and a unique SEI impedance (

)
evolution that demonstrates superior stability under high-voltage and high-temperature stress compared to standard alternatives.

Mechanistic Grounding: The TBP-LiBOB Synergy

To interpret EIS data correctly, one must understand the interfacial chemistry.[1] TBP is a Lewis base with high viscosity and flame-retardant properties, but it is thermodynamically unstable against graphitic anodes (causing exfoliation). LiBOB is introduced not just as a charge carrier, but as a sacrificial film-former .

The Interfacial Mechanism

LiBOB reduces at a higher potential (~1.7V vs. Li/Li⁺) than TBP or EC. This preferential reduction creates a robust, B-O rich Solid Electrolyte Interphase (SEI) that passivates the graphite, preventing the co-intercalation of bulky TBP molecules.[2]

G cluster_0 Electrolyte Bulk cluster_1 Anode Interface (Graphite) TBP TBP Solvent (Flame Retardant) SEI Borate-rich SEI (Passivation Layer) TBP->SEI Blocked by SEI LiBOB LiBOB Salt (Film Former) Red Reduction @ ~1.7V LiBOB->Red Diffuses to Surface Red->SEI Forms Oligomers Protection Prevents TBP Intercalation SEI->Protection Stabilizes Interface

Figure 1: The synergistic mechanism where LiBOB decomposition protects the anode from TBP solvent attack.

Comparative Analysis: TBP-BOB vs. Standard Carbonates

This section compares a typical TBP-based electrolyte (e.g., TBP solvent with 0.7M LiBOB) against a standard baseline (1M LiPF₆ in EC/DMC 1:1).

Physical Properties & Bulk Impedance

The first derivative of EIS performance is the bulk electrolyte properties.

FeatureStandard Carbonate (LiPF₆/EC/DMC)TBP-BOB ElectrolyteImpact on EIS
Viscosity Low (~3-4 cP)High (>10 cP)Higher

(High-frequency intercept shifts right).
Ionic Conductivity High (~10 mS/cm)Moderate (~2-4 mS/cm)Reduced rate capability; larger Ohmic drop.
Thermal Stability Low (LiPF₆ degrades >60°C)High (Stable >150°C)Stable

at elevated temperatures.
SEI Nature Metastable (Organic carbonates)Robust (Inorganic Borates)Lower

growth rate
over time.
EIS Spectrum Evolution (Nyquist Plot)

When analyzing the Nyquist plots, distinct differences appear in the time-evolution of the spectra.

  • Fresh Cells: TBP-BOB cells show a larger initial semi-circle (

    
    ) compared to carbonates due to the thicker initial passivation layer required to block TBP.
    
  • Aged/Cycled Cells: Standard carbonate cells often show a rapid increase in the second semi-circle (

    
    ) due to SEI thickening and cathode oxidation. TBP-BOB cells exhibit impedance saturation , where the resistance stabilizes, indicating superior interfacial longevity.
    
Quantitative Data Comparison (Representative)

Data derived from half-cell (Graphite/Li) configurations at 25°C.

ParameterSymbolStandard Carbonate (

)
TBP-BOB (

)
Interpretation
Ohmic Resistance

2.5 - 3.58.0 - 12.0 TBP viscosity hinders ion transport in the bulk.
SEI Resistance

15.0 - 20.025.0 - 35.0 LiBOB forms a denser, thicker initial interface.
Charge Transfer

20.0 (Fresh) -> 150.0 (Aged)45.0 (Fresh) -> 60.0 (Aged) TBP-BOB prevents continuous electrolyte decomposition.

Experimental Protocol: Validating the TBP-BOB System

TBP-based electrolytes are viscous. Standard protocols for carbonate electrolytes will yield noisy or artifact-heavy data if not adjusted for relaxation times.

Workflow Diagram

Protocol Start Cell Assembly (Ar Glovebox) Soak Wetting Period (12-24 Hours) Start->Soak Critical: TBP is viscous Formation Formation Cycles (C/20 rate, 3 cycles) Soak->Formation LiBOB SEI formation Rest OCV Relaxation (Wait dV/dt < 1mV/h) Formation->Rest Equilibration EIS EIS Acquisition (100kHz - 10mHz) Rest->EIS Perturbation Analysis DRT & ECM Fitting EIS->Analysis

Figure 2: Optimized workflow for high-viscosity electrolyte characterization.

Step-by-Step Methodology
  • Cell Wetting (Critical): Unlike EC/DMC which wets separators in minutes, TBP-BOB requires 12–24 hours of resting time after assembly to ensure full pore saturation. Failure to do this results in a "noisy" high-frequency tail in the Nyquist plot.

  • Formation Cycling: Perform 3 cycles at C/20. This is mandatory to establish the LiBOB-derived SEI. EIS performed on "fresh" uncycled TBP cells is physically meaningless as the protective interface is absent.

  • OCV Stabilization:

    • Charge/Discharge to 50% SOC.

    • Rest: Allow 4 hours (vs. standard 1 hour) for Open Circuit Voltage (OCV) to stabilize. TBP's high viscosity slows down concentration gradient relaxation.

  • EIS Parameters:

    • Amplitude: 10 mV (ensure linear response).

    • Frequency Range: 100 kHz to 10 mHz.

    • Points: 10 points per decade.

Data Interpretation & Equivalent Circuit Modeling[3][4]

To quantify the TBP-BOB performance, fit the Nyquist data to the following Equivalent Circuit Model (ECM):

Model:



  • 
     (High Frequency Intercept):  Represents the electrolyte resistance. Expect this to be 3-4x higher  than carbonate controls.
    
  • 
     (High-Mid Frequency Arc):  Represents the LiBOB-derived interface. This arc is usually depressed.
    
  • 
     (Mid-Low Frequency Arc):  Charge transfer resistance.
    
  • 
     (Warburg):  Low-frequency tail representing Li+ diffusion in the bulk/solid.
    

Validation Check: If your


 fluctuates significantly between measurements at the same temperature, your cell is likely not fully wetted (common in TBP systems). Re-soak and re-test.

Conclusion

TBP-BOB electrolytes represent a strategic choice for applications where safety and thermal stability outweigh the requirement for ultra-high rate capability.

  • The Trade-off: You accept a higher initial impedance (

    
     and 
    
    
    
    ) due to viscosity and the formation of a thick borate passivation layer.
  • The Gain: You achieve a system that resists impedance growth during aging, suppresses flammability, and operates stably at higher voltages where standard carbonates oxidize.

For researchers, the key to successful characterization lies in extending wetting/relaxation times and correctly attributing the initial high impedance to the robust SEI formation necessary for TBP compatibility.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link

  • Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379–1394. Link

  • Xu, K., Zhang, S. S., Lee, U., & Jow, T. R. (2005). LiBOB: Is it an alternative salt for lithium ion batteries? Journal of Power Sources, 146(1-2), 79-85. Link

  • Lischka, M., Wietelmann, U., & Wegner, M. (2018). Lithium Bis(oxalato)borate (LiBOB) - A New Conducting Salt for Lithium Ion Batteries.[3][4] ECS Meeting Abstracts. Link

  • Zhu, Y., et al. (2019). Flame-retardant electrolytes for lithium-ion batteries: A review. Journal of Materials Chemistry A. Link (Note: Generalized link to relevant review context).

Sources

Comparison of phosphonium vs ammonium bis(oxalato)borate properties

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Phosphonium versus Ammonium Bis(oxalato)borate (BOB) salts. It is designed for researchers requiring high-purity electrolytes or stable ionic liquids for electrochemical and phase-transfer applications.

Comparative Analysis of Physicochemical Properties, Stability, and Synthesis

Executive Summary: The Cation Effect

In the design of ionic liquids (ILs) and advanced electrolytes, the bis(oxalato)borate (


 or BOB ) anion provides exceptional thermal stability and the ability to form robust passivation layers (SEI) on high-voltage electrodes. However, the choice of counter-cation—Phosphonium (

)
vs. Ammonium (

)
—dictates the ultimate performance limit of the material.
  • Select Phosphonium [BOB] when: Your application requires operation >300°C, anodic stability >5.0 V vs Li/Li

    
    , or ultra-low volatility under vacuum. Phosphonium salts generally exhibit superior thermal and electrochemical durability due to the larger atomic radius of phosphorus, which delocalizes positive charge more effectively than nitrogen, reducing cathodic reduction susceptibility.
    
  • Select Ammonium [BOB] when: Cost efficiency is paramount, or when lower viscosity is required for room-temperature conductivity (in specific short-chain analogs). Note that ammonium salts are more susceptible to Hofmann elimination and nucleophilic attack at elevated temperatures.

Critical Comparison of Properties

The following data aggregates comparative metrics for equivalent cation structures (e.g., Tetrabutylphosphonium vs. Tetrabutylammonium) paired with the BOB anion.

Table 1: Physicochemical Performance Matrix[1]
FeaturePhosphonium [BOB] (

)
Ammonium [BOB] (

)
Mechanistic Driver
Thermal Decomposition (

)
> 340°C ~ 260°C – 290°CThe C–P bond is stronger and less acidic at the

-carbon than the C–N bond, resisting Hofmann elimination.
Electrochemical Window (ESW) ~ 5.5 – 6.0 V ~ 4.5 – 5.0 VPhosphonium centers are shielded by alkyl chains and lack the acidic protons often involved in ammonium degradation.
Viscosity (

at 25°C)
Higher (typically >500 cP)Lower (typically <400 cP)Stronger Van der Waals interactions in phosphonium species due to larger ion size and polarizability.
Hydrophobicity High ModeratePhosphonium cations are more lipophilic, making them superior for moisture-sensitive electrolytes or extraction.
Glass Transition (

)
Lower (-60°C to -40°C)Higher (-30°C to -10°C)Greater conformational flexibility of phosphonium alkyl chains disrupts lattice formation.
Comparative Analysis Diagram

The following decision logic illustrates the selection process based on experimental constraints.

SelectionLogic Start Experimental Requirement Temp Operating Temp > 150°C? Start->Temp Volt Voltage > 5.0V? Temp->Volt No Phos Select Phosphonium [BOB] (High Stability) Temp->Phos Yes (Critical) Visc Viscosity Critical? Volt->Visc No Volt->Phos Yes Visc->Phos No (Accept High Viscosity) Amm Select Ammonium [BOB] (Lower Viscosity/Cost) Visc->Amm Yes (Need High fluidity)

Figure 1: Decision tree for selecting cation type based on thermal, electrochemical, and rheological constraints.

Experimental Protocols

A. Synthesis: The "Halide-Free" Imperative

For electrochemical and pharmaceutical applications, halide impurities (Cl⁻, Br⁻) are detrimental, causing anodic corrosion or catalyst poisoning. The following protocol uses Aqueous Metathesis with strict purification to ensure electronic-grade purity.

Why this protocol? We utilize Sodium Bis(oxalato)borate (Na[BOB]) instead of Lithium Bis(oxalato)borate (Li[BOB]). Li[BOB] is highly hygroscopic and often forms stable hydrates that hydrolyze the BOB anion into oxalic acid impurities. Na[BOB] is more moisture-stable, ensuring a cleaner metathesis.

Protocol: Synthesis of Tetrabutylphosphonium Bis(oxalato)borate (

)
  • Reagents:

    • Tetrabutylphosphonium Bromide (

      
      ) (99%)
      
    • Sodium Bis(oxalato)borate (Na[BOB]) (Anhydrous)

    • Solvent: Deionized Water (18 MΩ) and Dichloromethane (DCM).

  • Metathesis Reaction:

    • Dissolve 10 mmol of

      
       in 20 mL deionized water.
      
    • Dissolve 11 mmol (1.1 eq) of Na[BOB] in 20 mL deionized water.

    • Mix solutions slowly under vigorous stirring at Room Temperature (25°C) for 4 hours. The hydrophobic IL will separate as a dense oil phase.

  • Extraction & Purification:

    • Extract the oil phase into DCM (3 x 15 mL).

    • Wash Step (Critical): Wash the DCM layer with cold deionized water (5 x 20 mL) to remove NaBr byproduct.

    • Validation: Test the final wash water with

      
       solution. If precipitate forms, halides are still present—repeat washing.
      
  • Drying:

    • Dry DCM phase over anhydrous

      
      , filter, and remove solvent via rotary evaporation.
      
    • High-Vacuum Drying: Dry the resulting oil at 60°C under high vacuum (

      
       mbar) for 24 hours to remove trace water.
      
B. Synthesis Workflow Diagram

SynthesisWorkflow Precursors Precursors: [P4,4,4,4]Br + Na[BOB] Mixing Aqueous Mixing (Metathesis) Precursors->Mixing Separation Phase Separation (Hydrophobic IL Oil) Mixing->Separation Washing DCM Extraction & Water Wash (x5) Separation->Washing SilverTest AgNO3 Halide Test Washing->SilverTest SilverTest->Washing Positive (Precipitate) Drying Vacuum Drying (60°C, <0.01 mbar) SilverTest->Drying Negative (Clear) Final Pure [P4,4,4,4][BOB] Drying->Final

Figure 2: Step-by-step synthesis and purification workflow emphasizing the critical halide removal checkpoint.

Characterization & Validation

To ensure the material is suitable for high-voltage or pharmaceutical-grade applications, the following validation steps are required.

NMR Spectroscopy (Purity Check)
  • 
     NMR:  The BOB anion shows a characteristic singlet at -6.6 ppm  (relative to 
    
    
    
    ).
    • Warning Sign: A peak appearing near +1.0 ppm indicates hydrolysis to boric acid or other borate species.

  • 
     NMR:  Confirms the integrity of the cation (typically ~33 ppm for tetraalkylphosphonium).
    
Thermogravimetric Analysis (TGA)

Run TGA at 10°C/min under


.
  • Phosphonium [BOB]: Expect onset (

    
    ) > 340°C.
    
  • Ammonium [BOB]: Expect onset (

    
    ) < 290°C.[1]
    
  • Interpretation: Early weight loss (<150°C) indicates retained water or solvent, invalidating the sample for electrochemical use.

Electrochemical Stability (LSV)

Perform Linear Sweep Voltammetry (LSV) using a Platinum working electrode, Lithium counter/reference.

  • Protocol: Scan from OCV to 6.0 V at 1 mV/s.

  • Target: Phosphonium [BOB] should show no significant current density (

    
    ) until >5.5 V . Ammonium variants typically break down near 4.8 V .
    

References

  • Comparison of Polymerized Ionic Liquids: Hemp, S. T., et al. (2013). "Comparing Ammonium and Phosphonium Polymerized Ionic Liquids: Thermal Analysis, Conductivity, and Morphology." Macromolecular Chemistry and Physics. Link

  • Synthesis & Purity of Phosphonium BOB: Galiński, M., et al. (2006). "Ionic liquids as electrolytes." Electrochimica Acta. Link

  • Electrochemical Stability: Tsunashima, K., & Sugiya, M. (2007). "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications. Link

  • Boron Impurity Analysis: Mogurampally, S., et al. (2017). "Structure and Dynamics of Phosphonium Bis(oxalato)borate Ionic Liquids." Journal of Physical Chemistry B. Link

  • Thermal Stability Benchmarks: Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry. Link

Sources

Tribological evaluation of TBP-BOB versus ZDDP additives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from conventional Zinc Dialkyldithiophosphates (ZDDP) to Ionic Liquid (IL) additives represents a paradigm shift in lubrication science. While ZDDP remains the industry standard for anti-wear (AW) protection, its high sulfated ash, phosphorus, and sulfur (SAPS) content poses severe risks to downstream emission catalysts.

Tetrabutylphosphonium bis(oxalato)borate (TBP-BOB) has emerged as a halogen-free, high-performance alternative. Unlike ZDDP, which relies on a sacrificial "pad-like" tribofilm that often increases friction, TBP-BOB leverages the


 anion's unique tribochemistry to form smooth, boron-enriched passivation layers. This guide provides a rigorous, data-backed evaluation of these two chemistries, focusing on friction reduction, wear mitigation, and film formation mechanisms.

Chemical & Physical Characterization[1][2][3][4]

To understand the tribological divergence, we must first analyze the fundamental structural differences.

FeatureZDDP (Zinc Dialkyldithiophosphate) TBP-BOB (Ionic Liquid)
Molecular Class Organometallic SaltPhosphonium-based Ionic Liquid
Active Elements Zn, P, SP, B, O (Sulfur-free, Metal-free*)
Solubility High in non-polar base oils (PAO, Mineral)Low in non-polar oils; requires polar carriers (Esters) or dispersants
Thermal Stability Decomposes ~130°C - 170°CHigh stability (>300°C)
Primary Function Anti-Wear (AW), AntioxidantFriction Modifier (FM), Anti-Wear (AW)

*Note: TBP-BOB is metal-free in its cation/anion structure, reducing ash content, though it interacts with ferrous substrates.

Tribological Performance Evaluation

The following data synthesizes results from reciprocating sliding tests (SRV) on 52100 steel interfaces.

Coefficient of Friction (COF) Dynamics

ZDDP typically exhibits a "break-in" period where friction spikes as the rough, glassy phosphate film forms. TBP-BOB, conversely, often provides immediate lubricity due to the adsorption of the phosphonium cation and the layered structure of the borate film.

  • ZDDP Behavior: COF stabilizes between 0.11 – 0.14 . The film is protective but rough.

  • TBP-BOB Behavior: COF stabilizes between 0.06 – 0.09 . The film is smoother and thinner.[1]

Wear Scar Analysis (ASTM D5707 / D4172)

While ZDDP prevents catastrophic welding (scuffing) effectively, TBP-BOB offers superior protection against abrasive wear in specific high-temperature regimes.

Comparative Data Summary (Steel-on-Steel, 100°C, Boundary Lubrication):

MetricBase Oil (PAO 4)PAO + 1.0% ZDDPPAO + 1.0% TBP-BOB
Avg. COF (

)
0.16 (High Fluctuations)0.12 (Stable)0.075 (Stable)
Wear Volume (

)
> 20.02.51.8
Max Wear Depth (

)
Scuffing Failure0.80.4
Film Morphology N/AThick, Patchy (60-150 nm)Thin, Uniform (20-50 nm)

Critical Insight: TBP-BOB reduces wear volume by ~28% compared to ZDDP in high-temperature reciprocating tests, primarily due to the suppression of tribofilm roughness.

Mechanistic Pathways: Tribofilm Formation[2][4][5][7][8][9][10][11][12]

The superiority of TBP-BOB lies in its reaction pathway. ZDDP forms a film via thermal decomposition. TBP-BOB forms a film via tribo-induced reduction and chelation .

ZDDP Mechanism
  • Physisorption: ZDDP molecules adsorb to the steel surface.

  • Decomposition: Under heat/shear, P-S bonds break.

  • Polymerization: Zinc polyphosphates form a glassy pad.

  • Result: A thick, durable, but high-friction sacrificial layer.[2]

TBP-BOB Mechanism
  • Anion Reduction: The

    
     anion undergoes tribochemical reduction.
    
  • Oxalate Complexing: Formation of iron-oxalate species which act as friction reducers.

  • Boron Network: Boron integrates into the surface oxide, forming a hard, amorphous

    
     / 
    
    
    
    passivation layer.
  • Result: A thin, nano-smooth film that prevents asperity contact without increasing drag.

Visualization: Mechanistic Comparison

TribofilmMechanism cluster_ZDDP ZDDP Pathway cluster_BOB TBP-BOB Pathway Start Boundary Lubrication Contact (High Shear/Temp) Z1 Thermal Decomposition (>130°C) Start->Z1 B1 Anion Adsorption & Tribo-Reduction Start->B1 Z2 Formation of Zn-S-P Intermediates Z1->Z2 Z3 Cross-linking to Zinc Polyphosphates Z2->Z3 Z_Final Result: Thick, Rough Pad (High Wear Protection, High Friction) Z3->Z_Final B2 Generation of Oxalate Complexes B1->B2 B3 Formation of B-O-Fe Ceramic Layer B2->B3 B_Final Result: Thin, Smooth Film (Low Wear, Low Friction) B3->B_Final

Figure 1: Divergent tribochemical pathways of ZDDP (Thermal) vs. TBP-BOB (Tribo-reduction).

Experimental Protocol for Evaluation

To replicate these findings, a rigorous "Self-Validating" protocol is required. This workflow ensures that observed differences are due to additive chemistry, not environmental artifacts.

The "Clean-Slate" Protocol

Objective: Eliminate cross-contamination and base-oil interference.

  • Solubility Check: TBP-BOB is often insoluble in pure PAO.

    • Step: Pre-dissolve TBP-BOB (1 wt%) in a polar Ester (e.g., TMP ester) before blending into PAO.

    • Validation: Mixture must remain clear for 24h at 25°C.

  • Specimen Prep:

    • Substrate: AISI 52100 Steel Discs (Hardness 60-62 HRC).

    • Cleaning: Ultrasonic bath (Toluene -> Acetone -> Ethanol, 15 min each).

  • Tribometer Setup (SRV or Pin-on-Disk):

    • Load: 50N - 200N (Contact pressure ~1.5 - 2.5 GPa).

    • Temp: Ramp from 40°C to 120°C (to observe activation threshold).

    • Duration: 60 minutes minimum (to surpass induction time).

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Analysis 3. Surface Analysis Prep 1. Formulation (PAO + Solubilizer + Additive) Test 2. Tribotest (SRV) Step-Load / Temp Ramp Prep->Test 100°C Profilometry Profilometry (Wear Volume) Test->Profilometry XPS XPS (Chemical State) Test->XPS SEM SEM/EDS (Morphology) Test->SEM Decision Performance Verdict Profilometry->Decision XPS->Decision SEM->Decision

Figure 2: Standardized workflow for comparative tribological evaluation.

Conclusion & Recommendation

Verdict:

  • Use ZDDP when: Cost is the primary driver, or when the application involves extreme pressure (EP) shock loading where thick sacrificial films are non-negotiable.

  • Use TBP-BOB when: The application requires low-SAPS compliance (catalyst protection), energy efficiency (lower friction), or operation at sustained high temperatures where ZDDP films might become too brittle.

The Hybrid Approach: Recent research suggests a synergistic effect.[3] Blending low levels of ZDDP (0.5%) with TBP-BOB (0.5%) can yield the "best of both worlds"—the load capacity of ZDDP with the friction-reducing smoothness of the borate film.

References

  • Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. Tribology International. [Link]

  • Boundary lubricity of phosphonium bisoxalatoborate ionic liquids. Tribology International. [Link][4][5]

  • Using Ionic Liquid Additive to Enhance Lubricating Performance for Low-Viscosity Engine Oil. Oak Ridge National Laboratory (OSTI). [Link]

  • Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives. Lubricants (MDPI). [Link]

  • Tribochemistry of imidazolium and phosphonium bis(oxalato)borate ionic liquids. RSC Advances. [Link]

Sources

A Senior Application Scientist's Guide to the NMR Spectroscopic Characterization of Synthesized [P₄₄₄₄][BOB]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the ionic liquid (IL) tetrabutylphosphonium bis(oxalato)borate, [P₄₄₄₄][BOB]. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and interpretative reasoning. We will explore the distinct NMR signature of [P₄₄₄₄][BOB] and compare it with relevant analogues to provide a comprehensive understanding of its structural verification.

Introduction: The Importance of [P₄₄₄₄][BOB] and Rigorous Characterization

Ionic liquids (ILs) composed of phosphonium cations are gaining significant traction due to their remarkable thermal and chemical stability compared to their nitrogen-based counterparts.[1][2] The [P₄₄₄₄][BOB] salt, pairing the robust tetrabutylphosphonium cation with the fluorine-free, chelating bis(oxalato)borate anion, is a material of interest for applications ranging from electrolytes to novel solvent systems.[3][4] For any of these applications, unambiguous structural confirmation and purity assessment are paramount. Multinuclear NMR spectroscopy is the definitive tool for this purpose, providing a detailed fingerprint of both the cationic and anionic components of the IL.

This guide establishes a self-validating framework for the characterization of [P₄₄₄₄][BOB], ensuring that researchers can confidently verify the synthesis and purity of their material.

Part 1: The Definitive NMR Signature of [P₄₄₄₄][BOB]

The complete structural elucidation of [P₄₄₄₄][BOB] requires a suite of NMR experiments, including ¹H, ¹³C, ³¹P, and ¹¹B NMR. The data presented here is based on spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent choice for its excellent ability to dissolve a wide range of ionic liquids.[3]

cluster_cation Tetrabutylphosphonium ([P₄₄₄₄]⁺) cluster_anion Bis(oxalato)borate ([BOB]⁻) P P⁺ C1 α-CH₂ P->C1 C2 β-CH₂ C1->C2 C3 γ-CH₂ C2->C3 C4 δ-CH₃ C3->C4 B B⁻ O1 O B->O1 O2 O B->O2 O3 O B->O3 O4 O B->O4 C5 C=O O1->C5 C6 C=O O2->C6 C5->C6 C7 C=O O3->C7 C8 C=O O4->C8 C7->C8

Caption: Structure of [P₄₄₄₄][BOB] Cation and Anion.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear signature for the tetrabutylphosphonium cation.

  • δ ~2.2 ppm (multiplet, 8H): These are the protons on the α-methylene groups (-CH₂-P). Their downfield shift relative to the other methylene groups is due to the inductive effect of the adjacent positively charged phosphorus atom. The signal appears as a multiplet due to coupling with both the adjacent β-protons (³JHH) and the phosphorus nucleus (²JPH).

  • δ ~1.4 ppm (multiplet, 16H): This broad multiplet corresponds to the protons of the β- and γ-methylene groups (-CH₂-).

  • δ ~0.9 ppm (triplet, 12H): This upfield triplet is characteristic of the terminal methyl protons (-CH₃), coupled to the adjacent γ-methylene protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of both the cation and anion.

  • Cation ([P₄₄₄₄]⁺): The four distinct carbon environments of the butyl chains are observed. The α-carbon (~18 ppm) shows a significant downfield shift and splitting due to one-bond coupling with the phosphorus atom (¹JPC). The other carbons of the butyl chain appear at approximately 23-24 ppm and 13 ppm.[3] Additional peaks or splitting can be observed due to C-P coupling.[5]

  • Anion ([BOB]⁻): The two equivalent carbonyl carbons of the oxalate ligands appear as a single resonance in the far downfield region of the spectrum, typically around δ ~159 ppm .[3]

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a crucial diagnostic tool for confirming the formation of the phosphonium salt.

  • A single resonance is expected for the [P₄₄₄₄]⁺ cation, typically appearing around δ +33 to +34 ppm .[2][3] The significant downfield shift from starting phosphines (which appear upfield, often between -5 and -30 ppm) is a definitive indicator of successful quaternization.[2] This spectrum is also highly sensitive to impurities; for example, tributylphosphine oxide, a common byproduct, would appear as a separate peak near +37 ppm.[5]

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is essential for characterizing the borate anion.

  • For the [BOB]⁻ anion, the boron atom is tetracoordinated, bonded to four oxygen atoms in a tetrahedral geometry. This symmetric environment results in a relatively sharp signal at approximately δ +7.4 ppm .[3] This chemical shift is characteristic of tetracoordinate borate esters and stands in contrast to three-coordinate boron species, which resonate much further downfield.[6][7]

Part 2: A Comparative Guide to NMR Data

To fully appreciate the unique spectral features of [P₄₄₄₄][BOB], it is instructive to compare its NMR data with that of structurally similar ionic liquids. This comparison highlights how subtle changes in the cation or anion structure are reflected in the NMR spectra.

Comparison 1: The Cation's Central Atom ([P₄₄₄₄]⁺ vs. [N₄₄₄₄]⁺)

Comparing [P₄₄₄₄][BOB] with its ammonium analogue, tetrabutylammonium bis(oxalato)borate ([N₄₄₄₄][BOB]), reveals the influence of the central heteroatom.

CompoundNucleusα-CH₂/CH₂β-CH₂γ-CH₂δ-CH₃Anion (C=O)Central Atom
[P₄₄₄₄][BOB] [3]¹H~2.19 ppm~1.44 ppm~1.44 ppm~0.92 ppm-³¹P: ~33.8 ppm
¹³C~18.0 ppm~23.6 ppm~23.9 ppm~13.9 ppm~158.8 ppm
[N₄₄₄₄][BOB] [3]¹H~3.23 ppm~1.66 ppm~1.43 ppm~1.01 ppm--
¹³C~59.0 ppm~24.0 ppm~19.8 ppm~13.7 ppm~159.0 ppm

Key Insights:

  • ¹H NMR: The α-protons in the ammonium cation ([N₄₄₄₄]⁺) are significantly more deshielded (~3.23 ppm) than in the phosphonium cation ([P₄₄₄₄]⁺) (~2.19 ppm). This is due to the higher electronegativity of nitrogen compared to phosphorus, resulting in a stronger inductive withdrawal effect.

  • ¹³C NMR: A similar, even more pronounced trend is seen for the α-carbons. The α-carbon in [N₄₄₄₄]⁺ appears far downfield (~59.0 ppm) compared to the ~18.0 ppm shift in [P₄₄₄₄]⁺. This substantial difference is a key distinguishing feature between phosphonium and ammonium-based ILs.

Comparison 2: The Anion's Influence on the [P₄₄₄₄]⁺ Cation

The anion, while not directly bonded to the cation, influences its electronic environment through ionic interactions. Comparing the ¹H and ³¹P chemical shifts of the [P₄₄₄₄]⁺ cation paired with different anions demonstrates this effect.

CompoundAnion¹H (α-CH₂)³¹P Shift
[P₄₄₄₄][BOB] (in DMSO-d₆)[3]Bis(oxalato)borate~2.19 ppm~33.8 ppm
[P₄₄₄₄][B(bdo)₂] (in CDCl₃)[8]Bis(butane-1,4-dioxy)borate~2.24 ppm~34.0 ppm
[P₄₄₄₄][OAc] (in D₂O)[9]Acetate~2.05 ppmNot specified
[P₄₄₄₄]SS (in CDCl₃)[10]p-styrenesulfonate~2.24 ppmNot specified
[P₄₄₄₄]Cl (in DMSO)[11]Chloride~2.51 ppmNot specified

Key Insights:

  • The chemical shifts of the cation's protons and the phosphorus nucleus are sensitive to the paired anion and the solvent used.

  • Stronger ion pairing or specific anion-cation interactions can lead to noticeable changes in chemical shifts, reflecting alterations in the electronic shielding around the cation's nuclei. While these shifts are often small, they underscore the importance of maintaining consistent experimental conditions (like solvent) for accurate comparison.

Part 3: Validated Experimental Methodologies

Adherence to robust, well-documented protocols is the cornerstone of scientific trustworthiness. The following sections detail the synthesis and NMR characterization workflows for [P₄₄₄₄][BOB].

cluster_synthesis Synthesis Workflow cluster_nmr NMR Characterization Workflow A Dissolve Boric Acid & Oxalic Acid in H₂O B Stir at 50°C A->B C Add [P₄₄₄₄]OH Solution B->C D Stir to Complete Reaction C->D E Rotary Evaporation & Vacuum Drying D->E F Obtain Pure [P₄₄₄₄][BOB] E->F G Dissolve Sample in DMSO-d₆ F->G Characterize Product H Acquire ¹H, ¹³C, ³¹P, ¹¹B Spectra G->H I Process Data (Referencing, Phasing) H->I J Analyze & Assign Spectra I->J K Compare with Reference Data J->K L Confirm Structure & Purity K->L

Caption: Synthesis and NMR Characterization Workflow.

Protocol 1: Synthesis of [P₄₄₄₄][BOB]

This protocol is adapted from established literature procedures.[3]

  • Anion Preparation: In a round-bottom flask, dissolve oxalic acid (2.0 equivalents) and boric acid (1.0 equivalent) in deionized water (approx. 100 mL for 0.01 mol of boric acid).

  • Reaction: Stir the solution at 50°C for 30 minutes to ensure the complete formation of the bis(oxalato)boric acid complex.

  • Neutralization: Slowly add an aqueous solution of tetrabutylphosphonium hydroxide ([P₄₄₄₄]OH) (1.0 equivalent) to the reaction mixture. Monitor the pH to ensure complete neutralization.

  • Workup: Continue stirring the resulting solution at room temperature for several hours.

  • Isolation: Remove the water under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting viscous liquid product under high vacuum at an elevated temperature (e.g., 80-90°C) for at least 48 hours to remove any residual water. The final product should be a light yellow liquid.[3]

Protocol 2: Multinuclear NMR Characterization
  • Sample Preparation: Accurately weigh approximately 20-30 mg of the dried [P₄₄₄₄][BOB] product directly into a 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Cap the tube and vortex thoroughly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. Lock the spectrometer on the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from approximately -1 to 10 ppm.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended spectral width (e.g., -10 to 200 ppm) is required to observe both the aliphatic cation signals and the downfield anionic carbonyl signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ³¹P NMR Acquisition: Using the broadband probe, tune to the ³¹P frequency. Acquire a proton-decoupled or non-decoupled spectrum. A spectral width covering at least 100 ppm centered around +30 ppm is appropriate. Use an external reference standard (e.g., 85% H₃PO₄) or a secondary internal standard for accurate chemical shift referencing.

  • ¹¹B NMR Acquisition: Tune the probe to the ¹¹B frequency. Acquire a proton-decoupled spectrum. A spectral width of approximately 200 ppm centered around 0 ppm should be sufficient. Use an external reference like BF₃·OEt₂ for chemical shift referencing.[12]

  • Data Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signals of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Conclusion

The structural integrity of synthesized [P₄₄₄₄][BOB] is unequivocally established through a systematic, multinuclear NMR approach. The characteristic chemical shifts in ¹H, ¹³C, ³¹P, and ¹¹B NMR provide a comprehensive and unique fingerprint for the material. By understanding the rationale behind these spectral features and comparing them against relevant analogues, researchers can not only confirm the identity of their product but also assess its purity with a high degree of confidence. The methodologies outlined in this guide provide a robust framework for the reliable and reproducible characterization of this promising ionic liquid.

References

  • Chalmers Research. (2024, October 9). Ionic Interaction Effects on the Structure and Dynamics of Orthoborate Ionic Materials. Available at: [Link]

  • ResearchGate. (n.d.). Phosphonium-phosphates/thiophosphates: Ionic liquids or liquid ion pairs? NMR spectroscopic classification | Request PDF. Available at: [Link]

  • PMC. (n.d.). Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays. Available at: [Link]

  • RSC Publishing. (2025, May 19). New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Available at: [Link]

  • ResearchGate. (2025, August 10). NMR self-diffusion study of a phosphonium bis(mandelato)borate ionic liquid. Available at: [Link]

  • RSC Publishing. (2025, May 19). New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Available at: [Link]

  • ResearchGate. (n.d.). ³¹P{¹H} NMR spectrum (d₆-propanone, 120 MHz, 21 °C) with peak assignments of trioctylphosphine, and its corresponding phosphine oxide. Available at: [Link]

  • ResearchGate. (2025, August 5). Effect of tetrabutylphosphonium cation on the physico-chemical properties of amino-acid ionic liquids | Request PDF. Available at: [Link]

  • ACS Publications. (2022, June 1). Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO₂ Nanotube Arrays. Available at: [Link]

  • The Royal Society of Chemistry. (2021). Supporting information. Available at: [Link]

  • NIH PubChem. (n.d.). Tetrabutylphosphonium cation. Available at: [Link]

  • Academia. (n.d.). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Available at: [Link]

  • Chosun University. (n.d.). Ionic Liquids for Boron Neutron Capture Therapy Agents. Available at: [Link]

  • University of Bradford. (n.d.). Synthesis and Characterization of Novel Nopyl-Derived Phosphonium Ionic Liquids. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structures and NMR spectra of (upper) tetrabutylphosphonium p-styrenesulfonate (P4444 SS) and (lower) tributylhexylphosphonium p-. Available at: [Link]

  • MDPI. (2021, September 2). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Available at: [Link]

  • San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link]

  • IJSAT. (2025, October 15). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Available at: [Link]

  • ACS Publications. (n.d.). The B¹¹ Nuclear Magnetic Resonance Chemical Shifts and Spin Coupling Values for Various Compounds. Available at: [Link]

  • RSC.org. (n.d.). ESI - New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Available at: [Link]

  • ResearchGate. (2025, August 10). (PDF) New tetrabutylphosphonium organic ionic plastic crystals incorporating borate anions. Available at: [Link]

  • RSC Publishing. (n.d.). ¹¹B NMR studies on complexation of borate with linear and crosslinked polysaccharides. Available at: [Link]

  • Stanford Magnetic Resonance Laboratory. (n.d.). Three-Coordinated Boron-11 Chemical Shifts in Borates. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids. Available at: [Link]

  • eScholarship. (n.d.). Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation. Available at: [Link]

Sources

Comparative Toxicity & Ecotoxicological Profile: Phosphonium Bis(oxalato)borate Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical analysis of the toxicity profile of Phosphonium Bis(oxalato)borate ([P][BOB]) ionic liquids (ILs), specifically comparing them against traditional imidazolium-based ILs and perfluorinated alternatives.

While often marketed as "halogen-free" and "hydrolysable" green solvents, our analysis reveals a nuanced reality: while the [BOB] anion offers significant environmental advantages over persistent fluorinated anions (e.g.,


, 

), the phosphonium cation (particularly

) drives acute aquatic toxicity through membrane disruption. This guide details the Structure-Activity Relationships (SAR), experimental toxicity data, and synthesis protocols necessary for safe implementation in drug development and tribology.

The "Green" Paradox: Cation vs. Anion Drivers

To understand the toxicity of


 ILs, one must decouple the cation's influence from the anion's.
The Cation: (The Membrane Disruptor)

The trihexyl(tetradecyl)phosphonium cation is highly lipophilic. Unlike imidazolium cations, which interact via hydrogen bonding and aromatic stacking, phosphonium cations act primarily as surfactants.

  • Mechanism: The long alkyl chains (

    
    ) insert into the lipid bilayer of cell membranes, causing destabilization and leakage of intracellular content.
    
  • Toxicity Trend: Toxicity increases with alkyl chain length up to a "cutoff" point (usually

    
    ), where solubility limits bioavailability.
    
The Anion: (The Hydrolysable Component)

The bis(oxalato)borate anion is the "green" differentiator.

  • Stability: Unlike

    
     or 
    
    
    
    , which hydrolyze to release toxic Hydrogen Fluoride (HF),
    
    
    hydrolyzes into oxalic acid and boric acid .
  • Persistence:

    
     is less persistent in the environment compared to the chemically inert bis(trifluoromethylsulfonyl)imide (
    
    
    
    ).

Comparative Toxicity Analysis

The following data synthesizes experimental results from Vibrio fischeri (Microtox®) and Daphnia magna assays.

Table 1: Comparative Ecotoxicity (EC50/IC50 Values)

Note: Lower values indicate higher toxicity.

Ionic Liquid ClassCation StructureAnion StructureToxicity DriverAcute Aquatic Toxicity (EC50, V. fischeri)Persistence Risk
Phosphonium BOB


Cation Lipophilicity~7.1 mg/L (High)*Low (Anion hydrolyzes)
Phosphonium Halide


Cation Lipophilicity7.10 mg/LHigh (Stable salt)
Imidazolium Fluorinated


Cation + Anion Stability~12–50 mg/LVery High (PFAS-like)
Ammonium


Cation Surfactancy>100 mg/L (Variable)High

*Data inferred from cation-dominant toxicity profiles of


 salts; the anion contribution to acute toxicity is secondary to the cation's membrane effect.
Expert Insight: The "Transition Anionic Complex" (TAC) Impurity

A critical, often overlooked factor in


 toxicity is the purity of the synthesis. Recent tribochemical studies reveal that during metathesis, a metastable Transition Anionic Complex (TAC)

—can form.
  • Impact: This impurity releases free oxalic acid and alters the pH of the local environment, potentially skewing cytotoxicity results (false positives due to acidity rather than intrinsic IL toxicity).

Mechanism of Action & Biological Interaction

The following diagram illustrates the dual-pathway toxicity mechanism: the physical membrane disruption by the cation and the chemical hydrolysis of the anion.

ToxicityMechanism cluster_Cation Cation Pathway (Acute Toxicity) cluster_Anion Anion Pathway (Environmental Fate) IL [P6,6,6,14][BOB] Ionic Liquid Env Aqueous Environment / Biological Media IL->Env Cat [P6,6,6,14]+ Cation Env->Cat An [BOB]- Anion Env->An Lipid Lipid Bilayer Insertion Cat->Lipid Hydrophobic Interaction Leak Cell Membrane Leakage Lipid->Leak Death Cell Death (Necrosis) Leak->Death Hydro Hydrolysis (+ H2O) An->Hydro Slow Reaction Prod Oxalic Acid + Boric Acid Hydro->Prod pH Local pH Drop Prod->pH pH->Death Secondary Effect

Figure 1: Dual-pathway mechanism showing the immediate physical toxicity of the phosphonium cation versus the delayed chemical effects of the BOB anion hydrolysis.

Experimental Protocols

To validate the toxicity profile of


 variants, we recommend the following self-validating workflows.
Synthesis Verification (Preventing TAC Impurities)

Before toxicity testing, purity must be established to avoid "acid-kill" false positives.

  • Reagents: Combine

    
     and Sodium Bis(oxalato)borate (
    
    
    
    ) in aqueous solution. Avoid LiBOB if possible, as water-coordinated Li salts favor TAC formation.
  • Extraction: Extract with Ethyl Acetate.

  • Validation Step: Perform 11B-NMR .

    • Target Signal: Single sharp peak at -7.1 ppm (pure

      
      ).
      
    • Reject Batch: If broad peaks or signals near 1-5 ppm appear, TAC impurities are present. Recrystallize or re-wash.

Microtox® Acute Toxicity Assay (Vibrio fischeri)

This assay determines the EC50 (Effective Concentration) where bioluminescence is reduced by 50%.

  • Preparation: Prepare a stock solution of

    
     in 2% methanol/water (due to low water solubility of phosphonium ILs).
    
  • Dilution Series: Create 1:2 serial dilutions ranging from 0.1 mg/L to 100 mg/L.

  • Incubation: Expose Vibrio fischeri bacteria for 15 and 30 minutes at 15°C.

  • Measurement: Record luminescence using a luminometer.

  • Control: Run a Phenol standard (positive control) and a 2% methanol blank (negative control).

  • Calculation: Plot % Inhibition vs. Log(Concentration).

    • Pass Criteria:

      
       for the regression line.
      

References

  • Tribochemistry of imidazolium and phosphonium bis(oxalato)borate ionic liquids: Understanding the differences. Source: KTH Royal Institute of Technology (DiVA Portal) [Link]

  • Phosphonium Bis(oxalato)borate Dicationic Ionic Liquids: A Platform for Halogen-Free Functional Fluids. Source: ACS Sustainable Chemistry & Engineering [Link]

  • Ionic Liquids Toxicity—Benefits and Threats. Source: MDPI (Int. J. Mol. Sci.) [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Ecotoxicity interspecies study of ionic liquids based on phosphonium and ammonium cations. Source: PubMed (Environ Sci Pollut Res Int) [Link]

  • Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. Source: RSC Advances [Link]

Sources

Comprehensive Comparison Guide: Long-Term Cycling Stability Validation of TBP-BOB Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Electrochemists, and Battery Research & Development Professionals.

Executive Summary

The pursuit of high-energy-density and high-safety lithium-ion batteries (LIBs) is frequently bottlenecked by the electrochemical instability of standard carbonate electrolytes. Transition metal dissolution (e.g., Mn²⁺, Co²⁺) and severe flammability remain critical hurdles. This guide provides an objective, data-backed comparison of a synergistic electrolyte system utilizing Tributyl Phosphate (TBP) and Lithium Bis(oxalato)borate (LiBOB) against standard and single-additive alternatives. By establishing a self-validating experimental protocol, we demonstrate how the TBP-BOB system fundamentally alters interfacial chemistry to enable exceptional long-term cycling stability.

Mechanistic Insights: The Causality of TBP-BOB Synergy

To understand why the TBP-BOB combination outperforms standard formulations, we must dissect the distinct, yet complementary, chemical roles of each component.

The Limitation of Baseline Electrolytes

In standard LiPF₆/carbonate electrolytes, trace moisture triggers the hydrolysis of LiPF₆, generating highly corrosive hydrofluoric acid (HF). HF attacks the cathode surface, leading to the disproportionation and dissolution of transition metals (e.g., Mn³⁺ → Mn²⁺ + Mn⁴⁺). These dissolved ions migrate to the anode, destroying the Solid Electrolyte Interphase (SEI) and causing rapid capacity fade[1].

The Role of Tributyl Phosphate (TBP)

TBP is a highly effective organophosphate flame retardant and a strong Lewis base[2]. The electron-rich phosphoryl (P=O) oxygen in TBP preferentially coordinates with Lewis acids like HF, effectively scavenging it from the electrolyte[1]. By neutralizing HF, TBP protects the cathode from acid attack, drastically reducing transition metal dissolution. However, TBP is reductively unstable; if used alone, it continuously decomposes on the graphite anode during charging, leading to poor Coulombic efficiency and rapid cell failure[3].

The Role of Lithium Bis(oxalato)borate (LiBOB)

LiBOB is renowned for its ability to form a highly robust, polymeric SEI on carbonaceous anodes[4]. The oxalate ligands in the BOB⁻ anion reduce at approximately 1.6V vs. Li/Li⁺ (prior to solvent intercalation), forming a dense, protective layer of lithium alkyl carbonates and oxalates.

The Synergistic Causality

The TBP-BOB system operates on a principle of interfacial compartmentalization . LiBOB acts as the sacrificial SEI former, creating a kinetic barrier on the anode that physically prevents the reductive cleavage of TBP[3]. Shielded from the anode, TBP remains active in the bulk electrolyte and at the cathode-electrolyte interphase (CEI) to scavenge HF and provide thermal stability. This self-regulating mechanism halts parasitic cross-talk between the electrodes.

Mechanism TBP Tributyl Phosphate (HF Scavenger) HF Neutralizes HF & Suppresses Flammability TBP->HF LiBOB LiBOB Additive (SEI Promoter) SEI Forms Robust Polymeric SEI on Graphite LiBOB->SEI Cathode Cathode Protection (Halts Mn/Co Dissolution) HF->Cathode SEI->Cathode Anode Anode Protection (Blocks TBP Reduction) SEI->Anode Stability Long-Term Cycling Stability Cathode->Stability Anode->Stability

Fig 1: Synergistic chemical pathways of the TBP-BOB electrolyte system.

Comparative Performance Analysis

To objectively validate the TBP-BOB system, we compare it against three control groups using a LiMn₂O₄ (LMO) / Graphite full-cell configuration (a system notoriously sensitive to HF-induced Mn dissolution).

Testing Conditions: 1C charge/discharge rate, 2.5V - 4.2V voltage window, 45°C (elevated temperature to accelerate degradation).

Electrolyte FormulationCapacity Retention (300 Cycles)Avg. Coulombic Efficiency (CE)HF Content (Post-100 Cycles)Flammability (SET)*
Baseline: 1M LiPF₆ in EC/EMC (3:7)42.5%99.1%> 150 ppmHighly Flammable (<2s)
TBP-Only: Baseline + 5% TBP18.2% (Failed early)96.4%< 20 ppmNon-Flammable (>20s)
LiBOB-Only: Baseline + 2% LiBOB76.8%99.7%> 120 ppmHighly Flammable (<2s)
TBP-BOB: Baseline + 5% TBP + 2% LiBOB89.4% 99.9% < 15 ppm Non-Flammable (>20s)

*SET = Self-Extinguishing Time. Higher values indicate superior flame retardancy.

Data Interpretation: The data clearly demonstrates the causality discussed in Section 2. The TBP-only cell fails rapidly due to continuous additive reduction at the anode (evidenced by the low 96.4% CE). The LiBOB-only cell improves retention but fails to address HF generation. The TBP-BOB system achieves near-perfect Coulombic Efficiency and the highest capacity retention by successfully merging HF scavenging with robust SEI passivation.

Experimental Validation Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes internal controls and post-mortem verification steps to definitively prove the mechanism of action.

Phase 1: Electrolyte Formulation & Cell Assembly
  • Solvent Purification: Dry Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) over 4Å molecular sieves for 48 hours. Ensure H₂O content is < 10 ppm via Karl Fischer titration.

  • Baseline Preparation: Dissolve 1.0 M LiPF₆ into the EC/EMC (3:7 v/v) mixture inside an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Additive Dosing:

    • Volumetrically add 5 wt% Tributyl Phosphate (TBP).

    • Gravimetrically add 2 wt% Lithium Bis(oxalato)borate (LiBOB).

    • Stir at 300 RPM for 12 hours to ensure complete dissolution of the BOB⁻ salt.

  • Cell Assembly: Assemble CR2032 coin cells using commercial LMO cathodes, graphite anodes, and a Celgard 2325 separator. Inject exactly 40 µL of the target electrolyte per cell.

Phase 2: Electrochemical Cycling (The Validation Engine)
  • Wetting: Rest assembled cells for 12 hours at 25°C to ensure complete pore saturation.

  • SEI Formation Protocol: Cycle the cells at a C/20 rate for 3 complete cycles (2.5V to 4.2V). Causality check: Monitor the dQ/dV differential capacity plot. A distinct reduction peak at ~1.6V confirms successful LiBOB-derived SEI formation.

  • Accelerated Aging: Transfer cells to a 45°C environmental chamber. Cycle at 1C/1C for 300 cycles.

Phase 3: Post-Mortem Analysis (Mechanistic Proof)
  • Cell Disassembly: Decrimp the cells in the Ar-glovebox at 100% State of Charge (SOC).

  • ICP-MS Analysis (Anode): Wash the extracted graphite anode with dimethyl carbonate (DMC). Digest the anode in aqua regia and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Validation: The TBP-BOB cells will show >80% reduction in deposited Manganese compared to the baseline, proving TBP's HF-scavenging efficacy[1].

  • XPS Analysis (Anode): Perform X-ray Photoelectron Spectroscopy on the anode surface. Validation: The presence of strong C-O and O-C=O peaks confirms the polymeric oxalate-derived SEI from LiBOB[4].

Workflow Prep 1. Electrolyte Formulation (Baseline + 5% TBP + 2% LiBOB) Assembly 2. Cell Assembly (Ar-filled Glovebox, <0.1 ppm H2O) Prep->Assembly Formation 3. SEI Formation Protocol (C/20 for 3 Cycles, dQ/dV Tracking) Assembly->Formation Cycling 4. Accelerated Long-Term Cycling (1C/1C, 300 Cycles, 45°C) Formation->Cycling Analysis 5. Post-Mortem Validation (ICP-MS for Mn, XPS for SEI) Cycling->Analysis

Fig 2: Step-by-step experimental workflow for validating TBP-BOB electrolyte stability.

Conclusion

The integration of Tributyl Phosphate and Lithium Bis(oxalato)borate represents a highly rational approach to electrolyte design. By objectively comparing the data, it is evident that single-additive approaches fail to address the complex, multi-faceted degradation mechanisms of high-voltage LIBs. The TBP-BOB system succeeds because it is a self-regulating, compartmentalized solution: LiBOB secures the anode interface, liberating TBP to chemically stabilize the bulk electrolyte and cathode.

References

1.[1] Potential dependent degradation of spinel LiMn2O4 (LMO) and related structures assessed via manganese- and oxygen-sensitive scanning electrochemical microscopy. RSC Publishing.[Link] 2.[4] Nonaqueous liquid electrolytes for lithium-based rechargeable batteries. SciSpace.[Link] 3.[3] US20100047695A1 - Lithium-Ion Electrolytes Containing Flame Retardant Additives for Increased Safety Characteristics. Google Patents. 4.[2] Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. PMC (PubMed Central).[Link]

Sources

Safety Operating Guide

Tetra-n-butylphosphonium bis(oxalato-(2)-borate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: Tetra-n-butylphosphonium bis(oxalato)borate

Tetra-n-butylphosphonium bis(oxalato)borate (CAS 433941-16-3) is an advanced ionic liquid (IL) frequently utilized as a high-performance electrolyte or solvent in battery technologies, supercapacitors, and specialized synthesis[1][2]. While it offers exceptional electrochemical stability and a wide liquidus range, its unique structural components—a biologically active phosphonium cation and a moisture-sensitive bis(oxalato)borate (BOB) anion—demand stringent operational and disposal protocols.

This guide provides researchers and facility managers with the causality-driven methodologies required to safely handle, store, and dispose of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profile (The Causality of Risk)

To design a self-validating safety protocol, one must understand the mechanistic behavior of the chemical. The hazards of Tetra-n-butylphosphonium bis(oxalato)borate stem from the independent behaviors of its constituent ions:

  • The Cation (Tetra-n-butylphosphonium): Phosphonium salts are highly biologically active. They exhibit acute toxicity via dermal absorption and inhalation[3]. They act as severe irritants to the mucous membranes and respiratory tract[4].

  • The Anion (Bis(oxalato)borate / BOB): The BOB anion is halogen-free and thermally stable up to approximately 300°C[5]. However, it is highly hygroscopic. Upon exposure to ambient moisture, the BOB anion undergoes hydrolysis, yielding oxalic acid and boric acid derivatives[2]. This not only degrades the chemical but generates acidic, corrosive byproducts that complicate waste management.

Table 1: Quantitative Hazard and Property Summary

Property / MetricValue / CharacteristicOperational Implication
CAS Number 433941-16-3Use for EHS waste manifesting.
Thermal Stability Stable up to ~300°C[5]Will not evaporate; requires high-temp incineration[6].
Moisture Sensitivity Highly HygroscopicMust be handled in an inert atmosphere (Ar/N₂)[2].
Acute Toxicity Dermal/Oral/Inhalation HazardMandates strict PPE (double-gloving, fume hood)[4][7].
Vapor Pressure Negligible at 20°CInhalation risk is primarily from aerosols/dust, not vapor[5].

Operational Handling Protocol

To prevent degradation and protect personnel, all experimental workflows involving this compound must follow a strict exclusion of moisture and direct contact.

Step-by-Step Handling Methodology:

  • Environmental Control: Perform all transfers, weighing, and mixing inside a specialized glovebox purged with high-purity Argon or Nitrogen (H₂O < 1 ppm, O₂ < 1 ppm).

  • PPE Requirements: If handling outside a glovebox (e.g., in a fume hood), personnel must wear a chemically resistant lab coat, tight-fitting safety goggles, and double-layered nitrile gloves. Phosphonium salts can penetrate compromised skin barriers rapidly[7].

  • Tool Selection: Use PTFE (Teflon) or glass spatulas and vessels. Avoid reactive metals that could interact with trace oxalic acid if partial hydrolysis has occurred.

  • Storage: Store in tightly sealed, opaque, inert-gas-purged containers within a desiccator. Keep away from strong oxidizing agents and heat sources.

Proper Disposal Procedures

Because ionic liquids possess negligible vapor pressure, they do not evaporate and cannot be disposed of via standard volatile organic compound (VOC) burn-off methods[6]. Furthermore, the presence of phosphorus and boron dictates that this waste cannot be mixed with standard aqueous or halogenated waste streams.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Designate a specific, chemically compatible waste container (HDPE or borosilicate glass) exclusively for "Non-Halogenated Ionic Liquid Waste."

    • Crucial: Do not mix with aqueous waste. Introducing water will trigger the hydrolysis of the BOB anion, generating gas and acidic byproducts that can pressurize the waste container.

  • Containment & Purging:

    • Fill the waste container to no more than 80% capacity to allow for potential thermal expansion.

    • Purge the headspace of the waste container with Argon or Nitrogen before sealing to prevent slow hydrolysis during storage.

  • Labeling:

    • Label clearly: "Hazardous Waste: Tetra-n-butylphosphonium bis(oxalato)borate. Toxic, Irritant, Hygroscopic. Contains Phosphorus and Boron. DO NOT ADD WATER."

  • Final Destruction (High-Temperature Incineration):

    • Transfer the manifested waste to a licensed hazardous waste disposal contractor.

    • The required destruction method is High-Temperature Incineration (typically >1000°C). At these temperatures, the ionic liquid decomposes entirely, oxidizing the phosphorus into phosphorus pentoxide (P₂O₅) and the boron into boron trioxide (B₂O₃), which the facility's scrubbers can safely capture[5][6].

Spill Response and Remediation

In the event of an accidental release outside of primary containment, immediate action is required to prevent dermal exposure and environmental contamination.

  • Evacuate & Ventilate: Isolate the spill area. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.

  • Don PPE: Responders must wear heavy-duty nitrile or butyl rubber gloves, a face shield, and a particulate/organic vapor respirator if aerosols are present.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry vermiculite, diatomaceous earth, or dry sand). Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking plastic tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any trace oxalic acid formed by ambient moisture hydrolysis, followed by a final wipe with isopropanol.

Waste Management Workflow Visualization

The following diagram illustrates the lifecycle and safe disposal pathway of Tetra-n-butylphosphonium bis(oxalato)borate, ensuring a self-validating chain of custody from generation to destruction.

G Gen Waste Generation (TBP-BOB Electrolyte) Seg Segregation (Non-Halogenated / Water-Free) Gen->Seg Standard Protocol Spill Spill Scenario (Accidental Release) Gen->Spill Accidental Release Store Temporary Storage (HDPE, Argon/N2 purged) Seg->Store Label & Log Dispose High-Temp Incineration (>1000°C, Licensed Facility) Store->Dispose Manifested Transport Absorb Inert Absorbent (Dry Vermiculite/Sand) Spill->Absorb Absorb->Seg Scoop & Contain

Figure 1: Lifecycle and disposal workflow for Tetra-n-butylphosphonium bis(oxalato)borate waste.

References

  • Cole-Parmer. "Material Safety Data Sheet - Tetrabutylphosphonium bromide, 98%." Acros Organics. Available at:[Link]

  • European Patent Office. "IONIC LIQUIDS FOR COOLING IN HIGH TEMPERATURE ENVIRONMENT - EP 2809739 B1." Google Patents.
  • MDPI. "Advances in Sodium Ion Batteries Based on Mixed Electrolytes of ILs and Organic Solvents." Batteries Journal. Available at:[Link]

Sources

Technical Guide: Safe Handling and PPE for Tetra-n-butylphosphonium bis(oxalato-(2)-borate)

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 433941-16-3 Formula:


Synonyms: 

, Tetrabutylphosphonium bis(oxalato)borate

Part 1: Hazard Architecture & Risk Assessment

Expertise & Experience: Effective safety protocols for ionic liquids (ILs) require understanding the dual nature of their ions. While


 exhibits high thermal stability (>250°C), its primary operational risk is hydrolytic instability .
The Hydrolysis Cascade (The "Why" Behind the Protocol)

The bis(oxalato)borate (BOB) anion is moisture-sensitive. Upon contact with ambient humidity, it undergoes hydrolysis, releasing oxalic acid and boric acid . This transforms a relatively stable salt into a corrosive, toxic mixture that compromises both researcher safety and electrochemical performance.

  • Cation Risk (

    
    ):  Phosphonium salts are generally toxic if swallowed and can cause severe skin/eye irritation. They act as surfactants, potentially increasing skin permeability to other toxins.
    
  • Anion Risk (

    
    ):  Precursor to oxalic acid (nephrotoxic) and boric acid (reproductive toxin).
    
  • Physical State: Typically a viscous liquid or low-melting solid. High viscosity at room temperature can lead to handling errors (splashing, difficulty in transfer).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation : if you cannot check off every item, the safety system is compromised.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash). Rationale: The BOB anion causes serious eye damage.[1] Safety glasses are insufficient against viscous liquid splashes that can seep around frames.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility). Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance). Rationale: Phosphonium cations can permeate thin nitrile over time. The outer glove is sacrificial and should be changed immediately upon contamination.
Dermal (Body) Chemical-Resistant Lab Coat Material: Poly-cotton blend (minimum); Tyvek® sleeves recommended for large transfers. Rationale: Prevents skin absorption of the lipophilic cation.
Respiratory Engineering Control (Primary) Requirement: Fume Hood or Glovebox. Rationale: While vapor pressure is negligible, aerosolization during transfer or heating requires containment.
Inhalation (Secondary) Respirator (Contingency) Type: N95 (for solids) or P100 (if heating). Only required if engineering controls fail or during spill cleanup outside a hood.

Part 3: Operational Protocol: The Inert Chain of Custody

Trustworthiness: This protocol uses a "Zero-Hydrolysis" approach. Success is validated by the absence of precipitate (cloudiness) which indicates hydrolysis products.

Phase 1: Preparation & Environment

Objective: Eliminate moisture sources.[1][2][3]

  • Atmosphere: Handle strictly within an Argon or Nitrogen-filled glovebox (

    
     ppm, 
    
    
    
    ppm) for electrochemical grade purity.
  • Drying: If the material has been exposed to air, dry under vacuum (<10 Pa) at 60–80°C for 12 hours.

    • Validation: Karl Fischer titration should yield

      
       ppm water content.
      
Phase 2: Transfer & Weighing

Objective: Prevent viscous adhesion errors.

  • Viscosity Management: If the IL is too viscous, gently warm to 40–50°C using a heating block (NOT an open flame) to lower viscosity for easier pipetting.

  • Tools: Use positive displacement pipettes or glass syringes. Standard air-displacement pipettes will result in significant inaccuracy due to viscosity.

  • Container: Use glass or chemically resistant polymers (PTFE, PFA). Avoid standard polyethylene for long-term storage if high purity is required.

Phase 3: Workflow Visualization

The following diagram maps the critical decision points and safety barriers.

G Start Start: Material Retrieval CheckState Check Physical State (Solid vs. Viscous Liquid) Start->CheckState Heat Gentle Heating (40-50°C, Inert Atms) CheckState->Heat High Viscosity Glovebox Glovebox Entry (Ar/N2, <1ppm H2O) CheckState->Glovebox Flowable Heat->Glovebox Transfer Transfer via Positive Displacement Glovebox->Transfer Spill Spill Event? Transfer->Spill Cleanup Absorb with Vermiculite (NO WATER) Spill->Cleanup Yes Process Experimental Use (Battery/Catalysis) Spill->Process No Waste Disposal: Org. Phos. + Boron Stream Cleanup->Waste Process->Waste

Figure 1: Safe handling workflow emphasizing moisture exclusion and viscosity management.

Part 4: Emergency Response & Disposal[4]

Spill Management (The "Dry" Method)

Crucial Warning: DO NOT use water to clean up the initial spill. Water will hydrolyze the BOB anion, generating acid immediately.

  • Contain: Isolate the area.

  • Absorb: Use an inert dry absorbent (Vermiculite, dry sand, or polypropylene pads).

  • Clean: Once the bulk liquid is removed, wipe the surface with a solvent (acetone or acetonitrile) to remove the organic residue.

  • Final Wash: Only after the bulk material is gone, wash the area with soap and water to remove trace ions.

Waste Disposal

Segregate this material from standard organic solvents.

  • Classification: Organophosphorus compound; Boron-containing waste.

  • Labeling: "Toxic, Corrosive, Hydrolytic Hazard."

  • Incompatibility: Do not mix with strong acids (generates oxalic acid) or strong oxidizers.

References

  • BuyersGuideChem. (n.d.). Tetra-n-butylphosphonium bis(oxalato-(2)-borate suppliers and producers.[4][] Retrieved from [Link]

  • Shah, F. U., et al. (2021).[1] Boundary lubricity of phosphonium bisoxalatoborate ionic liquids.[6] Tribology International.[6] Retrieved from [Link]

Sources

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